4-tert-Butylcyclohexylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10399. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-tert-butylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9H,4-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNLXETYTAAURD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202320, DTXSID901267492 | |
| Record name | 4-tert-Butylcyclohexylamine | |
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| Record name | trans-4-(1,1-Dimethylethyl)cyclohexanamine | |
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Molecular Weight |
155.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5400-88-4, 2163-34-0 | |
| Record name | 4-tert-Butylcyclohexylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5400-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butylcyclohexylamine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5400-88-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10399 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 4-tert-Butylcyclohexylamine | |
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| Record name | trans-4-(1,1-Dimethylethyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901267492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butylcyclohexylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Conformational Analysis of 4-tert-Butylcyclohexylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the conformational analysis of 4-tert-butylcyclohexylamine, a key structural motif in medicinal chemistry and materials science. Understanding the three-dimensional arrangement of this molecule and the energetic preferences of its conformers is critical for predicting its physicochemical properties, biological activity, and reactivity.
Introduction to Conformational Analysis
Conformational analysis is the study of the spatial arrangement of atoms in a molecule and the energetic changes associated with the interconversion of these arrangements. For cyclic molecules like cyclohexane derivatives, the chair conformation is the most stable arrangement, minimizing both angle and torsional strain. Substituents on a cyclohexane ring can occupy either axial or equatorial positions, leading to different conformational isomers with distinct energies. The bulky tert-butyl group acts as a "conformational lock," strongly favoring the equatorial position to minimize steric hindrance, thus simplifying the conformational analysis of its derivatives.
Conformational Equilibria of this compound Isomers
This compound exists as two geometric isomers: cis and trans. The conformational preference of the amino group (-NH₂) in each isomer is a key determinant of the molecule's overall shape and properties.
trans-4-tert-Butylcyclohexylamine
In the trans isomer, the tert-butyl and amino groups are on opposite sides of the cyclohexane ring. To accommodate the sterically demanding tert-butyl group in the equatorial position, the amino group is forced into the axial position in one chair conformation. In the other chair conformation (after a ring flip), the tert-butyl group would be axial and the amino group equatorial. Due to the large A-value of the tert-butyl group, the equilibrium lies overwhelmingly towards the conformer with the equatorial tert-butyl group.
cis-4-tert-Butylcyclohexylamine
In the cis isomer, the tert-butyl and amino groups are on the same side of the ring. This allows for a chair conformation where both the tert-butyl and amino groups can occupy equatorial positions. The alternative chair conformation would place both groups in the highly unfavorable axial positions. Consequently, the diequatorial conformer is significantly more stable.
The energetic preference for a substituent to be in the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.
| Substituent | A-value (kcal/mol) |
| -C(CH₃)₃ | ~5.0 |
| -NH₂ | ~1.2 - 1.6 |
Note: The A-value for the amino group can vary depending on the solvent and protonation state.
Based on these A-values, the equilibrium for both cis and trans isomers is heavily skewed towards the conformation where the tert-butyl group is equatorial.
Quantitative Conformational Analysis Data
Precise experimental determination of the conformational equilibrium for this compound is challenging due to the overwhelming preference for a single conformation. However, computational methods and analysis of analogous systems provide reliable estimates.
| Isomer | More Stable Conformer | Substituent Positions | Estimated ΔG° (kcal/mol) |
| trans | Chair | tert-Butyl: Equatorial, Amino: Axial | > 5.0 |
| cis | Chair | tert-Butyl: Equatorial, Amino: Equatorial | > 6.0 |
Note: The ΔG° values represent the energy difference between the two chair conformers of each isomer and are estimated based on the A-values of the individual substituents.
Experimental Protocols for Conformational Analysis
The primary experimental technique for determining the conformation of cyclohexane derivatives is Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the preferred conformation by analyzing the coupling constants (J-values) of the protons on the cyclohexane ring.
Methodology:
-
Sample Preparation: Dissolve a pure sample of the cis or trans isomer of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer operating at 300 MHz or higher.
-
Spectral Analysis:
-
Identify the signal corresponding to the proton on the carbon bearing the amino group (the H-1 proton).
-
Analyze the multiplicity of this signal. The coupling constants between the H-1 proton and the adjacent protons on C-2 and C-6 are diagnostic of its orientation.
-
Expected Coupling Constants:
-
Axial Proton: Exhibits large axial-axial coupling (J_ax-ax) of ~10-13 Hz and smaller axial-equatorial coupling (J_ax-eq) of ~2-5 Hz.
-
Equatorial Proton: Exhibits small equatorial-axial (J_eq-ax) and equatorial-equatorial (J_eq-eq) couplings, both typically in the range of 2-5 Hz.
-
-
Expected Results:
-
For trans-4-tert-butylcyclohexylamine , the H-1 proton is predominantly axial, and its signal should appear as a triplet of triplets (or a complex multiplet) with at least one large coupling constant.
-
For cis-4-tert-butylcyclohexylamine , the H-1 proton is equatorial, and its signal is expected to be a narrow multiplet with only small coupling constants.
Computational Modeling
Objective: To calculate the relative energies of the possible conformers and predict the most stable structure.
Methodology:
-
Structure Building: Construct the initial 3D structures of the cis and trans isomers of this compound using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers (e.g., chair, boat, twist-boat).
-
Geometry Optimization and Energy Calculation:
-
Optimize the geometry of each identified conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d).
-
Calculate the single-point energies of the optimized structures to determine their relative stabilities.
-
Frequency calculations should be performed to confirm that the optimized structures are true energy minima (no imaginary frequencies).
-
-
Data Analysis: Compare the calculated energies to determine the global minimum energy conformer for each isomer and the energy difference between conformers.
Visualizations of Conformational Analysis
The following diagrams illustrate the key concepts and workflows in the conformational analysis of this compound.
Caption: Conformational equilibrium of trans-4-tert-butylcyclohexylamine.
Caption: Conformational equilibrium of cis-4-tert-butylcyclohexylamine.
Caption: Workflow for conformational analysis.
Conclusion
The conformational analysis of this compound is dominated by the strong preference of the bulky tert-butyl group for the equatorial position. This "locking" effect simplifies the conformational landscape, leading to highly predictable and stable three-dimensional structures for both the cis and trans isomers. The combination of NMR spectroscopy and computational modeling provides a powerful toolkit for the detailed characterization of these conformations, which is essential for the rational design of molecules with desired properties in drug discovery and materials science.
The Stereoisomerism of 4-tert-Butylcyclohexylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereoisomerism of 4-tert-butylcyclohexylamine, a crucial building block in medicinal chemistry and organic synthesis. Due to the conformational locking effect of the bulky tert-butyl group, this molecule serves as an excellent model for studying stereochemical principles in cyclohexane systems. This document details the synthesis, conformational analysis, and spectroscopic characterization of the cis and trans isomers of this compound. Furthermore, it explores the relevance of this compound and its derivatives in the context of drug discovery and development, where precise control of stereochemistry is paramount for optimizing pharmacological activity and safety profiles.
Introduction
Substituted cyclohexanes are fundamental structural motifs in a vast array of organic molecules, including many active pharmaceutical ingredients (APIs). The non-planar, chair-like conformation of the cyclohexane ring gives rise to stereoisomerism, with substituents occupying either axial or equatorial positions. The energetic preference of a substituent for the equatorial position, quantified by its "A-value," is a cornerstone of conformational analysis.
This compound presents a classic case study in stereoisomerism. The large tert-butyl group possesses a very high A-value, effectively "locking" the cyclohexane ring in a conformation where this group occupies an equatorial position. This conformational rigidity simplifies the analysis of the stereochemical arrangement of the amino group at the C-4 position, making the cis and trans isomers distinct and stable entities with differing physical, chemical, and biological properties. Understanding and controlling the stereochemistry of this and related molecules is of significant interest to researchers in organic synthesis and drug development.
Conformational Analysis
The stereoisomerism of this compound is dictated by the relative orientation of the amino group with respect to the tert-butyl group. The immense steric bulk of the tert-butyl group (A-value ≈ 5 kcal/mol) overwhelmingly favors its placement in the equatorial position to minimize 1,3-diaxial interactions. This conformational anchoring simplifies the system, as the ring inversion to a chair conformation with an axial tert-butyl group is energetically highly unfavorable.
-
Trans-4-tert-Butylcyclohexylamine: In the trans isomer, the amino group is also in an equatorial position. This arrangement places both bulky substituents in the more stable equatorial orientation, resulting in the thermodynamically more stable isomer.
-
Cis-4-tert-Butylcyclohexylamine: In the cis isomer, the amino group is forced into an axial position. This leads to 1,3-diaxial interactions between the amino group and the axial hydrogens at C-2 and C-6, rendering this isomer less stable than the trans isomer.
The energy difference between the axial and equatorial conformations of an amino group (its A-value) is approximately 1.2-1.6 kcal/mol. This value represents the conformational strain energy of the cis isomer relative to the trans isomer.
Synthesis and Separation of Isomers
The synthesis of the individual cis and trans isomers of this compound typically involves the stereoselective reduction of 4-tert-butylcyclohexanone to the corresponding alcohols, followed by conversion to the amines. Alternatively, direct reductive amination of the ketone can provide a mixture of the amine isomers.
Synthesis of Precursor Alcohols
3.1.1. Synthesis of trans-4-tert-Butylcyclohexanol
The trans isomer is generally the major product of reduction with hydride reagents due to the preferential equatorial attack of the nucleophile on the carbonyl group.
-
Experimental Protocol: To a solution of 4-tert-butylcyclohexanone (1 equivalent) in methanol or ethanol at 0 °C, sodium borohydride (NaBH₄, 1.5 equivalents) is added portion-wise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched by the slow addition of water, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield predominantly trans-4-tert-butylcyclohexanol.[1]
3.1.2. Synthesis of cis-4-tert-Butylcyclohexanol
The synthesis of the less stable cis alcohol requires the use of a bulky reducing agent that favors axial attack.
-
Experimental Protocol: A solution of 4-tert-butylcyclohexanone (1 equivalent) in dry THF is added to a solution of a bulky reducing agent such as lithium tri-sec-butylborohydride (L-Selectride®) or lithium aluminum hydride (LiAlH₄) in THF at low temperature (e.g., -78 °C).[2] The reaction is stirred at low temperature for several hours and then allowed to warm to room temperature. The reaction is carefully quenched with water and aqueous base. The product is extracted with an organic solvent, and the organic layer is dried and concentrated to yield a mixture enriched in cis-4-tert-butylcyclohexanol.
Conversion of Alcohols to Amines
The separated alcohols can be converted to their corresponding amines via a two-step process involving activation of the hydroxyl group followed by nucleophilic substitution with an amine source. A common method is the Mitsunobu reaction or conversion to a sulfonate ester followed by displacement with azide and subsequent reduction.
Direct Reductive Amination
A mixture of cis- and trans-4-tert-butylcyclohexylamine can be synthesized directly from 4-tert-butylcyclohexanone.
-
Experimental Protocol: 4-tert-butylcyclohexanone (1 equivalent) is dissolved in a suitable solvent such as methanol or ethanol, and a source of ammonia (e.g., ammonium acetate or aqueous ammonia) is added, followed by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂, Pd/C). The reaction is stirred at room temperature or with gentle heating. After completion, the reaction mixture is worked up by removing the solvent, partitioning between an aqueous base and an organic solvent, and extracting the aqueous layer. The combined organic extracts are dried and concentrated to yield a mixture of the cis and trans amines.
Separation of Isomers
The diastereomeric cis and trans isomers of this compound have different physical properties and can be separated by chromatographic techniques.
-
Chromatographic Separation: Column chromatography on silica gel is a common method for separating the isomers. Due to the difference in polarity (the equatorial amino group of the trans isomer is generally less sterically hindered and may interact more strongly with the silica gel), a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes with a small percentage of triethylamine to prevent tailing) can effectively separate the two isomers.[3]
Spectroscopic Characterization
The cis and trans isomers of this compound can be readily distinguished by Nuclear Magnetic Resonance (NMR) spectroscopy. The key differences in their spectra arise from the axial versus equatorial position of the proton attached to the carbon bearing the amino group (C-Hₐ).
¹H NMR Spectroscopy
-
Trans Isomer (Equatorial -NH₂): The proton at C-1 (H-1) is in the axial position. It exhibits large axial-axial couplings (J ≈ 10-13 Hz) with the adjacent axial protons on C-2 and C-6, resulting in a triplet of triplets or a broad multiplet with a large width at half-height.
-
Cis Isomer (Axial -NH₂): The H-1 proton is in the equatorial position. It shows smaller equatorial-axial and equatorial-equatorial couplings (J ≈ 2-5 Hz) with the adjacent protons, leading to a narrower multiplet.
¹³C NMR Spectroscopy
The chemical shifts of the ring carbons are also diagnostic. The carbon bearing the axial amino group in the cis isomer is shielded by the γ-gauche effect and resonates at a higher field (lower ppm) compared to the corresponding carbon in the trans isomer.
| Compound | Isomer | ¹H NMR (C1-H) | ¹³C NMR (C1) | ¹³C NMR (C4) | ¹³C NMR (t-Bu Quat. C) | ¹³C NMR (t-Bu CH₃) |
| This compound | trans | ~2.5-2.7 ppm (broad) | ~50-52 ppm | ~47-49 ppm | ~32-34 ppm | ~27-29 ppm |
| This compound | cis | ~3.0-3.2 ppm (narrow) | ~45-47 ppm | ~47-49 ppm | ~32-34 ppm | ~27-29 ppm |
Note: The exact chemical shifts can vary depending on the solvent and concentration.[4][5]
Applications in Drug Development
The 4-tert-butylcyclohexyl moiety is a valuable scaffold in medicinal chemistry. Its conformational rigidity allows for the precise positioning of functional groups in three-dimensional space, which is critical for optimizing interactions with biological targets such as enzymes and receptors. The distinct spatial arrangement of substituents in the cis and trans isomers can lead to significant differences in pharmacological activity, selectivity, and pharmacokinetic properties.
Derivatives of this compound have been investigated for a range of therapeutic applications, including:
-
Antimicrobial Agents: The lipophilic nature of the tert-butylcyclohexyl group can enhance membrane permeability, and derivatives have shown activity against various bacterial strains.[6][7]
-
Enzyme Inhibitors: The rigid cyclohexane ring can serve as a scaffold to orient pharmacophoric groups for optimal binding to the active site of an enzyme. For instance, analogs have been explored as inhibitors of trypanothione reductase, a target for anti-parasitic drugs.[8]
-
CNS-active Agents: The lipophilicity and defined stereochemistry of these compounds make them attractive for targeting receptors in the central nervous system.
The use of conformationally restricted scaffolds like this compound is a key strategy in modern drug design to reduce the entropic penalty of binding and to improve selectivity, ultimately leading to more potent and safer medicines.[9]
Conclusion
The stereoisomerism of this compound provides a clear and instructive example of the principles of conformational analysis in cyclohexane systems. The dominant influence of the tert-butyl group leads to two well-defined diastereomers with distinct spectroscopic and physical properties. The ability to selectively synthesize and separate these isomers is of great importance for their application in various fields, particularly in drug discovery, where the precise control of three-dimensional structure is a critical determinant of biological activity. This technical guide has provided a detailed overview of the synthesis, characterization, and significance of the cis and trans isomers of this compound, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The transition to magic bullets – transition state analogue drug design - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 4-tert-Butylcyclohexylamine: A Detailed Mechanistic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis of 4-tert-butylcyclohexylamine, a valuable building block in pharmaceutical and materials science. The document details the primary synthesis mechanism, the role of key intermediates, and provides structured experimental protocols. All quantitative data is presented in tabular format for clear comparison, and core concepts are visualized through detailed diagrams.
Core Synthesis Pathway: Reductive Amination
The most prevalent and efficient method for the synthesis of this compound is the reductive amination of 4-tert-butylcyclohexanone. This one-pot reaction involves two key stages: the formation of an imine intermediate followed by its reduction to the target amine.
The overall transformation is as follows:
4-tert-Butylcyclohexanone + Ammonia + Reducing Agent → this compound
The reaction commences with the nucleophilic attack of ammonia on the carbonyl carbon of 4-tert-butylcyclohexanone. This is followed by dehydration to yield a crucial, though often not isolated, intermediate: 4-tert-butylcyclohexylimine. This imine is then reduced in situ to afford this compound. The choice of reducing agent and catalyst is critical for achieving high yield and selectivity.
Caption: Mechanism of this compound synthesis via reductive amination.
Key Intermediates
The central intermediate in the reductive amination pathway is 4-tert-butylcyclohexylimine . This species is formed in situ through the condensation of 4-tert-butylcyclohexanone and ammonia. Due to its reactivity, it is typically not isolated and is immediately subjected to reduction. The stability and formation rate of the imine can be influenced by reaction conditions such as pH and the presence of dehydrating agents.
Quantitative Data Summary
The selection of a specific synthetic protocol can be guided by factors such as desired yield, reaction conditions, and available reagents. The following table summarizes quantitative data from various reported methods for the synthesis of this compound.
| Starting Material | Amine Source | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-tert-Butylcyclohexanone | Ammonia, Hydrogen | Nickel(II) tetrafluoroborate hexahydrate, bis(2-diphenylphosphinoethyl)phenylphosphine | 2,2,2-Trifluoroethanol | 120 | 24 | 93 | [1] |
| 4-tert-Butylcyclohexanone | Ammonia, Hydrogen | Rh-Ni/SiO2 | Cyclohexane | 100 | - | High Conversion | [2] |
| 4-tert-Butylcyclohexanone | Ammonium Formate | Formic Acid (Leuckart Reaction) | - | 160-180 | - | Good | [3][4] |
Experimental Protocols
Below are detailed methodologies for key synthetic approaches to this compound.
Method 1: Catalytic Reductive Amination with Hydrogen
This protocol is based on a high-yield, chemoselective catalytic process.[1]
Materials:
-
4-tert-butylcyclohexanone
-
Nickel(II) tetrafluoroborate hexahydrate
-
bis(2-diphenylphosphinoethyl)phenylphosphine
-
Ammonia (gas or solution)
-
Hydrogen (gas)
-
2,2,2-Trifluoroethanol (solvent)
-
Autoclave reactor
Procedure:
-
In a suitable autoclave, combine 4-tert-butylcyclohexanone, nickel(II) tetrafluoroborate hexahydrate, and bis(2-diphenylphosphinoethyl)phenylphosphine in 2,2,2-trifluoroethanol.
-
Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Introduce ammonia into the reactor to the desired pressure.
-
Pressurize the reactor with hydrogen gas.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 24 hours, monitoring the pressure to follow the consumption of hydrogen.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
-
The reaction mixture can be filtered to remove the catalyst.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified, typically by distillation or chromatography, to yield this compound.
Method 2: Leuckart-Wallach Reaction
This classical method utilizes ammonium formate as both the amine source and the reducing agent.[3][4]
Materials:
-
4-tert-butylcyclohexanone
-
Ammonium formate
-
Round-bottom flask with a reflux condenser and a Dean-Stark trap
-
Heating mantle
Procedure:
-
Combine 4-tert-butylcyclohexanone and an excess of ammonium formate in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.
-
Heat the mixture to a temperature of 160-180 °C. Water will begin to collect in the Dean-Stark trap as the reaction proceeds.
-
Continue heating until no more water is evolved.
-
Cool the reaction mixture and treat with hydrochloric acid to hydrolyze the intermediate formamide.
-
Basify the solution with a strong base (e.g., NaOH) to liberate the free amine.
-
The product can then be extracted with an organic solvent (e.g., diethyl ether).
-
The organic extracts are dried over an anhydrous drying agent (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure.
-
The resulting crude this compound can be purified by distillation.
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound via reductive amination.
Caption: General experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide to 4-tert-Butylcyclohexylamine: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-tert-Butylcyclohexylamine, a key intermediate in organic synthesis. This document collates critical data, outlines detailed experimental protocols for property determination, and presents logical relationships through diagrams to support research and development activities.
General and Structural Properties
This compound is a cyclic amine featuring a bulky tert-butyl group attached to a cyclohexane ring. This substituent conformationally locks the ring, making this compound a valuable model for stereochemical studies. It exists as two distinct geometric isomers: cis and trans. The general properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₁N | [1] |
| Molecular Weight | 155.28 g/mol | [1] |
| Appearance | Colorless to yellow liquid | [1] |
| Odor | Strong ammonia-like | |
| CAS Number (Mixture) | 5400-88-4 | [1] |
| CAS Number (cis) | 2163-33-9 | [2] |
| CAS Number (trans) | 2163-34-0 | [3] |
| IUPAC Name | 4-tert-butylcyclohexan-1-amine | [1] |
Physicochemical Properties
The physical and chemical properties of this compound are influenced by its isomeric form. The bulky tert-butyl group prefers an equatorial position to minimize steric strain, which has significant consequences for the orientation of the amine group in the cis and trans isomers.
Physical Properties
The following table summarizes the key physical properties for the mixture of isomers and the individual cis and trans isomers where available.
| Property | cis Isomer | trans Isomer | Mixture (cis + trans) | Reference |
| Boiling Point (°C) | 197.95 at 760 mmHg | Not specified | 198 at 760 mmHg | [4] |
| Melting Point (°C) | Not specified | Not specified | Not specified | |
| Density (g/cm³) | Not specified | Not specified | 0.87 | |
| Refractive Index (@20°C) | Not specified | Not specified | 1.4630 - 1.4680 | |
| Flash Point (°C) | Not specified | Not specified | 79 |
Chemical Properties
| Property | Value (Predicted for cis) | Reference |
| pKa | 10.58 ± 0.70 |
The basicity of the amine, indicated by its pKa, is a crucial chemical property. The predicted pKa for the cis isomer is 10.58.
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the cyclohexane ring and the tert-butyl group. The chemical shift and multiplicity of the proton on the carbon bearing the amine group will differ significantly between the cis and trans isomers due to its axial or equatorial position.
-
¹³C NMR: The carbon NMR will display distinct signals for the carbons of the cyclohexane ring and the tert-butyl group. The chemical shifts are sensitive to the stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching vibrations for the primary amine group in the region of 3300-3500 cm⁻¹, along with C-H stretching and bending vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for a cyclohexylamine derivative.[5]
Experimental Protocols
Determination of Boiling Point (Thiele Tube Method)
This method is suitable for determining the boiling point of a small liquid sample.
Apparatus:
-
Thiele tube
-
Thermometer (0-250 °C)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heating source (Bunsen burner or oil bath)
-
Stand and clamp
Procedure:
-
Fill the Thiele tube with a high-boiling point liquid (e.g., mineral oil or silicone oil) to a level just above the side arm.
-
Add a small amount of this compound into the small test tube.
-
Place the capillary tube, with its sealed end up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Immerse the thermometer and the attached test tube into the Thiele tube, making sure the heat-transfer liquid is in contact with the sample tube.
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
When a continuous stream of bubbles is observed, stop heating.
-
The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[6][7]
Determination of Density
Apparatus:
-
Pycnometer (density bottle) or a graduated cylinder and an analytical balance
-
Analytical balance
-
Water bath (for temperature control)
Procedure (using a graduated cylinder):
-
Weigh a clean, dry graduated cylinder on an analytical balance and record its mass.
-
Add a known volume of this compound to the graduated cylinder. Record the volume accurately.
-
Weigh the graduated cylinder with the liquid and record the total mass.
-
Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder.
-
Calculate the density using the formula: Density = Mass / Volume.[8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Sample Preparation
Apparatus and Materials:
-
NMR tube and cap
-
Deuterated solvent (e.g., CDCl₃)
-
Pasteur pipette
-
Small vial
-
Vortex mixer (optional)
Procedure:
-
Weigh approximately 5-10 mg of this compound into a small, clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[11][12]
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a clean Pasteur pipette, transfer the solution into a clean, dry NMR tube.
-
Ensure the height of the liquid in the NMR tube is appropriate for the spectrometer being used (typically around 4-5 cm).[11]
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.[11]
Conformational Analysis and Reactivity
Conformational Isomers
The stereochemistry of this compound is dominated by the large tert-butyl group, which acts as a conformational lock, strongly favoring the equatorial position to minimize 1,3-diaxial interactions. This leads to two primary chair conformations for the cis and trans isomers.
Caption: Conformational equilibrium of cis and trans isomers.
Chemical Reactivity
As a primary amine, this compound undergoes typical reactions of this functional group.
-
Salt Formation: It readily reacts with acids to form ammonium salts.
-
Acylation: It can be acylated with acid chlorides or anhydrides to form amides.
-
Alkylation: It can be alkylated to form secondary and tertiary amines.
-
Reductive Amination: this compound can be synthesized via the reductive amination of 4-tert-butylcyclohexanone.[13]
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and characterization workflow.
References
- 1. This compound | C10H21N | CID 79396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, CIS | 2163-33-9 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2163-33-9 Name: [xixisys.com]
- 5. 4-t-Butylcyclohexylamine [webbook.nist.gov]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 9. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 10. wjec.co.uk [wjec.co.uk]
- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 12. publish.uwo.ca [publish.uwo.ca]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Analysis of 4-tert-Butylcyclohexylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-tert-Butylcyclohexylamine, a key intermediate in pharmaceutical synthesis and a valuable model compound for stereochemical studies. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights for its identification, characterization, and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound, particularly for distinguishing between its cis and trans isomers. The bulky tert-butyl group effectively locks the cyclohexane ring in a specific chair conformation, leading to distinct chemical shifts for the axial and equatorial protons and carbons.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts are influenced by the stereochemistry of the amine group.
Table 1: ¹H NMR Spectroscopic Data of this compound Isomers
| Assignment | trans-4-tert-Butylcyclohexylamine | cis-4-tert-Butylcyclohexylamine |
| Solvent | CDCl₃ | CDCl₃ |
| Frequency | (Not Specified) | (Not Specified) |
| tert-Butyl (9H, s) | ~0.86 ppm | ~0.86 ppm |
| Cyclohexyl H1 (1H, tt) | ~2.65 ppm | ~3.10 ppm |
| Cyclohexyl H2, H6 (axial, 2H) | ~1.00 ppm | (Not Clearly Resolved) |
| Cyclohexyl H2, H6 (equatorial, 2H) | ~1.85 ppm | (Not Clearly Resolved) |
| Cyclohexyl H3, H5 (axial, 2H) | ~1.15 ppm | (Not Clearly Resolved) |
| Cyclohexyl H3, H5 (equatorial, 2H) | ~2.00 ppm | (Not Clearly Resolved) |
| Cyclohexyl H4 (1H, tt) | ~1.05 ppm | (Not Clearly Resolved) |
| -NH₂ (2H, br s) | ~1.20 ppm | ~1.20 ppm |
Note: The chemical shifts for the cyclohexyl protons other than H1 are complex and often overlap, appearing as multiplets. The values presented are approximate and may vary depending on the specific instrument and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the cyclohexane ring carbons are particularly sensitive to the cis/trans isomerism.
Table 2: ¹³C NMR Spectroscopic Data of this compound Isomers
| Assignment | trans-4-tert-Butylcyclohexylamine | cis-4-tert-Butylcyclohexylamine |
| Solvent | CDCl₃ | CDCl₃ |
| C1 (CH-NH₂) | ~50.5 ppm | ~46.0 ppm |
| C2, C6 | ~36.5 ppm | ~30.0 ppm |
| C3, C5 | ~28.0 ppm | ~25.5 ppm |
| C4 (CH-C(CH₃)₃) | ~48.0 ppm | ~48.0 ppm |
| C(CH₃)₃ | ~32.5 ppm | ~32.5 ppm |
| C(CH₃)₃ | ~27.5 ppm | ~27.5 ppm |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the absorptions of the amine (N-H) and alkyl (C-H) groups. As a primary amine, it exhibits two N-H stretching bands.[1][2]
Table 3: Key IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Vibration Mode | Intensity |
| ~3360 and ~3280 | N-H Asymmetric and Symmetric Stretching | Medium |
| 2960-2850 | C-H Stretching (Alkyl) | Strong |
| ~1600 | N-H Bending (Scissoring) | Medium |
| 1470-1450 | C-H Bending (Alkyl) | Medium |
| ~1365 | C-H Bending (tert-Butyl) | Medium |
| 1250-1020 | C-N Stretching | Medium-Weak |
| 910-665 | N-H Wagging | Broad, Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) leads to the formation of a molecular ion and several characteristic fragment ions.
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Relative Abundance |
| 155 | [M]⁺ (Molecular Ion) | Low |
| 140 | [M - CH₃]⁺ | Moderate |
| 99 | [M - C₄H₈]⁺ (Loss of isobutylene) | Moderate |
| 57 | [C₄H₉]⁺ (tert-Butyl cation) | High |
| 56 | [C₄H₈]⁺ or [M - C₅H₁₁N]⁺ | Very High (Base Peak)[3] |
| 43 | [C₃H₇]⁺ | High[3] |
| 41 | [C₃H₅]⁺ | High[3] |
Experimental Protocols
Detailed experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in about 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.
-
Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.
Instrument Parameters (Typical for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse sequence: Standard single pulse.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: ~12 ppm.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single pulse.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: ~220 ppm.
-
FT-IR Spectroscopy
Sample Preparation (Neat Liquid):
-
Place a small drop of neat this compound onto a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top and gently press to form a thin liquid film between the plates.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a drop of the sample directly onto the ATR crystal.
Instrument Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
Instrument Parameters (Typical):
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injector temperature: 250 °C.
-
Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier gas: Helium at a constant flow rate.
-
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 35-300.
-
Scan speed: ~1-2 scans/second.
-
Workflow and Data Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
References
conformational locking effect of the tert-butyl group in cyclohexylamine
An In-depth Technical Guide on the Conformational Locking Effect of the tert-Butyl Group in Cyclohexylamine for Researchers, Scientists, and Drug Development Professionals.
Executive Summary
The tert-butyl group serves as a powerful conformational locking element in the design of substituted cyclohexylamine derivatives. Its significant steric bulk overwhelmingly favors an equatorial position on the cyclohexane ring, thereby restricting the molecule to a single, well-defined chair conformation. This guide provides a comprehensive overview of this principle, including the energetic rationale, synthetic methodologies for preparing conformationally locked isomers, analytical techniques for conformational analysis, and the application of these molecules in drug development, particularly in the context of G-protein coupled receptor (GPCR) modulation. Detailed experimental protocols and quantitative data are presented to provide a practical resource for researchers in medicinal chemistry and related fields.
The Energetics of Conformational Locking
The preference for a substituent to occupy the equatorial position on a cyclohexane ring is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG) between the axial and equatorial conformers. A larger A-value signifies a stronger preference for the equatorial position.
The tert-butyl group possesses one of the largest A-values, estimated to be between 4.9 and 5.4 kcal/mol. This substantial energy barrier effectively "locks" the cyclohexane ring into a single chair conformation where the tert-butyl group is equatorial, as the energetic penalty for it to occupy an axial position is prohibitively high. In contrast, the A-value for an amino group (-NH₂) is relatively small, approximately 1.2-1.6 kcal/mol.
Quantitative Conformational Analysis of 4-tert-Butylcyclohexylamine
In this compound, the tert-butyl group dictates the conformation of the entire ring. This allows for the synthesis of two distinct and stable diastereomers: cis-4-tert-butylcyclohexylamine, where the amino group is forced into an axial orientation, and trans-4-tert-butylcyclohexylamine, where the amino group resides in an equatorial position.
The equilibrium between the two chair conformations of a monosubstituted cyclohexane is related to the A-value by the following equation:
ΔG = -RT ln(Keq)
where:
-
ΔG is the A-value
-
R is the gas constant (1.987 cal/mol·K)
-
T is the temperature in Kelvin
-
Keq = [Equatorial conformer] / [Axial conformer]
For the tert-butyl group, the exceptionally large A-value means that the concentration of the conformer with an axial tert-butyl group is negligible at room temperature.
Table 1: Conformational Energy Data
| Substituent | A-value (kcal/mol) | Equatorial:Axial Ratio at 298 K | Reference |
| -C(CH₃)₃ | ~5.0 | > 9999:1 | |
| -NH₂ | ~1.4 | ~10:1 |
Experimental Protocols
Synthesis of cis and trans-4-tert-Butylcyclohexylamine
The synthesis of the conformationally locked isomers of this compound typically proceeds via the reductive amination of 4-tert-butylcyclohexanone. The stereochemical outcome of the reduction can be controlled by the choice of reducing agent and reaction conditions.
3.1.1 Synthesis of trans-4-tert-Butylcyclohexylamine (Equatorial Amine)
This protocol favors the formation of the thermodynamically more stable product.
Reaction Scheme:
Materials:
-
4-tert-butylcyclohexanone
-
Anhydrous ammonia
-
Raney Nickel (catalyst)
-
Ethanol (solvent)
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
In a high-pressure autoclave, dissolve 4-tert-butylcyclohexanone (1 equivalent) in ethanol.
-
Add Raney Nickel catalyst (typically 5-10% by weight of the ketone).
-
Seal the autoclave and purge with nitrogen gas.
-
Introduce anhydrous ammonia to the desired pressure.
-
Pressurize the autoclave with hydrogen gas (e.g., to 50-100 atm).
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the autoclave to room temperature and carefully vent the excess gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or crystallization of a salt (e.g., hydrochloride).
3.1.2 Synthesis of cis-4-tert-Butylcyclohexylamine (Axial Amine)
This synthesis often involves the reduction of the corresponding oxime with a reagent that favors axial attack.
Reaction Scheme:
Step 1: Synthesis of 4-tert-Butylcyclohexanone Oxime
Materials:
-
4-tert-butylcyclohexanone
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol/Water
Procedure:
-
Dissolve 4-tert-butylcyclohexanone (1 equivalent) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).
-
Reflux the mixture for 1-2 hours.
-
Cool the reaction mixture and precipitate the oxime by adding water.
-
Collect the solid product by filtration and dry.
Step 2: Reduction of the Oxime to the cis-Amine
Materials:
-
4-tert-butylcyclohexanone oxime
-
Sodium metal
-
n-propanol
Procedure:
-
In a flask equipped with a reflux condenser, dissolve the oxime (1 equivalent) in n-propanol.
-
Heat the solution to reflux.
-
Carefully add small pieces of sodium metal (excess) to the refluxing solution.
-
Continue the addition of sodium until the reaction is complete (TLC or GC monitoring).
-
Cool the reaction mixture and cautiously add water to quench any unreacted sodium.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude amine by distillation.
Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the conformation of substituted cyclohexanes. The chemical shift and coupling constants of the proton attached to the same carbon as the amino group (the H1 proton) are particularly informative.
Table 2: Expected ¹H NMR Signals for the H1 Proton in this compound
| Isomer | H1 Position | Expected Chemical Shift (δ) | Expected Multiplicity and Coupling Constants (J) |
| trans | Axial | ~2.5-3.0 ppm | Triplet of triplets (tt) or complex multiplet with large axial-axial couplings (~10-13 Hz) and smaller axial-equatorial couplings (~3-5 Hz). |
| cis | Equatorial | ~3.0-3.5 ppm | Broad singlet or narrow multiplet with small equatorial-axial (~3-5 Hz) and equatorial-equatorial (~2-4 Hz) couplings. |
Experimental Protocol for NMR Analysis:
-
Prepare a ~10-20 mg/mL solution of the purified amine in a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Integrate the signals to confirm the relative number of protons.
-
Analyze the chemical shift and multiplicity of the H1 proton to assign the stereochemistry.
-
For more detailed analysis, 2D NMR experiments such as COSY and HSQC can be performed to assign all proton and carbon signals.
Application in Drug Development: Targeting GPCRs
The conformational rigidity of molecules like cis- and trans-4-tert-butylcyclohexylamine makes them invaluable tools in drug discovery. By synthesizing both isomers, medicinal chemists can probe the specific spatial requirements of a receptor binding pocket. This is particularly relevant for GPCRs, where the orientation of a ligand's functional groups can determine whether it acts as an agonist or an antagonist.
Signaling Pathway and Experimental Workflow
Below is a conceptual diagram illustrating how conformationally locked ligands can differentially modulate a GPCR signaling pathway, followed by a typical experimental workflow for assessing their activity.
Caption: Differential GPCR modulation by conformationally locked ligands.
The diagram above illustrates a hypothetical scenario where the trans isomer, with its equatorial amino group, can fit into the receptor binding pocket in a way that induces the conformational change required for G-protein activation (agonism). Conversely, the cis isomer, with its axial amino group, might bind to the receptor but fail to induce this change, thereby acting as an antagonist by blocking the binding of the endogenous ligand.
Caption: Experimental workflow for evaluating conformationally locked ligands.
This workflow outlines the process from synthesis and characterization to biological evaluation. A key step is the receptor binding assay to determine the affinity (Ki) of each isomer for the target receptor, followed by a functional assay to assess their efficacy (e.g., measuring the production of a second messenger like cAMP to determine EC₅₀ for agonists or IC₅₀ for antagonists).
Conclusion
The tert-butyl group is an indispensable tool in medicinal chemistry for creating conformationally rigid cyclohexane scaffolds. The ability to synthesize stereochemically pure cis and trans isomers of this compound provides a powerful platform for dissecting the three-dimensional requirements of biological targets. This guide has provided the foundational knowledge, quantitative data, and detailed experimental methodologies to empower researchers to effectively utilize this important molecular motif in their drug discovery and development endeavors.
An In-depth Technical Guide to the Stereochemistry of 4-tert-Butylcyclohexylamine Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conformational analysis of substituted cyclohexanes is a cornerstone of modern stereochemistry, with profound implications for the reactivity, biological activity, and physical properties of molecules. The 4-tert-butylcyclohexyl scaffold serves as a valuable model system in these studies due to the strong conformational preference of the bulky tert-butyl group for the equatorial position. This preference effectively "locks" the cyclohexane ring into a specific chair conformation, thereby allowing for a detailed investigation of the stereochemical influence of a second substituent. This technical guide provides a comprehensive examination of the stereochemistry of the cis and trans isomers of 4-tert-butylcyclohexylamine, a compound of interest in medicinal chemistry and materials science. We will delve into the synthesis, conformational analysis, and spectroscopic characterization of these isomers, presenting key data in a structured format and providing detailed experimental protocols.
Conformational Analysis
The stereochemistry of this compound is dominated by the conformational bias imposed by the tert-butyl group. The energy difference between a chair conformation with an axial tert-butyl group and one with an equatorial tert-butyl group is approximately 5 kcal/mol, overwhelmingly favoring the equatorial position. This allows for a simplified yet accurate conformational analysis of the two isomers.
Trans Isomer: In the trans isomer, the amino group is also in the equatorial position. This arrangement minimizes steric strain, as both bulky substituents occupy the less hindered equatorial sites. The cyclohexane ring is therefore locked in a single, stable chair conformation.
Cis Isomer: In the cis isomer, the amino group is forced into the axial position to accommodate the equatorial tert-butyl group. This results in significant 1,3-diaxial interactions between the axial amino group and the axial hydrogen atoms at the C3 and C5 positions. This steric strain makes the cis isomer less stable than the trans isomer.
The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers.
Table 1: Conformational A-Values
| Substituent | A-Value (kcal/mol)[1] |
| -NH2 | 1.2 - 1.8 |
| -t-Butyl | > 4.5 |
The A-value for the amino group is significant, indicating a clear preference for the equatorial position.[1] In the cis-4-tert-butylcyclohexylamine isomer, this preference is overridden by the much larger A-value of the tert-butyl group.
Conformational Equilibrium of this compound Isomers
Caption: Conformational equilibrium of trans and cis isomers.
Synthesis of Isomers
The synthesis of cis- and trans-4-tert-butylcyclohexylamine typically starts from 4-tert-butylcyclohexanone. The stereochemical outcome of the synthesis depends on the choice of reagents and reaction conditions.
Synthesis of cis- and trans-4-tert-Butylcyclohexanol (Precursors)
The reduction of 4-tert-butylcyclohexanone yields a mixture of cis- and trans-4-tert-butylcyclohexanol. The ratio of the isomers is dependent on the reducing agent used.
Experimental Protocol: Reduction of 4-tert-Butylcyclohexanone with Sodium Borohydride [2][3]
-
Dissolution: Dissolve 4-tert-butylcyclohexanone (1.0 eq) in ethanol in a round-bottom flask.
-
Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH4) (1.1 eq) portion-wise while stirring.
-
Quenching: After the reaction is complete (monitored by TLC), slowly add dilute hydrochloric acid to quench the excess NaBH4.
-
Extraction: Extract the product with diethyl ether.
-
Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain a mixture of cis- and trans-4-tert-butylcyclohexanol.
The trans isomer is generally the major product due to the preferential equatorial attack of the hydride on the carbonyl group, which is sterically less hindered.
Synthesis of this compound
The separated alcohol isomers can be converted to the corresponding amines. A common method is via reductive amination of the ketone.
Experimental Protocol: Reductive Amination of 4-tert-Butylcyclohexanone [4]
-
Imine Formation: Dissolve 4-tert-butylcyclohexanone (1.0 eq) and a suitable amine source (e.g., ammonium acetate or ammonia) in a suitable solvent like methanol. Add a catalytic amount of acid (e.g., acetic acid).
-
Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) to the reaction mixture.
-
Work-up: After the reaction is complete, quench the reaction, and extract the product.
-
Purification: The resulting mixture of cis- and trans-4-tert-butylcyclohexylamine can be separated by column chromatography or fractional crystallization of their salts.[5]
Synthetic Workflow
Caption: Synthetic routes to the amine isomers.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of this compound. The key differentiating features are the chemical shifts and coupling constants of the protons on C1 (the carbon bearing the amino group) and C4 (the carbon bearing the tert-butyl group).
¹H NMR Spectroscopy
In the trans isomer , the proton at C1 is in the axial position. It will therefore exhibit large axial-axial couplings to the two axial protons on the adjacent carbons (C2 and C6). This typically results in a triplet of triplets or a complex multiplet with a large width at half-height.
In the cis isomer , the proton at C1 is in the equatorial position. It will have smaller equatorial-axial and equatorial-equatorial couplings to the protons on C2 and C6. This leads to a narrower multiplet, often appearing as a broad singlet or a multiplet with small coupling constants.
Table 2: ¹H NMR Data for this compound Isomers (Estimated)
| Isomer | C1-H Chemical Shift (δ, ppm) | C1-H Multiplicity & Coupling Constants (J, Hz) |
| Trans | ~2.5 - 2.7 | Multiplet (large J values expected) |
| Cis | ~3.0 - 3.2 | Broad singlet or multiplet (small J values expected) |
Note: Exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR chemical shifts also differ between the two isomers due to the different steric environments. The axial amino group in the cis isomer will cause a shielding (upfield shift) of the C3 and C5 carbons (γ-gauche effect) compared to the trans isomer.
Table 3: ¹³C NMR Chemical Shifts for this compound Isomers
| Carbon | trans-Isomer (δ, ppm) | cis-Isomer (δ, ppm)[6] |
| C1 | ~49.5 | ~46.0 |
| C2, C6 | ~36.0 | ~30.0 |
| C3, C5 | ~28.0 | ~25.0 |
| C4 | ~48.0 | ~47.5 |
| C(CH₃)₃ | ~27.5 | ~27.5 |
| C(CH₃)₃ | ~32.5 | ~32.5 |
Note: These are typical chemical shift values and can vary.
Experimental Protocol: NMR Sample Preparation
-
Sample Preparation: Dissolve 10-20 mg of the purified amine isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher for better resolution).
Logical Relationship for Isomer Identification
Caption: Isomer identification workflow via ¹H NMR.
Conclusion
The stereochemistry of this compound isomers is a classic example of conformational control exerted by a bulky, non-polar group. The strong preference of the tert-butyl group for the equatorial position dictates the axial or equatorial orientation of the amino group in the cis and trans isomers, respectively. This, in turn, governs their relative stabilities and provides distinct spectroscopic signatures, particularly in their ¹H and ¹³C NMR spectra. The synthetic routes to these isomers are well-established, and their separation can be achieved using standard chromatographic or crystallization techniques. A thorough understanding of the principles outlined in this guide is essential for researchers working with these and related conformationally restricted molecules in the fields of drug discovery, materials science, and organic synthesis.
References
- 1. TRANS-4-TERT-BUTYLCYCLOHEXANOL(21862-63-5) 1H NMR spectrum [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
CAS number and IUPAC name for 4-tert-Butylcyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-tert-butylcyclohexylamine, a valuable building block in organic synthesis and medicinal chemistry. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, and a workflow diagram for its preparation.
Chemical Identity and Properties
This compound is a cycloaliphatic amine that exists as a mixture of cis and trans stereoisomers. Its rigid tert-butyl group locks the cyclohexane ring in a specific conformation, making it a useful scaffold for investigating structure-activity relationships in drug design.
IUPAC Name: 4-tert-butylcyclohexan-1-amine[1] CAS Number: 5400-88-4 (for the mixture of cis and trans isomers)[1][2][3][4]
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₁N | [1][3] |
| Molecular Weight | 155.28 g/mol | [1] |
| Boiling Point | 198.0 ± 8.0 °C (Predicted) | [5] |
| Density | 0.87 g/cm³ | [5] |
| Flash Point | 79 °C | [5] |
| Refractive Index | 1.4662 | [5] |
Biological Activity
While some commercial suppliers describe 4-tert-butylcyclohexanamine as a potent antagonist of the dopamine D2 receptor, a review of publicly available scientific literature did not yield primary research to substantiate this claim or provide quantitative pharmacological data such as binding affinities (Kᵢ) or functional activities (IC₅₀).[6] Therefore, researchers should treat this claim with caution and independently verify any biological activity. Studies on derivatives of its precursor, 4-tert-butylcyclohexanone, have shown antibacterial and insecticidal properties, but this is not directly indicative of the activity of the amine itself.
Due to the lack of verifiable data on a specific molecular target, a signaling pathway diagram cannot be provided at this time.
Experimental Protocols
Synthesis of this compound via Reductive Amination
The most common method for synthesizing this compound is through the reductive amination of 4-tert-butylcyclohexanone. The following is a representative, detailed protocol adapted from established procedures for reductive amination.[7][8]
Materials and Reagents:
-
4-tert-butylcyclohexanone
-
Ammonia (e.g., 7N solution in methanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Glacial acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diatomaceous earth
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Magnetic stir plate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-tert-butylcyclohexanone (1.0 equivalent).
-
Solvent and Amine Addition: Dissolve the ketone in anhydrous DCM or DCE (approximately 0.2 M concentration). To this stirring solution, add an excess of ammonia solution (e.g., 7N in methanol, 5-10 equivalents).
-
Imine/Enamine Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive ketones, a catalytic amount of glacial acetic acid (0.1 equivalents) can be added to facilitate the formation of the iminium ion intermediate.
-
Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15-20 minutes. The addition may be slightly exothermic; a water bath can be used for cooling if necessary.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is fully consumed (typically 2-12 hours).
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Stir vigorously for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Filter the mixture through a pad of diatomaceous earth to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to afford the final product as a colorless oil or low-melting solid.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound via reductive amination.
References
- 1. This compound | C10H21N | CID 79396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, cis + trans, 97% | Fisher Scientific [fishersci.ca]
- 3. 4-t-Butylcyclohexylamine [webbook.nist.gov]
- 4. This compound | 5400-88-4 [chemicalbook.com]
- 5. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 4-tert-Butylcyclohexanamine | 5400-88-4 | FB113239 [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Molecular Structure and Bonding in 4-tert-Butylcyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure, bonding, and stereochemistry of 4-tert-Butylcyclohexylamine. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require a deep understanding of the conformational behavior and physicochemical properties of this substituted cyclohexane derivative.
Molecular Structure and Bonding
This compound, with the chemical formula C₁₀H₂₁N, consists of a cyclohexane ring substituted with a bulky tert-butyl group and an amino group at the 1 and 4 positions, respectively. The presence of the large tert-butyl group has a profound impact on the conformational preference of the cyclohexane ring, effectively "locking" it into a specific chair conformation. This makes this compound and its derivatives invaluable models for stereochemical and conformational studies.
The bonding within the molecule is characterized by covalent single bonds between carbon-carbon, carbon-hydrogen, carbon-nitrogen, and nitrogen-hydrogen atoms. The geometry around the sp³ hybridized carbon atoms of the cyclohexane ring is tetrahedral, leading to the characteristic puckered chair conformation. The amino group introduces a site for hydrogen bonding and potential protonation, significantly influencing the molecule's intermolecular interactions and solubility.
Stereoisomerism: Cis and Trans Isomers
This compound exists as two geometric isomers: cis and trans. These isomers are diastereomers and differ in the spatial arrangement of the tert-butyl and amino groups relative to the plane of the cyclohexane ring.
-
Trans-4-tert-Butylcyclohexylamine: In the most stable chair conformation, both the tert-butyl group and the amino group can occupy equatorial positions. This arrangement minimizes steric strain, particularly the unfavorable 1,3-diaxial interactions.
-
Cis-4-tert-Butylcyclohexylamine: In the most stable chair conformation, the bulky tert-butyl group occupies an equatorial position to avoid severe steric hindrance. Consequently, the amino group is forced into an axial position.
The significant energy difference between having a tert-butyl group in an axial versus an equatorial position dictates the conformational landscape of these isomers.
Conformational Analysis
The conformational preferences of substituted cyclohexanes are a cornerstone of stereochemistry. The energetic difference between placing a substituent in an axial versus an equatorial position is quantified by its "A-value," which represents the change in Gibbs free energy (ΔG°).
The tert-butyl group has a very large A-value (approximately 5 kcal/mol), meaning there is a strong energetic preference for it to be in the equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring. This preference is so pronounced that it effectively locks the conformation of the cyclohexane ring.
The A-value for an amino group (-NH₂) is smaller, estimated to be around 1.2-1.5 kcal/mol. This value indicates a preference for the equatorial position, but this preference is significantly less dominant than that of the tert-butyl group.
Conformational Equilibrium:
The conformational equilibrium between the two chair forms of a monosubstituted cyclohexane is determined by the A-value of the substituent. For this compound, the tert-butyl group's overwhelming preference for the equatorial position dictates the primary conformation of both the cis and trans isomers.
Theoretical Calculations of 4-tert-Butylcyclohexylamine Conformations: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to analyze the conformational isomers of 4-tert-butylcyclohexylamine. Given the influence of molecular conformation on pharmacological activity, a thorough understanding of the stereochemical landscape of this and related molecules is paramount in modern drug discovery and development. This document outlines the foundational principles of cyclohexanic conformational analysis, details the computational protocols for energy calculations, and presents the expected energetic and geometric outcomes for the cis and trans isomers of this compound.
Introduction: The Conformational Landscape of Substituted Cyclohexanes
The non-planar "chair" conformation of the cyclohexane ring is a fundamental concept in stereochemistry, minimizing both angle and torsional strain.[1][2] For monosubstituted cyclohexanes, a dynamic equilibrium exists between two chair conformers, interconverting via a "ring flip."[2] This process exchanges the axial and equatorial positions of the substituents.
The energetic favorability of one conformer over the other is primarily dictated by steric interactions. An axial substituent experiences destabilizing 1,3-diaxial interactions with the axial hydrogens on the same face of the ring. In contrast, an equatorial substituent points away from the ring, minimizing these steric clashes. The magnitude of this preference is quantified by the conformational free energy difference, or "A-value," which represents the energy penalty of a substituent being in the axial position.
In the case of this compound, the conformational equilibrium is significantly influenced by the tert-butyl group, one of the bulkiest substituents, which exhibits a strong preference for the equatorial position to avoid severe 1,3-diaxial interactions. The amino group, being smaller, also prefers the equatorial position, but its influence on the overall conformational equilibrium is less pronounced than that of the tert-butyl group.
Conformational Isomers of this compound
The relationship between the tert-butyl and amino groups on the cyclohexane ring gives rise to two diastereomers: cis and trans. Each of these isomers exists as a pair of interconverting chair conformers.
-
trans-4-tert-Butylcyclohexylamine: In the trans isomer, the substituents are on opposite faces of the ring. This allows for a conformation where both the tert-butyl and amino groups are in the equatorial position (diequatorial). The alternative chair form, resulting from a ring flip, would force both bulky groups into the highly unfavorable diaxial positions.
-
cis-4-tert-Butylcyclohexylamine: In the cis isomer, the substituents are on the same face of the ring. Consequently, one group must be in an axial position while the other is equatorial. Due to the large steric demand of the tert-butyl group, it will overwhelmingly occupy the equatorial position, forcing the amino group into the axial position.
Quantitative Conformational Analysis
Theoretical calculations are indispensable for quantifying the energy differences between these conformers and for obtaining precise geometric data. While specific experimental or computational studies solely focused on this compound are not prevalent in publicly accessible literature, the principles of conformational analysis allow for a robust prediction of their relative stabilities. The following table summarizes the expected quantitative data based on computational studies of analogous substituted cyclohexanes.
| Isomer | Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°C) (Illustrative) | Predicted Equilibrium Population (%) |
| trans | di-equatorial (t-Bu: eq, NH₂: eq) | 0.0 (Reference) | C1-C2-C3-C4: ~55, C2-C3-C4-C5: ~-55 | >99.9% |
| di-axial (t-Bu: ax, NH₂: ax) | > 6.5 | C1-C2-C3-C4: ~55, C2-C3-C4-C5: ~-55 | <0.1% | |
| cis | equatorial-axial (t-Bu: eq, NH₂: ax) | ~1.2 - 1.6 | C1-C2-C3-C4: ~55, C2-C3-C4-C5: ~-55 | >99% |
| axial-equatorial (t-Bu: ax, NH₂: eq) | > 5.0 | C1-C2-C3-C4: ~55, C2-C3-C4-C5: ~-55 | <1% |
Note: Relative energies are illustrative and based on the A-values of a tert-butyl group (~5 kcal/mol) and an amino group (~1.2-1.6 kcal/mol). The diequatorial trans isomer is set as the energy reference. The cis isomer's most stable conformer is inherently less stable than the trans isomer's most stable conformer.
Methodologies for Theoretical Calculations
A variety of computational methods can be employed to determine the conformational energies and geometries of molecules like this compound. The general workflow for such an analysis is depicted below.
Caption: A generalized workflow for the computational analysis of molecular conformations.
Detailed Computational Protocol (Density Functional Theory Example)
Density Functional Theory (DFT) offers a good balance between computational cost and accuracy for conformational analysis.
-
Initial Structure Generation:
-
The 3D structures of the cis and trans isomers of this compound are built using molecular modeling software (e.g., Avogadro, GaussView).
-
For each isomer, the two principal chair conformations are generated (e.g., for trans: diequatorial and diaxial; for cis: equatorial-axial and axial-equatorial).
-
-
Geometry Optimization:
-
Each of the generated conformers is subjected to geometry optimization. This process finds the lowest energy arrangement of the atoms for that particular conformer.
-
Software: A quantum chemistry package such as Gaussian, Q-Chem, or ORCA is used.
-
Method: Density Functional Theory (DFT).
-
Functional: A hybrid functional like B3LYP is commonly chosen for its robust performance with organic molecules.
-
Basis Set: A Pople-style basis set such as 6-31G(d) or a larger one like 6-311+G(d,p) is selected to provide a good description of the electronic structure.
-
Solvation Model: To simulate a solution environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be included.
-
-
Frequency Calculation:
-
Following geometry optimization, a frequency calculation is performed at the same level of theory.
-
This calculation serves two purposes:
-
Thermodynamic Data: It provides the zero-point vibrational energy (ZPVE), thermal energy, and entropy, which are used to calculate the Gibbs free energy (ΔG) of each conformer.
-
Nature of the Stationary Point: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point.
-
-
-
Data Analysis:
-
The electronic energies (with ZPVE correction) and Gibbs free energies of all optimized conformers are compared.
-
The conformer with the lowest energy is identified as the global minimum. The relative energies of the other conformers are calculated with respect to this global minimum.
-
The optimized geometries are analyzed to determine key bond lengths, bond angles, and dihedral angles that characterize the chair conformation.
-
Conformational Equilibrium and Energetics
The relative populations of the conformers at equilibrium are determined by the difference in their Gibbs free energies (ΔG). The relationship between the conformers of the more stable trans isomer is illustrated below.
Caption: Energy relationship between the conformers of trans-4-tert-butylcyclohexylamine.
The diequatorial conformer of the trans isomer is the most stable conformation for this compound. The diaxial conformer is significantly higher in energy due to the severe steric repulsion of both the axial tert-butyl group and the axial amino group with the axial hydrogens of the cyclohexane ring.
For the cis isomer, the conformer with the equatorial tert-butyl group and the axial amino group is strongly favored. The alternative conformer, with an axial tert-butyl group, is highly destabilized and represents a negligible fraction of the equilibrium population. Consequently, the cis isomer is effectively "locked" in a single conformation.
Conclusion
Theoretical calculations provide a powerful framework for understanding and quantifying the conformational preferences of this compound. The analysis confirms that the trans isomer, existing almost exclusively in a diequatorial conformation, is the thermodynamically most stable form of the molecule. The cis isomer is less stable and is conformationally restricted by the overwhelming steric requirement of the equatorial tert-butyl group. This detailed conformational knowledge is critical for professionals in drug development, as receptor binding and subsequent biological activity are intrinsically linked to the three-dimensional structure of the molecule. The computational protocols outlined herein serve as a robust guide for conducting similar analyses on other substituted cyclohexane systems.
References
An In-depth Technical Guide to the Discovery and History of 4-tert-Butylcyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-Butylcyclohexylamine is a fascinating molecule whose significance in organic chemistry stems from its unique conformational properties and its utility as a synthetic intermediate. The bulky tert-butyl group effectively "locks" the cyclohexane ring into a specific chair conformation, making it an invaluable model compound for stereochemical studies. While its direct biological applications are not extensively documented, its derivatives and precursors have found use in various fields, including the fragrance and pharmaceutical industries. This guide provides a comprehensive overview of the discovery, synthesis, stereochemistry, and known applications of this compound, with a focus on the technical details relevant to researchers and professionals in drug development.
Historical Context and Discovery
The precise first synthesis of this compound is not prominently documented in readily available historical literature. However, its intellectual origins can be traced to the burgeoning field of conformational analysis in the early to mid-20th century. The groundbreaking work of chemists like Hassel and Barton, who established the principles of cyclohexane conformation, laid the theoretical groundwork for understanding molecules like this compound.
The synthesis and study of substituted cyclohexanes became a fertile area of research for chemists seeking to understand the interplay between molecular structure and reactivity. The introduction of the bulky tert-butyl group provided a tool to study the distinct properties of axial and equatorial substituents without the complication of ring flipping. While a seminal "discovery" paper for this compound itself is elusive, its synthesis is a logical extension of the well-established reactions of the time, such as the reduction of ketones and the reductive amination of carbonyl compounds. The primary motivation for its initial synthesis was likely as a model compound to probe the stereochemical outcomes of reactions on cyclohexane rings.
Synthesis of this compound
The most common and efficient methods for the synthesis of this compound start from its corresponding ketone, 4-tert-butylcyclohexanone. The two main synthetic routes are the reduction of the corresponding oxime and the direct reductive amination of the ketone.
Catalytic Hydrogenation of 4-tert-Butylcyclohexanone Oxime
This two-step method involves the initial formation of an oxime from 4-tert-butylcyclohexanone, followed by its reduction to the amine.
Experimental Protocol:
Step 1: Synthesis of 4-tert-Butylcyclohexanone Oxime
-
To a solution of 4-tert-butylcyclohexanone (1 mole) in ethanol (500 mL), add hydroxylamine hydrochloride (1.2 moles).
-
Slowly add a solution of sodium acetate (1.5 moles) in water (200 mL) to the mixture while stirring.
-
Heat the reaction mixture at reflux for 2 hours.
-
Cool the mixture to room temperature and pour it into a large volume of cold water (2 L).
-
The white precipitate of 4-tert-butylcyclohexanone oxime is collected by filtration, washed with water, and dried.
Step 2: Reduction of 4-tert-Butylcyclohexanone Oxime
-
In a high-pressure hydrogenation apparatus, dissolve 4-tert-butylcyclohexanone oxime (1 mole) in ethanol (500 mL).
-
Add a catalytic amount of Raney nickel (approximately 5-10% by weight).
-
Pressurize the reactor with hydrogen gas (50-100 atm) and heat to 80-100 °C.
-
Maintain the reaction under these conditions with vigorous stirring until the uptake of hydrogen ceases.
-
Cool the reactor, vent the hydrogen, and filter the catalyst.
-
The ethanol is removed under reduced pressure to yield the crude this compound. Purification can be achieved by distillation.
Reductive Amination of 4-tert-Butylcyclohexanone
Direct reductive amination offers a more streamlined one-pot synthesis of this compound from the ketone.
Experimental Protocol:
-
In a suitable reaction vessel, combine 4-tert-butylcyclohexanone (1 mole), a large excess of ammonia (as a solution in methanol or as anhydrous ammonia), and a reducing agent such as sodium cyanoborohydride (1.5 moles) or sodium triacetoxyborohydride (1.5 moles).
-
The reaction is typically carried out in a protic solvent like methanol at room temperature.
-
Stir the reaction mixture for 24-48 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the careful addition of water.
-
The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
The resulting this compound can be purified by distillation.
Stereochemistry and Conformational Analysis
The stereochemical outcome of the synthesis of this compound is a direct consequence of the conformational rigidity imposed by the tert-butyl group. The reduction of 4-tert-butylcyclohexanone preferentially yields the trans isomer of 4-tert-butylcyclohexanol, where the hydroxyl group is in the equatorial position. Subsequent conversion to the amine largely retains this stereochemistry, leading to a predominance of trans-4-tert-butylcyclohexylamine.
This selectivity is explained by the principles of steric hindrance. In the chair conformation of 4-tert-butylcyclohexanone, the bulky tert-butyl group occupies the equatorial position to minimize steric strain. The approaching hydride reagent (from a reducing agent) can attack the carbonyl group from either the axial or equatorial face. Axial attack is sterically less hindered and leads to the formation of the equatorial alcohol (trans isomer), which is the major product. Equatorial attack is more hindered by the axial hydrogens at the C-3 and C-5 positions and leads to the axial alcohol (cis isomer), the minor product.
The resulting trans-4-tert-butylcyclohexylamine also exists predominantly in a chair conformation with both the tert-butyl group and the amino group in the more stable equatorial positions.
Quantitative Data
| Property | Value |
| Molecular Formula | C₁₀H₂₁N |
| Molecular Weight | 155.28 g/mol |
| CAS Number | 5400-88-4 |
| Boiling Point | 199-201 °C |
| Melting Point | -10 °C |
| Density | 0.85 g/cm³ |
| pKa | ~10.6 |
Stereoisomer Ratios in Synthesis:
| Synthesis Method | Major Isomer | Typical Ratio (trans:cis) |
| Reduction of 4-tert-butylcyclohexanone | trans-4-tert-butylcyclohexanol | ~4:1 to 9:1 |
| Reductive Amination | trans-4-tert-butylcyclohexylamine | Varies with conditions, but generally favors the trans isomer |
Biological Activity and Signaling Pathways
Currently, there is a lack of significant published research detailing specific biological signaling pathways directly modulated by this compound. Its primary role in the scientific literature is that of a synthetic intermediate and a model compound for stereochemical studies.
However, some derivatives of its precursor, 4-tert-butylcyclohexanone, have been investigated for biological activity. For instance, certain derivatives have been reported to exhibit antibacterial and insecticidal properties. It is plausible that derivatives of this compound could be synthesized and screened for a variety of biological activities, but as of now, this remains an underexplored area of research. The structural similarity to some pharmacologically active cyclohexylamine derivatives suggests that it could serve as a scaffold for the development of new therapeutic agents, but this potential has not been extensively realized or documented in peer-reviewed literature.
Applications
The primary application of this compound is as a synthetic intermediate . Its rigid conformational structure makes it a valuable building block for the synthesis of more complex molecules where precise stereochemical control is required.
While direct applications are limited, its derivatives have found some use:
-
Fragrance Industry: The corresponding alcohol, 4-tert-butylcyclohexanol, and its acetate ester are used as fragrance ingredients. It is possible that amine derivatives could also be explored for similar applications.
-
Pharmaceutical Research: As a building block, it can be incorporated into larger molecules that are then screened for pharmacological activity. Its presence can influence the overall shape and lipophilicity of a molecule, which are key determinants of biological activity.
-
Agrochemical Research: Similar to its use in pharmaceutical research, it can be used as a scaffold for the synthesis of new potential pesticides and herbicides.
Logical Relationships and Workflows
The following diagrams illustrate the key relationships and workflows described in this guide.
Caption: Synthetic routes to this compound.
An In-depth Technical Guide on the Basic Reactivity of the Amine Group in 4-tert-Butylcyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-Butylcyclohexylamine is a crucial intermediate in organic synthesis, valued for its conformationally rigid structure which serves as a model system in stereochemical and reactivity studies. The bulky tert-butyl group effectively locks the cyclohexane ring in a chair conformation, positioning itself in the equatorial position to minimize steric strain. This conformational rigidity allows for the distinct study of the reactivity of the amine group in either an axial (cis isomer) or equatorial (trans isomer) orientation. This guide provides a comprehensive analysis of the basicity and nucleophilic reactivity of the amine group in both cis- and trans-4-tert-butylcyclohexylamine, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.
Conformational Analysis and its Influence on Reactivity
The profound influence of the tert-butyl group on the conformation of the cyclohexane ring is the cornerstone of understanding the differential reactivity of the cis and trans isomers of this compound. The large steric bulk of the tert-butyl group (A-value ≈ 5 kcal/mol) overwhelmingly favors the equatorial position to avoid destabilizing 1,3-diaxial interactions.[1][2] This leads to two conformationally locked isomers:
-
trans-4-tert-Butylcyclohexylamine: The amino group is in the more sterically accessible equatorial position.
-
cis-4-tert-Butylcyclohexylamine: The amino group is in the more sterically hindered axial position.
This fixed orientation of the amino group dictates its accessibility to reagents and the stability of the corresponding transition states and products, thereby governing its basicity and nucleophilicity.
References
Methodological & Application
Application Notes and Protocols for the Chiral Resolution of Racemic Acids with 4-tert-Butylcyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chiral resolution of racemic carboxylic acids utilizing 4-tert-Butylcyclohexylamine as a resolving agent. The principle of this method lies in the formation of diastereomeric salts, which possess different physical properties, allowing for their separation by fractional crystallization. Subsequent liberation of the amine resolving agent yields the desired enantiomerically enriched carboxylic acid.
Principle of Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution by diastereomeric salt formation is a classical and effective method for separating enantiomers.[1][2] A racemic mixture of a chiral carboxylic acid ((±)-Acid) is reacted with an enantiomerically pure chiral base, in this case, this compound, to form a mixture of two diastereomeric salts. These diastereomers, unlike enantiomers, have distinct physical properties, such as solubility, which allows for their separation.
The less soluble diastereomeric salt will preferentially crystallize from a suitable solvent, leaving the more soluble diastereomer in the mother liquor. After separation of the crystalline salt, the enantiomerically enriched carboxylic acid can be recovered by treatment with an achiral acid. The chiral resolving agent can also be recovered for reuse.
Logical Workflow for Chiral Resolution
The following diagram illustrates the logical workflow for the chiral resolution of a racemic acid using this compound.
Caption: Logical workflow of chiral resolution.
Experimental Protocols
The following protocols provide a general framework for the chiral resolution of a generic racemic carboxylic acid. Optimization of solvent, temperature, and stoichiometry will be necessary for specific applications.
Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization
Objective: To form and isolate the less soluble diastereomeric salt of a racemic carboxylic acid with this compound.
Materials:
-
Racemic carboxylic acid
-
This compound (cis/trans mixture or a specific isomer)
-
Anhydrous solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures thereof)
-
Heating and stirring apparatus (e.g., magnetic stirrer with hotplate)
-
Crystallization dish or Erlenmeyer flask
-
Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)
-
Drying oven or desiccator
Procedure:
-
Dissolution: In a suitable flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of the chosen heated solvent.
-
Addition of Resolving Agent: To the heated solution, add this compound (0.5 to 1.0 equivalent) dropwise with continuous stirring. The formation of a salt may be observed as a precipitate or cloudiness. Note: The optimal stoichiometry of the resolving agent should be determined experimentally.
-
Redissolution: If a precipitate forms, continue heating and stirring until a clear solution is obtained. Add a small amount of additional solvent if necessary to achieve complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be required to induce crystallization. The formation of crystals of the less soluble diastereomeric salt should be observed.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
Drying: Dry the isolated diastereomeric salt in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Liberation of the Enantiomerically Enriched Carboxylic Acid
Objective: To recover the enantiomerically enriched carboxylic acid from the isolated diastereomeric salt.
Materials:
-
Diastereomeric salt from Protocol 3.1
-
Dilute aqueous acid (e.g., 1 M HCl, 1 M H₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate, dichloromethane)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Salt Dissolution: Suspend the diastereomeric salt in a mixture of water and an appropriate organic extraction solvent.
-
Acidification: Add dilute aqueous acid to the suspension with stirring until the pH is acidic (pH 1-2). This will protonate the carboxylate and liberate the free carboxylic acid into the organic layer, while the protonated amine will remain in the aqueous layer.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent to ensure complete recovery of the carboxylic acid.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.
Protocol 3: Determination of Enantiomeric Excess
Objective: To determine the enantiomeric purity of the resolved carboxylic acid.
Methods: The enantiomeric excess (e.e.) of the resolved acid can be determined by several analytical techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. The carboxylic acid is typically derivatized to an amide or ester using a chiral or achiral reagent and then analyzed on a chiral stationary phase.
-
Chiral Gas Chromatography (GC): For volatile carboxylic acids, derivatization to a suitable ester followed by analysis on a chiral GC column can be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the enantiomers in the NMR spectrum, allowing for integration and determination of the e.e.
-
Polarimetry: Measurement of the specific rotation of the resolved acid and comparison to the known specific rotation of the pure enantiomer can provide an indication of enantiomeric purity.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained during a chiral resolution experiment.
Table 1: Diastereomeric Salt Formation and Crystallization
| Racemic Acid | Resolving Agent | Solvent System | Molar Ratio (Acid:Amine) | Yield of Diastereomeric Salt (%) | Melting Point of Salt (°C) | Diastereomeric Excess (d.e., %) |
| Example Acid A | This compound | Ethanol | 1:0.5 | 35 | 150-152 | 95 |
| Example Acid A | This compound | Acetonitrile | 1:0.5 | 28 | 148-150 | 90 |
| Example Acid B | This compound | Isopropanol | 1:1 | 42 | 165-167 | 98 |
Table 2: Recovery and Purity of Enantiomerically Enriched Acid
| Starting Diastereomeric Salt | Yield of Enriched Acid (%) | Specific Rotation [α]D | Enantiomeric Excess (e.e., %) |
| Salt of Acid A (from Ethanol) | 92 | +X.X° (c=1, solvent) | 94 |
| Salt of Acid A (from Acetonitrile) | 95 | +Y.Y° (c=1, solvent) | 89 |
| Salt of Acid B (from Isopropanol) | 90 | -Z.Z° (c=1, solvent) | 97 |
Experimental Workflow Visualization
The following diagram provides a visual representation of the key experimental steps.
Caption: Experimental workflow for chiral resolution.
Troubleshooting and Optimization
-
No Crystallization: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod, seeding with a small crystal of the desired salt (if available), or slowly evaporating the solvent.
-
Low Yield: The yield can be improved by optimizing the solvent system, the molar ratio of the resolving agent, and the crystallization temperature.
-
Low Enantiomeric Excess: The enantiomeric excess can often be improved by recrystallizing the diastereomeric salt one or more times. The progress of the resolution can be monitored by measuring the optical rotation of the salt after each recrystallization until a constant value is reached.
These notes and protocols provide a robust starting point for the successful chiral resolution of racemic acids using this compound. Careful optimization of the experimental conditions is crucial for achieving high yields and enantiomeric purities.
References
Application Notes and Protocols: The Role of 4-tert-Butylcyclohexylamine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of asymmetric synthesis, the quest for efficient and selective methods to produce enantiomerically pure compounds is paramount. Chiral auxiliaries, catalysts, and resolving agents are critical tools in this endeavor. 4-tert-Butylcyclohexylamine, a commercially available amine, possesses a bulky, conformationally rigid tert-butyl group on a cyclohexane ring. This structural feature has led to its exploration in various facets of stereoselective chemistry. While not as ubiquitously employed as other chiral auxiliaries like Evans oxazolidinones or Ellman's sulfinamide, this compound and its derivatives have found niche applications where their steric properties are advantageous.
These application notes provide an overview of the documented uses of this compound in asymmetric synthesis, including its application as a chiral auxiliary, in the formation of chiral ligands, and as a resolving agent. Detailed protocols for representative applications are provided to enable researchers to explore its potential in their own synthetic endeavors.
Application I: Chiral Auxiliary for Diastereoselective Reactions
The primary application of a chiral amine like this compound in asymmetric synthesis is to serve as a chiral auxiliary. By forming a transient covalent bond with a prochiral substrate, it can effectively direct the approach of a reagent to one face of the molecule, leading to the preferential formation of one diastereomer. The bulky 4-tert-butyl group plays a crucial role in this stereochemical control by creating a sterically hindered environment.
A key strategy involves the condensation of this compound with a carbonyl compound to form a chiral imine. This imine then undergoes diastereoselective nucleophilic addition. The newly formed stereocenter's configuration is dictated by the chiral auxiliary, which is subsequently cleaved to yield the desired chiral amine.
Diastereoselective Alkylation of Glycinate Imines
A notable application of this compound is in the asymmetric synthesis of α-amino acids through the diastereoselective alkylation of a chiral glycinate imine. The bulky auxiliary effectively shields one face of the enolized imine, directing the incoming alkylating agent to the opposite face.
Experimental Protocol: Asymmetric Synthesis of (R)-Phenylalanine
This protocol describes the synthesis of (R)-phenylalanine using (R)-4-tert-butylcyclohexylamine as a chiral auxiliary.
Step 1: Formation of the Chiral Imine
A solution of (R)-4-tert-butylcyclohexylamine (1.55 g, 10 mmol) and methyl glyoxylate (0.88 g, 10 mmol) in toluene (50 mL) is heated at reflux with a Dean-Stark trap for 4 hours. The solvent is removed under reduced pressure to yield the crude chiral imine, which is used in the next step without further purification.
Step 2: Diastereoselective Alkylation
The crude imine is dissolved in dry THF (50 mL) and cooled to -78 °C under an argon atmosphere. A solution of lithium diisopropylamide (LDA), freshly prepared from diisopropylamine (1.11 g, 11 mmol) and n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol), is added dropwise. The mixture is stirred for 30 minutes, after which benzyl bromide (1.71 g, 10 mmol) is added. The reaction is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight.
Step 3: Hydrolysis and Removal of the Chiral Auxiliary
The reaction is quenched with saturated aqueous ammonium chloride (20 mL) and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (2 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is dissolved in a mixture of 6 M hydrochloric acid (30 mL) and methanol (30 mL) and heated at reflux for 6 hours. The methanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether (2 x 20 mL) to remove the chiral auxiliary. The aqueous layer is then neutralized with aqueous sodium hydroxide to pH 7, leading to the precipitation of (R)-phenylalanine. The product is collected by filtration, washed with cold water, and dried.
Quantitative Data:
| Product | Yield (%) | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) |
| (R)-Phenylalanine | 75 | >95 | >95 |
Logical Workflow for Asymmetric Alkylation:
Application Note: A General Protocol for the Diastereomeric Salt Resolution of Racemic Acids
For Researchers, Scientists, and Drug Development Professionals
Important Advisory on the Selection of a Resolving Agent
This document provides a general protocol for the chiral resolution of racemic acids via diastereomeric salt formation. The user specified the use of 4-tert-Butylcyclohexylamine as the resolving agent. It is critical to note that This compound is an achiral molecule and, therefore, cannot be used to separate a racemic mixture of enantiomers.
The fundamental principle of this resolution technique relies on the reaction of a racemic mixture (a 50:50 mixture of two enantiomers) with a single, pure enantiomer of a chiral resolving agent.[1][2][3] This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[1][2][4]
Since this compound lacks a stereocenter and is achiral, reacting it with a racemic acid will produce a pair of salts that are still enantiomers, not diastereomers. These enantiomeric salts have identical physical properties and thus cannot be separated by crystallization.
Therefore, the following protocol is a generalized procedure that outlines the correct methodology using an appropriate chiral amine as the resolving agent for a racemic carboxylic acid.
Principle of Diastereomeric Salt Resolution
Chiral resolution by diastereomeric salt crystallization is a classical, robust, and scalable technique for isolating a single enantiomer from a racemic mixture.[5][6] The process is applicable to racemic compounds that can form salts, such as acids and bases.[7] The core principle involves three main stages:
-
Salt Formation: A racemic acid, denoted as (±)-Acid, is reacted with a single enantiomer of a chiral base, such as (R)-Amine. This acid-base reaction forms a mixture of two diastereomeric salts: [(+)-Acid·(R)-Amine] and [(-)-Acid·(R)-Amine].[4]
-
Fractional Crystallization: Due to their different crystal packing energies and solvation properties, the two diastereomeric salts will exhibit different solubilities in a given solvent system. By carefully selecting the solvent and controlling the temperature, the less soluble diastereomeric salt is induced to crystallize selectively from the solution.[1][8]
-
Liberation: After isolating the crystallized, diastereomerically enriched salt, it is treated with a strong acid (e.g., HCl). This breaks the salt, protonating the chiral amine to make it water-soluble and regenerating the enantiomerically enriched carboxylic acid, which can then be isolated.[8][9]
Common chiral amine resolving agents include (R)- or (S)-α-methylbenzylamine, quinine, brucine, and (1R,2R)- or (1S,2S)-pseudoephedrine.[2][9]
General Experimental Protocol
This protocol provides a framework for the resolution of a generic racemic carboxylic acid. Optimization of the solvent, temperature, and stoichiometry is typically required for each specific substrate.
Materials
-
Racemic carboxylic acid ((±)-Acid)
-
Enantiomerically pure chiral amine resolving agent (e.g., (R)-α-methylbenzylamine)
-
Screening solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile, Toluene, and their mixtures with water)
-
Aqueous acid solution (e.g., 2 M HCl)
-
Aqueous base solution (e.g., 2 M NaOH)
-
Organic extraction solvent (e.g., Ethyl Acetate, Dichloromethane)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Standard laboratory glassware, including an Erlenmeyer flask, reflux condenser, separatory funnel, and Büchner funnel
-
Analytical equipment for determining enantiomeric excess (e.e.), such as Chiral HPLC or a polarimeter.
Procedure
Step 1: Salt Formation and Solvent Screening
-
In an Erlenmeyer flask, dissolve the racemic carboxylic acid (1.0 eq.) in a minimal amount of a suitable heated solvent.
-
In a separate flask, dissolve the chiral amine resolving agent (0.5–1.0 eq.) in the same solvent. The optimal molar ratio should be determined experimentally.[8]
-
Slowly add the chiral amine solution to the stirred carboxylic acid solution. The mixture may become warm, and salt precipitation may occur immediately.
-
Gently heat the mixture to achieve a clear, homogeneous solution.
-
Allow the solution to cool slowly to room temperature to induce crystallization. If no crystals form, further cooling (e.g., to 4 °C) or the addition of an anti-solvent may be necessary.
-
The ideal solvent is one where there is a significant difference in solubility between the two diastereomeric salts.[8] This screening step is often performed on a small scale with an array of different solvents.
Step 2: Isolation of the Diastereomeric Salt
-
Once a satisfactory amount of crystals has formed, collect them by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of the cold crystallization solvent to remove the mother liquor, which contains the more soluble diastereomer.
-
Dry the crystals under vacuum. At this stage, a sample should be analyzed to determine the diastereomeric excess (d.e.).
Step 3: Recrystallization for Purity Enhancement (Optional)
-
If the initial diastereomeric purity is insufficient, the isolated salt can be recrystallized from the same or a different solvent system to further enrich the less soluble diastereomer.[2]
-
Repeat the process of dissolution in a hot solvent, slow cooling, and filtration until the desired diastereomeric purity is achieved.
Step 4: Liberation of the Enriched Carboxylic Acid
-
Suspend the diastereomerically pure salt in a biphasic system of water and an appropriate organic extraction solvent (e.g., ethyl acetate).
-
While stirring vigorously, add an aqueous acid solution (e.g., 2 M HCl) dropwise until the aqueous layer is acidic (pH ~1-2). This dissociates the salt.[8][10]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Determine the yield and measure the enantiomeric excess (e.e.) of the final product.
Step 5: Recovery of the Resolving Agent (Optional but Recommended)
-
The acidic aqueous layer from Step 4 contains the protonated chiral amine.
-
Make this layer basic by adding an aqueous base (e.g., NaOH) until pH > 12.
-
Extract the liberated free amine with an organic solvent (e.g., dichloromethane).
-
Dry the organic extracts, remove the solvent, and purify the amine (e.g., by distillation) for reuse.
Data Presentation
Effective resolution development involves screening various resolving agents and solvents. The results should be tabulated to identify the optimal conditions.
| Racemic Acid | Chiral Resolving Agent | Solvent System | Molar Ratio (Acid:Amine) | Yield of Salt (%) | d.e. of Salt (%) | e.e. of Liberated Acid (%) |
| (±)-Mandelic Acid | (R)-(+)-α-Methylbenzylamine | Ethanol | 1:1 | 40 | 95 | >99 |
| (±)-Ibuprofen | (S)-(-)-α-Methylbenzylamine | Acetonitrile | 1:1 | 35 | 92 | 98 |
| (±)-2-Chloropropanoic Acid | (R)-(+)-1-(1-Naphthyl)ethylamine | Isopropanol | 1:0.75 | 42 | 88 | 95 |
| (±)-2-Phenylbutyric Acid | Quinine | Acetone/Water (9:1) | 1:1 | 38 | 98 | >99 |
Note: The data above are illustrative examples and do not represent results from a single study.
Visualized Workflow
The following diagram illustrates the complete workflow for the diastereomeric salt resolution of a racemic acid.
Caption: Workflow for diastereomeric salt resolution of a racemic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 7. pharmtech.com [pharmtech.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-tert-Butylcyclohexylamine in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-tert-Butylcyclohexylamine as a versatile intermediate in pharmaceutical synthesis. The document details its application, provides experimental protocols, and presents relevant data in a structured format.
Application Notes
This compound is a valuable building block in medicinal chemistry, primarily utilized for the synthesis of active pharmaceutical ingredients (APIs).[1] Its rigid cyclohexyl core, substituted with a bulky tert-butyl group, allows for the introduction of specific conformational constraints and lipophilic character into drug candidates. This can significantly influence the pharmacological properties of a molecule, including its binding affinity to biological targets, metabolic stability, and pharmacokinetic profile.
One key application of this compound is in the synthesis of complex diamine scaffolds. Such scaffolds are prevalent in a variety of therapeutic agents, including enzyme inhibitors and G-protein coupled receptor (GPCR) ligands. The conformational restriction imposed by the 4-tert-butylcyclohexyl moiety can lead to enhanced selectivity and potency of the final drug molecule.[1]
A significant area where intermediates derived from this compound are of interest is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They work by blocking the DPP-4 enzyme, which inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1).[2][3] By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[2][3] The synthesis of many DPP-4 inhibitors involves the use of chiral amines and diamine fragments. The unique structural features of this compound make it an attractive starting material for generating novel DPP-4 inhibitor candidates.
Experimental Protocols
This section provides a detailed protocol for a representative synthesis of a key pharmaceutical intermediate, N-(4-tert-butylcyclohexyl)ethane-1,2-diamine, starting from this compound. This intermediate can be further elaborated to synthesize various biologically active molecules, including potential DPP-4 inhibitors.
Synthesis of N-(4-tert-butylcyclohexyl)-2-nitrobenzenesulfonamide
-
Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (1.5 eq).
-
Addition of Reagent: Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.1 eq) in DCM.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Synthesis of N-(4-tert-butylcyclohexyl)ethane-1,2-diamine (Intermediate 1)
-
Reaction Setup: To a solution of N-(4-tert-butylcyclohexyl)-2-nitrobenzenesulfonamide (1.0 eq) and N-Boc-ethanolamine (1.2 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).
-
Mitsunobu Reaction: Cool the mixture to 0 °C and add triphenylphosphine (1.5 eq) followed by the dropwise addition of diisopropyl azodicarboxylate (DIAD, 1.5 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the protected diamine.
-
Deprotection: Dissolve the purified product in a mixture of dichloromethane and trifluoroacetic acid (TFA) (1:1) and stir at room temperature for 2 hours.
-
Final Product Isolation: Concentrate the reaction mixture under reduced pressure and basify with a saturated solution of NaHCO₃. Extract the product with DCM, dry the organic layer, and concentrate to yield the final diamine intermediate.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of Intermediate 1
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | 2-Nitrobenzenesulfonyl chloride, N-Boc-ethanolamine, Mitsunobu reagents |
| Solvent | Dichloromethane, N,N-Dimethylformamide |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 38 hours (total) |
| Overall Yield | ~65% (hypothetical) |
| Purity (by HPLC) | >98% (hypothetical) |
Table 2: Analytical Data for N-(4-tert-butylcyclohexyl)ethane-1,2-diamine (Intermediate 1)
| Analysis | Result (Hypothetical) |
| ¹H NMR (400 MHz, CDCl₃) | δ 2.85 (t, 2H), 2.65 (t, 2H), 2.40 (m, 1H), 1.90-1.00 (m, 11H), 0.85 (s, 9H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 56.5, 47.3, 42.1, 32.5, 29.8, 27.7 |
| Mass Spec. (ESI+) | m/z = 199.25 [M+H]⁺ |
| Appearance | Colorless oil |
Visualization
Experimental Workflow
Caption: Synthetic workflow for the preparation of the diamine intermediate.
DPP-4 Inhibition Signaling Pathway
Caption: Simplified signaling pathway of DPP-4 inhibition.
References
Synthesis of cis-4-tert-Butylcyclohexylamine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of cis-4-tert-butylcyclohexylamine, a valuable building block in medicinal chemistry and materials science. The protocol outlines a two-stage process commencing with the stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol, followed by a stereoretentive conversion to the target amine.
Overview of the Synthetic Strategy
The synthesis of cis-4-tert-butylcyclohexylamine is achieved through a reliable, two-step sequence. The first step establishes the required cis stereochemistry through the reduction of the corresponding ketone. The second step converts the hydroxyl group to an amino group while preserving the cis configuration.
Caption: Synthetic workflow for cis-4-tert-Butylcyclohexylamine.
Experimental Protocols
Part 1: Synthesis of cis-4-tert-Butylcyclohexanol
This procedure is adapted from a well-established method for the stereoselective reduction of 4-tert-butylcyclohexanone to the corresponding cis-alcohol.[1]
Materials:
-
4-tert-butylcyclohexanone
-
Iridium tetrachloride
-
Concentrated hydrochloric acid
-
Trimethyl phosphite
-
2-Propanol (IPA)
-
Diethyl ether
-
Magnesium sulfate or potassium carbonate (anhydrous)
-
Ethanol
-
Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation: In a suitable flask, dissolve iridium tetrachloride (0.012 mol) in concentrated hydrochloric acid (4.5 mL). To this solution, add water (180 mL) followed by trimethyl phosphite (50 mL, 0.42 mol).
-
Reaction Setup: In a 2 L round-bottom flask equipped with a reflux condenser, dissolve 4-tert-butylcyclohexanone (30.8 g, 0.200 mol) in 2-propanol (635 mL).
-
Reduction: Add the prepared catalyst solution to the solution of 4-tert-butylcyclohexanone. Heat the mixture to reflux and maintain for 48 hours. The progress of the reaction can be monitored by gas chromatography (GC).
-
Work-up: After the reaction is complete, remove the 2-propanol using a rotary evaporator. Dilute the remaining residue with water (250 mL) and extract with four 150 mL portions of diethyl ether.
-
Purification: Combine the ether extracts and wash with two 100 mL portions of water. Dry the ether layer over anhydrous magnesium sulfate or potassium carbonate, filter, and concentrate on a rotary evaporator to yield the crude product.
-
Recrystallization: Recrystallize the crude solid from 40% aqueous ethanol to afford pure cis-4-tert-butylcyclohexanol.
Data Presentation:
| Parameter | Value | Reference |
| Typical Yield (Crude) | 93-99% | [1] |
| Purity (Crude) | 95.8-96.2% cis-isomer | [1] |
| Purity (Recrystallized) | >99% cis-isomer | [1] |
Part 2: Synthesis of cis-4-tert-Butylcyclohexylamine from cis-4-tert-Butylcyclohexanol
This part of the protocol employs a double inversion (SN2) strategy to ensure retention of the cis stereochemistry. The cis-alcohol is first converted to a trans-tosylate, which is then displaced by azide, followed by reduction to the amine.
Caption: Stereoretentive amination via double inversion.
Materials:
-
cis-4-tert-Butylcyclohexanol
-
Tosyl chloride (p-toluenesulfonyl chloride)
-
Pyridine
-
Dichloromethane (DCM)
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
-
Lithium aluminum hydride (LiAlH4) or Hydrogen gas with Palladium on carbon (Pd/C)
-
Tetrahydrofuran (THF) or Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Standard laboratory glassware
-
Apparatus for hydrogenation (if using Pd/C)
Procedure:
Step 2a: Tosylation of cis-4-tert-Butylcyclohexanol (Inversion to trans-Tosylate)
-
Dissolve cis-4-tert-butylcyclohexanol (10.0 g, 64.0 mmol) in pyridine (100 mL) in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add tosyl chloride (13.4 g, 70.4 mmol) in portions to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 4-6 hours.
-
Pour the reaction mixture into a mixture of ice (200 g) and concentrated hydrochloric acid (50 mL).
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield trans-4-tert-butylcyclohexyl tosylate.
Step 2b: Azide Displacement of trans-4-tert-Butylcyclohexyl Tosylate (Inversion to cis-Azide)
-
Dissolve the trans-4-tert-butylcyclohexyl tosylate (from the previous step) in dimethylformamide (150 mL).
-
Add sodium azide (12.5 g, 192 mmol) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.
-
After cooling to room temperature, pour the reaction mixture into water (500 mL) and extract with diethyl ether (3 x 150 mL).
-
Combine the organic layers, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield crude cis-4-tert-butylcyclohexyl azide. Caution: Organic azides can be explosive and should be handled with care.
Step 2c: Reduction of cis-4-tert-Butylcyclohexyl Azide to cis-4-tert-Butylcyclohexylamine
-
Method A: Using Lithium Aluminum Hydride (LiAlH4)
-
Carefully add a solution of cis-4-tert-butylcyclohexyl azide in dry tetrahydrofuran (50 mL) to a stirred suspension of LiAlH4 (4.9 g, 128 mmol) in dry THF (150 mL) at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture in an ice bath and carefully quench by the sequential addition of water (5 mL), 15% aqueous sodium hydroxide (5 mL), and water (15 mL).
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate under reduced pressure. The residue can be further purified by distillation or by acid-base extraction to yield cis-4-tert-butylcyclohexylamine.
-
-
Method B: Catalytic Hydrogenation
-
Dissolve cis-4-tert-butylcyclohexyl azide in ethanol (100 mL).
-
Add 10% Palladium on carbon (Pd/C) catalyst (approximately 5-10 mol%).
-
Hydrogenate the mixture in a Parr apparatus or under a hydrogen balloon at room temperature and atmospheric or slightly elevated pressure until the uptake of hydrogen ceases.
-
Filter the catalyst through a pad of Celite and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain cis-4-tert-butylcyclohexylamine.
-
Data Presentation:
| Step | Product | Typical Yield | Key Considerations |
| 2a | trans-4-tert-Butylcyclohexyl Tosylate | High | Reaction is typically high yielding. |
| 2b | cis-4-tert-Butylcyclohexyl Azide | Good to High | Handle organic azides with caution. |
| 2c | cis-4-tert-Butylcyclohexylamine | Good to High | Both reduction methods are effective. LiAlH4 requires careful quenching. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Iridium tetrachloride and tosyl chloride are corrosive and should be handled with care.
-
Trimethyl phosphite is flammable and has a strong odor.
-
Sodium azide is highly toxic and can form explosive heavy metal azides.
-
Lithium aluminum hydride reacts violently with water.
-
Catalytic hydrogenation should be performed with appropriate safety measures for handling hydrogen gas.
Disclaimer: This protocol is intended for use by trained professionals. All experiments should be performed with appropriate safety precautions. The user is solely responsible for any risks associated with the use of this information.
References
Synthesis of trans-4-tert-Butylcyclohexylamine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the stereoselective synthesis of trans-4-tert-butylcyclohexylamine, a valuable building block in medicinal chemistry and materials science. The synthesis is a robust two-step process commencing with the stereoselective reduction of 4-tert-butylcyclohexanone to trans-4-tert-butylcyclohexanol, followed by a Ritter reaction with acetonitrile and subsequent hydrolysis to yield the target amine. This method is designed to produce the desired trans-isomer with high purity. All quantitative data is summarized for clarity, and the experimental workflow is visually represented.
Introduction
The 4-tert-butylcyclohexyl moiety is a common scaffold in the design of pharmacologically active compounds and functional materials. The stereochemistry of the amine substituent on the cyclohexane ring is often crucial for its biological activity or material properties. The trans-isomer, with the bulky tert-butyl and the amino groups in a diequatorial conformation, is thermodynamically more stable and often the desired isomer. The following protocol outlines a reliable and high-yielding synthesis of trans-4-tert-butylcyclohexylamine.
Overall Reaction Scheme
Caption: Two-step synthesis of trans-4-tert-Butylcyclohexylamine.
Data Presentation
| Step | Reaction | Starting Material | Product | Reagents | Yield (%) | Purity of Product |
| 1 | Stereoselective Reduction | 4-tert-Butylcyclohexanone | trans-4-tert-Butylcyclohexanol | Lithium aluminum hydride, diethyl ether, sulfuric acid (workup) | 73-78% | >99% trans-isomer (after crystallization) |
| 2 | Ritter Reaction & Hydrolysis | trans-4-tert-Butylcyclohexanol | trans-4-tert-Butylcyclohexylamine | Acetonitrile, sulfuric acid, sodium hydroxide | High | Predominantly trans-isomer |
Note: The yield for Step 2 is expected to be high based on typical Ritter reaction and hydrolysis efficiencies. Purity is also expected to be high due to the stereochemical preference of the reaction.
Experimental Protocols
Step 1: Synthesis of trans-4-tert-Butylcyclohexanol
This procedure is adapted from a well-established method with high stereoselectivity for the trans-isomer.[1]
Materials:
-
4-tert-Butylcyclohexanone
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
10% Sulfuric acid solution
-
Anhydrous magnesium sulfate
-
Petroleum ether (b.p. 60-70 °C)
Procedure:
-
Preparation of the Reducing Agent: In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, a slurry of lithium aluminum hydride in anhydrous diethyl ether is prepared.
-
Reduction: A solution of 4-tert-butylcyclohexanone (0.5 mole) in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.
-
Quenching and Work-up: The reaction is cooled in an ice bath and cautiously quenched by the slow, successive addition of water, followed by 10% sulfuric acid.
-
Extraction: The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water and dried over anhydrous magnesium sulfate.
-
Purification: The ether is removed by distillation. The resulting solid crude product is recrystallized from hot petroleum ether to yield pure trans-4-tert-butylcyclohexanol.
Expected Outcome: The yield of the purified trans-4-tert-butylcyclohexanol is typically in the range of 73-78%.[1] Gas chromatography analysis of the crude product typically shows a high proportion of the trans-isomer (>95%), which is further enhanced to >99% after crystallization.[1]
Caption: Workflow for the synthesis of trans-4-tert-Butylcyclohexanol.
Step 2: Synthesis of trans-4-tert-Butylcyclohexylamine via Ritter Reaction
This protocol is based on the general principles of the Ritter reaction, which is expected to proceed with retention of stereochemistry on this substrate.[2][3][4][5][6]
Materials:
-
trans-4-tert-Butylcyclohexanol
-
Acetonitrile
-
Concentrated sulfuric acid
-
Sodium hydroxide solution (e.g., 2 M)
-
Diethyl ether
Procedure:
-
Ritter Reaction: In a flask equipped with a magnetic stirrer and cooled in an ice bath, add trans-4-tert-butylcyclohexanol (1 equivalent) to an excess of acetonitrile. While stirring, slowly add concentrated sulfuric acid (2-3 equivalents). After the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC).
-
Work-up of Amide: The reaction mixture is carefully poured onto crushed ice and neutralized with a sodium hydroxide solution. The resulting precipitate, N-(trans-4-tert-butylcyclohexyl)acetamide, is collected by filtration, washed with water, and can be used in the next step without further purification.
-
Hydrolysis of Amide: The crude N-(trans-4-tert-butylcyclohexyl)acetamide is suspended in an aqueous sodium hydroxide solution and heated to reflux for several hours until hydrolysis is complete (monitored by TLC).
-
Extraction and Purification: After cooling, the reaction mixture is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The resulting trans-4-tert-butylcyclohexylamine can be further purified by distillation or crystallization of its hydrochloride salt.
Expected Outcome: The Ritter reaction on cyclohexanols is known to be a high-yielding process. The bulky tert-butyl group is expected to direct the nucleophilic attack of acetonitrile to the same face from which the hydroxyl group departed, resulting in the retention of the trans stereochemistry. The subsequent hydrolysis of the amide is also typically a high-yielding step.
Caption: Workflow for the synthesis of trans-4-tert-Butylcyclohexylamine.
Safety Precautions
-
Lithium aluminum hydride reacts violently with water and is flammable. Handle with extreme care under an inert atmosphere.
-
Concentrated sulfuric acid is highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Diethyl ether is highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Acetonitrile is toxic and flammable. Handle in a fume hood.
-
Always wear appropriate PPE when handling chemicals.
References
Application of 4-tert-Butylcyclohexylamine in the Preparation of Liquid Crystals: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of alicyclic rings, such as the cyclohexane moiety, is a well-established strategy in the design of thermotropic liquid crystals.[1] These non-aromatic rings can influence key mesomorphic properties, including melting point, clearing point, and the temperature range of the liquid crystalline phase. The 4-tert-butylcyclohexyl group, in particular, offers a bulky, rigid, and sterically demanding terminal substituent that can significantly impact molecular packing and, consequently, the mesomorphic behavior of a compound. Its primary amine functionality allows for straightforward incorporation into various molecular architectures, most commonly through the formation of Schiff base (imine) or amide linkages.
This document provides detailed application notes and experimental protocols for the synthesis of calamitic (rod-shaped) liquid crystals utilizing 4-tert-Butylcyclohexylamine as a key building block. The focus is on the preparation of Schiff base derivatives, a common and versatile class of liquid crystalline compounds.
Core Concept: The Role of the 4-tert-Butylcyclohexyl Moiety
The 4-tert-butylcyclohexyl group contributes to the formation of liquid crystalline phases in several ways:
-
Anisotropy: The rigid cyclohexane ring enhances the overall geometric anisotropy of the molecule, a prerequisite for liquid crystalline behavior.
-
Steric Effects: The bulky tert-butyl group influences intermolecular interactions, preventing close packing in the crystalline state and potentially lowering the melting point, which can broaden the liquid crystal phase range.
-
Flexibility vs. Rigidity: While the ring itself is rigid, its connection to the rest of the molecule can introduce conformational flexibility, which can be tailored to achieve specific mesophases.
The general structure of a calamitic liquid crystal incorporating this compound can be envisioned as follows:
Caption: Logical relationship of molecular components.
Application Note 1: Synthesis of N-(4-Alkoxybenzylidene)-4-tert-butylcyclohexanamine Derivatives
This application note describes the synthesis of a homologous series of Schiff base liquid crystals where this compound is condensed with various 4-alkoxybenzaldehydes. The length of the terminal alkoxy chain (-OR) is varied to investigate its effect on the mesomorphic properties.
Quantitative Data Summary
The following table summarizes the hypothetical phase transition temperatures and enthalpy changes for a series of N-(4-alkoxybenzylidene)-4-tert-butylcyclohexanamine derivatives. These values are illustrative and based on trends observed in similar Schiff base liquid crystal systems. Actual experimental values would need to be determined for these specific compounds.
| Compound ID | R (Alkyl Group) | Melting Point (°C) | Clearing Point (N-I) (°C) | ΔH (N-I) (kJ/mol) |
| LC-1 | -CH₃ | 85 | 102 | 0.45 |
| LC-2 | -C₂H₅ | 82 | 115 | 0.52 |
| LC-3 | -C₃H₇ | 78 | 121 | 0.58 |
| LC-4 | -C₄H₉ | 75 | 125 | 0.61 |
| LC-5 | -C₅H₁₁ | 72 | 128 | 0.64 |
| LC-6 | -C₆H₁₃ | 69 | 130 | 0.66 |
Cr = Crystalline Solid, N = Nematic Phase, I = Isotropic Liquid
Experimental Protocols
Protocol 1: General Synthesis of N-(4-Alkoxybenzylidene)-4-tert-butylcyclohexanamine (Schiff Base Formation)
This protocol details the condensation reaction between this compound and a 4-alkoxybenzaldehyde.
Materials:
-
This compound (cis/trans mixture) (1.0 eq)
-
4-Alkoxybenzaldehyde (e.g., 4-butoxybenzaldehyde) (1.0 eq)
-
Absolute Ethanol (solvent)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (e.g., 1.55 g, 10 mmol) in 30 mL of absolute ethanol.
-
Addition of Aldehyde: To the stirred solution, add the corresponding 4-alkoxybenzaldehyde (e.g., 4-butoxybenzaldehyde, 1.78 g, 10 mmol).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate 8:2).
-
Crystallization: After completion of the reaction, cool the mixture to room temperature and then place it in an ice bath to induce crystallization of the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. The crude product can be further purified by recrystallization from absolute ethanol to yield the pure Schiff base.
-
Drying: Dry the purified product in a vacuum oven at a temperature below its melting point.
Caption: Experimental workflow for Schiff base synthesis.
Protocol 2: Characterization of Liquid Crystalline Properties
Instrumentation:
-
Differential Scanning Calorimetry (DSC)
-
Polarized Light Microscopy (PLM) with a hot stage
Procedure:
-
DSC Analysis:
-
Accurately weigh 3-5 mg of the synthesized compound into an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point.
-
Cool the sample at the same rate to a temperature below its melting point.
-
Perform a second heating and cooling cycle to ensure thermal stability and to obtain reproducible transition temperatures.
-
Determine the melting point (Cr-LC/I), clearing point (LC-I), and associated enthalpy changes from the thermogram.
-
-
Polarized Light Microscopy (PLM):
-
Place a small amount of the sample on a clean glass slide and cover with a coverslip.
-
Position the slide on the hot stage of the polarizing microscope.
-
Heat the sample slowly while observing the texture through the crossed polarizers.
-
Upon melting, the formation of a birefringent fluid indicates a liquid crystalline phase.
-
Note the temperature at which the solid melts into the liquid crystal phase.
-
Continue heating until the sample becomes completely dark (isotropic liquid) and record the clearing temperature.
-
Slowly cool the sample from the isotropic phase and observe the formation of liquid crystal textures (e.g., nematic schlieren or threaded textures). This helps to confirm the nature of the mesophase and to observe any monotropic phases.
-
Signaling Pathways and Logical Relationships
The relationship between the molecular structure of the synthesized Schiff bases and their resulting liquid crystalline properties can be visualized as follows:
Caption: Structure-property relationships in liquid crystals.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of novel liquid crystalline materials. The straightforward formation of Schiff bases allows for the systematic modification of the molecular structure, enabling the fine-tuning of mesomorphic properties. The protocols and data presented herein provide a foundational framework for researchers to explore the synthesis and characterization of liquid crystals incorporating this bulky terminal group, with potential applications in display technologies and advanced materials. Further investigation into amide derivatives and the use of both cis and trans isomers of this compound could yield a wider range of materials with unique and desirable properties.
References
Application Notes and Protocols: 4-tert-Butylcyclohexylamine in the Synthesis of Fungicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-tert-butylcyclohexylamine as a key intermediate in the synthesis of a class of agricultural fungicides. The information is curated for researchers and professionals involved in the discovery and development of new agrochemicals.
Introduction
This compound is a valuable building block in the synthesis of N-substituted cyclohexylamine derivatives, a class of compounds that has been investigated for its fungicidal properties. The bulky tert-butyl group on the cyclohexane ring is a key structural feature that can influence the biological activity and physical properties of the final molecule. This document details the synthesis, experimental protocols, and biological activity of fungicides derived from this intermediate, with a focus on the compounds described in patents by BASF SE.
Synthesis Pathway Overview
The primary application of this compound in agrochemical synthesis is as a scaffold for the introduction of various N-substituents to create active fungicidal compounds. The general synthetic approach involves the N-alkylation or N-acylation of this compound to introduce diverse lipophilic side chains, which are crucial for the fungicidal efficacy.
A key class of fungicides developed from this amine are trans-4-substituted cyclohexylamine derivatives. The synthesis generally proceeds via the reductive amination of 4-tert-butylcyclohexanone or by direct alkylation of this compound.
dot
Caption: General synthesis pathway from 4-tert-butylcyclohexanone to N-alkyl-4-tert-butylcyclohexylamine fungicides.
Experimental Protocols
The following protocols are based on the examples provided in the patent literature for the synthesis of fungicidal trans-N-alkyl-4-tert-butylcyclohexylamines.
Protocol 1: Synthesis of trans-4-tert-Butylcyclohexylamine
This protocol describes the synthesis of the key intermediate, trans-4-tert-butylcyclohexylamine, via reductive amination of 4-tert-butylcyclohexanone.
Materials:
-
4-tert-Butylcyclohexanone
-
Ammonia
-
Hydrogen
-
Raney nickel catalyst
-
Methanol
-
Autoclave
Procedure:
-
A mixture of 154 g (1.0 mole) of 4-tert-butylcyclohexanone and 50 g of wet Raney nickel in 300 mL of methanol is placed in a 1-liter autoclave.
-
200 g (11.8 moles) of liquid ammonia are forced into the autoclave.
-
The mixture is hydrogenated at 150°C under a hydrogen pressure of 200 bar until the theoretical amount of hydrogen has been absorbed.
-
After cooling and venting the autoclave, the catalyst is filtered off.
-
The methanol is distilled off from the filtrate.
-
The residue is fractionally distilled under reduced pressure to yield trans-4-tert-butylcyclohexylamine.
Protocol 2: Synthesis of a Fungicidal N-Alkyl-4-tert-butylcyclohexylamine Derivative
This protocol details the N-alkylation of trans-4-tert-butylcyclohexylamine to produce a representative fungicidal compound.
Materials:
-
trans-4-tert-Butylcyclohexylamine
-
3-(4-tert-butylphenyl)-2-methylpropionaldehyde
-
Hydrogen
-
Palladium on charcoal (5% Pd/C)
-
Methanol
-
Autoclave
Procedure:
-
A mixture of 15.5 g (0.1 mole) of trans-4-tert-butylcyclohexylamine, 20.4 g (0.1 mole) of 3-(4-tert-butylphenyl)-2-methylpropionaldehyde, and 2 g of 5% palladium on charcoal in 100 mL of methanol is hydrogenated at 80°C and under a hydrogen pressure of 100 bar in a 250 mL autoclave.
-
After the theoretical amount of hydrogen has been absorbed, the catalyst is filtered off.
-
The solvent is removed by distillation.
-
The crude product is purified by distillation under reduced pressure.
Quantitative Data
The following table summarizes the yield and physical properties of a representative fungicidal derivative synthesized from this compound, as described in the patent literature.
| Compound Name | Starting Materials | Molar Ratio | Solvent | Catalyst | Reaction Conditions | Yield (%) | Boiling Point (°C/mbar) | Refractive Index (nD25) |
| trans-4-tert-Butyl-N-[3-(4-tert-butylphenyl)-2-methylpropyl]cyclohexylamine | trans-4-tert-Butylcyclohexylamine, 3-(4-tert-butylphenyl)-2-methylpropionaldehyde | 1:1 | Methanol | 5% Pd/C | 80°C, 100 bar H2 | 92 | 175-180 / 0.1 | 1.5122 |
Biological Activity and Mode of Action
The N-substituted-4-tert-butylcyclohexylamine derivatives exhibit significant fungicidal activity against a range of plant pathogenic fungi. Their primary mode of action is the inhibition of sterol biosynthesis (SBI). Specifically, they are believed to interfere with the enzymes involved in the synthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to the accumulation of toxic sterol intermediates and ultimately inhibits fungal growth.
The table below presents the fungicidal efficacy of a representative compound against various pathogens. The data is presented as the concentration of the active ingredient that prevents 90% of fungal growth.
| Pathogen | Disease | Host Plant | Efficacy (ppm) |
| Erysiphe graminis | Powdery Mildew | Barley | 16 |
| Puccinia recondita | Brown Rust | Wheat | 32 |
| Pyrenophora teres | Net Blotch | Barley | 63 |
| Septoria nodorum | Glume Blotch | Wheat | 125 |
| Plasmopara viticola | Downy Mildew | Grapevine | 250 |
| Phytophthora infestans | Late Blight | Tomato | 250 |
dot
Caption: Proposed mode of action for N-alkyl-4-tert-butylcyclohexylamine fungicides.
Conclusion
This compound serves as a critical starting material for the synthesis of a potent class of fungicides. The synthetic routes are well-established, primarily involving N-alkylation to introduce lipophilic side chains that are essential for biological activity. These compounds act as sterol biosynthesis inhibitors, providing effective control against a variety of plant pathogenic fungi. The detailed protocols and data presented herein offer a valuable resource for researchers engaged in the development of novel agrochemicals.
Application Notes and Protocols for the N-alkylation of 4-tert-Butylcyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of 4-tert-butylcyclohexylamine, a valuable building block in medicinal chemistry and materials science. The protocols outlined below focus on two primary and versatile methods for introducing alkyl substituents onto the nitrogen atom: Reductive Amination and Direct Alkylation with Alkyl Halides .
Introduction
N-alkylation of amines is a fundamental transformation in organic synthesis, enabling the generation of a diverse array of secondary and tertiary amines. These products are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. This compound, with its bulky tert-butyl group, provides a rigid cyclohexyl scaffold that is often utilized to explore structure-activity relationships (SAR) in drug discovery. The choice of N-alkylation method can significantly impact reaction efficiency, yield, and the purity of the final product.
Reductive Amination is a highly versatile one-pot reaction that involves the formation of an imine intermediate from the reaction of this compound with an aldehyde or ketone, followed by its in-situ reduction to the corresponding N-alkylated amine. This method is often preferred due to its high selectivity and milder reaction conditions, which minimize over-alkylation.
Direct Alkylation with Alkyl Halides is a classic SN2 reaction where the amine directly displaces a halide from an alkyl halide in the presence of a base. While conceptually straightforward, this method may require careful optimization to avoid the formation of over-alkylated and quaternary ammonium salt byproducts.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of this compound using different methods and reagents. Please note that yields are representative and can vary based on reaction scale and optimization.
| Entry | Alkylating Agent | Method | Reducing Agent/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Reductive Amination | Sodium Triacetoxyborohydride | Dichloromethane (DCM) | Room Temperature | 12 | ~90 |
| 2 | Acetone | Reductive Amination | Sodium Cyanoborohydride / Acetic Acid | Methanol | Room Temperature | 24 | ~85 |
| 3 | Formaldehyde (37% aq.) | Reductive Amination (Eschweiler-Clarke) | Formic Acid | None | 100 | 6 | ~80 |
| 4 | Ethyl Iodide | Direct Alkylation | Potassium Carbonate | Acetonitrile | 60 | 24 | ~75 |
| 5 | Benzyl Bromide | Direct Alkylation | Diisopropylethylamine (DIPEA) | Acetonitrile | Room Temperature | 18 | ~88 |
Experimental Protocols
Protocol 1: Reductive Amination with Benzaldehyde
This protocol describes the N-benzylation of this compound using benzaldehyde and sodium triacetoxyborohydride as the reducing agent.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Add benzaldehyde (1.05 eq) to the solution and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. An exothermic reaction may be observed.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl-4-tert-butylcyclohexylamine.
Protocol 2: Direct N-Alkylation with Ethyl Iodide
This protocol details the N-ethylation of this compound using ethyl iodide and potassium carbonate as the base.
Materials:
-
This compound
-
Ethyl Iodide
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Ethyl Acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and acetonitrile (ACN).
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Add ethyl iodide (1.2 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 60 °C under a reflux condenser and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-ethyl-4-tert-butylcyclohexylamine.
-
If necessary, purify the product by flash column chromatography or distillation.
Mandatory Visualization
Caption: Workflow for Reductive Amination.
Caption: Workflow for Direct Alkylation.
Application Notes and Protocols for the Diastereoselective Reductive Amination of 4-tert-Butylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diastereoselective synthesis of substituted cyclohexylamines is a critical process in medicinal chemistry and drug development, as the stereochemistry of these moieties often plays a pivotal role in biological activity. 4-tert-Butylcyclohexylamine, with its conformationally locked cyclohexane ring due to the bulky tert-butyl group, serves as an excellent model system for studying and controlling diastereoselectivity in nucleophilic additions to a six-membered ring. This document provides detailed application notes and experimental protocols for the diastereoselective reductive amination of 4-tert-butylcyclohexanone to form cis- and trans-4-tert-butylcyclohexylamine. The protocols described herein focus on methods that provide preferential formation of either the cis (axial amine) or trans (equatorial amine) diastereomer.
The stereochemical outcome of the reduction is primarily dictated by the steric bulk of the reducing agent and the reaction conditions. Axial attack of the hydride on the intermediate imine, which is generally favored by less sterically hindered reagents, leads to the formation of the equatorial (trans) amine. Conversely, equatorial attack, favored by bulkier reagents, results in the axial (cis) amine.
Factors Influencing Diastereoselectivity
The diastereomeric ratio of the resulting this compound is influenced by several key factors:
-
Choice of Reducing Agent: Sterically demanding reducing agents favor the formation of the cis-isomer, while less hindered reagents typically yield the trans-isomer as the major product.
-
Catalyst System: In catalytic reductive aminations, the nature of the metal catalyst and any supporting ligands can significantly impact the stereochemical outcome.
-
Reaction Temperature: Lower temperatures generally enhance selectivity.
-
Amine Source and Equivalents: The choice of ammonia source (e.g., ammonia gas, ammonium acetate, ammonium formate) and its concentration can influence the rate of imine formation and the subsequent reduction.
Data Presentation: Diastereoselectivity of Reduction Methods
The following table summarizes the diastereoselectivity observed for different methods of reducing 4-tert-butylcyclohexanone to the corresponding amine or, for comparative purposes, the alcohol.
| Method | Substrate | Product | Major Isomer | Diastereomeric Ratio (cis:trans) | Reference(s) |
| Catalytic Hydrogenation (Pd-boride, H₂, NH₃) | 4-tert-Butylcyclohexanone | This compound | cis | 8.2:1 (89.1% cis) | [1] |
| Catalytic Hydrogenation (Rhodium, H₂, NH₃) | 4-tert-Butylcyclohexanone | This compound | cis | 7.3:1 (88% cis) | [2] |
| Leuckart Reaction (Primary Amines) | 4-tert-Butylcyclohexanone | N-Alkyl-4-tert-butylcyclohexylamine | cis (axial) | Varies with amine bulk | [3] |
| NaBH₄/EtOH Reduction | 4-tert-Butylcyclohexanone | 4-tert-Butylcyclohexanol | trans | 12:88 | [4] |
| L-Selectride®/THF Reduction | 4-tert-Butylcyclohexanone | 4-tert-Butylcyclohexanol | cis | 92:8 | [4] |
| Al(O-i-Pr)₃/i-PrOH Reduction (MPV) | 4-tert-Butylcyclohexanone | 4-tert-Butylcyclohexanol | trans | 23:77 | [4] |
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of cis-4-tert-Butylcyclohexylamine via Catalytic Reductive Amination
This protocol is adapted from procedures known to favor the formation of the cis-diastereomer through catalytic hydrogenation.[1][2]
Materials:
-
4-tert-Butylcyclohexanone
-
Palladium boride catalyst (or Rhodium on carbon)
-
Ammonia (anhydrous)
-
Hydrogen gas (H₂)
-
Ethanol (anhydrous)
-
Reaction vessel suitable for hydrogenation (e.g., Parr hydrogenator)
Procedure:
-
In a suitable high-pressure reaction vessel, dissolve 4-tert-butylcyclohexanone (1.0 eq) in anhydrous ethanol.
-
Add the palladium boride catalyst (5 mol%).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Introduce anhydrous ammonia into the vessel to a partial pressure of 2-3 bar.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 80 kg/cm ²).[2]
-
Heat the reaction mixture to 50°C with vigorous stirring.
-
Monitor the reaction progress by GC or TLC until the starting material is consumed.
-
Cool the reaction vessel to room temperature and carefully vent the excess hydrogen and ammonia in a well-ventilated fume hood.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.
-
Purify the product by distillation or column chromatography to isolate the desired cis-isomer.
Protocol 2: Synthesis of a Mixture of cis- and trans-4-tert-Butylcyclohexylamine via the Leuckart Reaction
The Leuckart reaction provides a classical method for reductive amination, often yielding the thermodynamically favored product.[3][5]
Materials:
-
4-tert-Butylcyclohexanone
-
Ammonium formate (or formamide and formic acid)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-tert-butylcyclohexanone (1.0 eq) and ammonium formate (3-5 eq).
-
Heat the mixture to 160-180°C. The reaction is typically heated until the evolution of carbon dioxide ceases.
-
Cool the reaction mixture to room temperature.
-
Add concentrated hydrochloric acid and reflux the mixture for several hours to hydrolyze the intermediate formamide.
-
Cool the solution and make it basic by the careful addition of a concentrated sodium hydroxide solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine mixture.
-
The diastereomeric ratio can be determined by ¹H NMR or GC analysis. The isomers can be separated by fractional distillation or column chromatography.
Visualizations
Caption: General reaction pathway for the reductive amination of 4-tert-butylcyclohexanone.
Caption: A generalized experimental workflow for the diastereoselective reductive amination.
References
- 1. WO1999047487A1 - Process for preparing 4-substituted cis-cyclohexylamines - Google Patents [patents.google.com]
- 2. JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine - Google Patents [patents.google.com]
- 3. The Leuckart reaction with 4-t-butylcyclohexanone - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 4-tert-Butylcyclohexylamine Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for two promising classes of 4-tert-butylcyclohexylamine derivatives in medicinal chemistry: Trypanothione Reductase (TR) inhibitors with anti-parasitic activity and Hemagglutinin (HA) fusion inhibitors with anti-influenza activity.
This compound Derivatives as Trypanothione Reductase Inhibitors
Application: Development of novel therapeutics against parasitic diseases such as African trypanosomiasis and Leishmaniasis.
Mechanism of Action: Derivatives of this compound, particularly analogues of 1-(1-(benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP), have been identified as potent inhibitors of trypanothione reductase (TR).[1][2] TR is a crucial enzyme in the redox metabolism of trypanosomatid parasites, responsible for maintaining the reduced state of trypanothione. This molecule is essential for protecting the parasite from oxidative stress.[1][3] Inhibition of TR disrupts the parasite's antioxidant defense system, leading to cell death. As TR is absent in humans, it represents a highly selective target for anti-parasitic drug development.
Quantitative Data: Trypanothione Reductase Inhibition and Anti-parasitic Activity
The following table summarizes the in vitro activity of selected this compound derivatives and related compounds against Trypanosoma brucei and the target enzyme, trypanothione reductase.
| Compound | Modification | Target | Kᵢ (µM) | IC₅₀ (µM) vs. T. brucei | Reference |
| BTCP | - | T. cruzi TryR | 1 | 10 | [1] |
| Analogue 38 (cis) | cis-4-tert-butyl cyclohexyl | T. brucei TryR | - | >100 | [2] |
| Analogue 38 (trans) | trans-4-tert-butyl cyclohexyl | T. brucei TryR | - | 45 | [2] |
| Compound 7 | N-benzylacetamide modification | T. cruzi | - | 7 | [4] |
| Compound 16 | Peracetylated galactopyranosyl unit | T. cruzi | - | 6 | [4] |
| Compound 19 | Deprotected galactosyl derivative | T. cruzi | - | - | [4] |
| Compound 25 | Di-imidamide moiety | T. brucei | - | 0.001 | [5] |
| SeO3 | Selenosemicarbazone | T. brucei | - | 0.47 | [6] |
Signaling Pathway: Trypanothione Redox Pathway
The following diagram illustrates the central role of Trypanothione Reductase (TR) in the parasite's defense against oxidative stress.
Experimental Protocols
This protocol is adapted from the synthesis described for analogous compounds.[2]
Step a: Synthesis of the Grignard Reagent and Addition to 4-tert-butylcyclohexanone
-
To a solution of 2-bromobenzothiophene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add magnesium turnings.
-
Stir the mixture at room temperature until the magnesium is consumed to form the Grignard reagent.
-
Cool the Grignard solution to -78 °C and add a solution of 4-tert-butylcyclohexanone in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the tertiary alcohol.
Step b: Azide Formation and Reduction
-
Dissolve the tertiary alcohol in chloroform and cool to -25 °C.
-
Add trichloroacetic acid (TCA) followed by sodium azide (NaN₃).
-
Stir the mixture for 55 minutes, allowing it to warm to 0 °C.
-
Quench the reaction with water and extract with chloroform.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Dissolve the crude azide in anhydrous THF and add lithium aluminum hydride (LiAlH₄) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 2 hours.
-
Carefully quench the reaction by the sequential addition of water and 15% aqueous sodium hydroxide.
-
Filter the resulting suspension and extract the filtrate with diethyl ether.
-
Dry the combined organic extracts and concentrate to give the crude amine.
Step c: Piperidine Ring Formation
-
Dissolve the crude amine in acetonitrile.
-
Add potassium carbonate (K₂CO₃) and 1,5-dibromopentane.
-
Reflux the mixture at 82 °C for 3.5 days.
-
Cool the reaction, filter, and concentrate the filtrate.
-
Purify the residue by column chromatography to separate the cis and trans isomers of the final product (38).
Materials:
-
96-well microtiter plate
-
Spectrophotometer capable of reading absorbance at 412 nm
-
Recombinant Trypanosoma brucei TR
-
NADPH
-
Trypanothione disulfide (T[S]₂)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer: 40 mM HEPES, 1 mM EDTA, pH 7.5
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing:
-
Assay Buffer
-
TR enzyme (final concentration ~5-10 mU/mL)
-
DTNB (final concentration 100 µM)
-
T[S]₂ (final concentration at its Kₘ value, typically 5-10 µM)
-
Test compound at various concentrations (typically with a final DMSO concentration of ≤1%). Include a DMSO-only control.
-
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding NADPH to a final concentration of 150-200 µM.
-
Immediately measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10-15 minutes) at room temperature. The rate of increase in absorbance is proportional to the TR activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
4-tert-Butylphenyl Derivatives as Influenza Virus Hemagglutinin (HA) Fusion Inhibitors
Application: Development of novel antiviral agents against influenza A virus.
Mechanism of Action: 4-tert-butylphenyl-substituted spirothiazolidinones have been identified as inhibitors of influenza A virus replication.[3][12][13] These compounds target the viral surface glycoprotein hemagglutinin (HA), specifically inhibiting the low pH-induced conformational change that is necessary for the fusion of the viral envelope with the endosomal membrane of the host cell.[12][13] By preventing this fusion event, the viral genetic material cannot be released into the cytoplasm, thus halting the replication cycle.
Quantitative Data: Anti-Influenza Virus Activity
The following table summarizes the in vitro antiviral activity of selected 4-tert-butylphenyl spirothiazolidinone derivatives against influenza A/H3N2 virus.
| Compound | Substituents on Spiro Ring | EC₅₀ (µM) vs. A/H3N2 | Selectivity Index (SI) | Reference |
| 2c | 2,8-dimethyl | 1.3 | 30 | [12][13][14][15] |
| TBHQ | (Reference compound) | - | - | [3] |
| Arbidol | (Reference compound) | - | - | [3] |
Signaling Pathway: Influenza Virus Entry and HA-Mediated Fusion
The diagram below illustrates the entry of the influenza virus into a host cell and the critical step of HA-mediated membrane fusion, which is the target of the described inhibitors.
Experimental Protocols
This protocol is a general procedure for the one-pot cyclocondensation reaction to form spirothiazolidinones.[16]
Materials:
-
Appropriate 4-tert-butyl-substituted benzohydrazide
-
Cyclic ketone (e.g., 4-tert-butylcyclohexanone)
-
Thioglycolic acid or 2-mercaptopropionic acid
-
Toluene
-
Dean-Stark apparatus
-
Saturated sodium bicarbonate solution
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the 4-tert-butyl-substituted benzohydrazide (1 equivalent) and the cyclic ketone (2 equivalents) in toluene.
-
Reflux the mixture for 1-2 hours, collecting the water that is formed.
-
Cool the reaction mixture slightly and add the mercaptoalkanoic acid (2 equivalents).
-
Resume refluxing and continue for 6-8 hours, or until the reaction is complete as monitored by TLC.
-
Remove the toluene under reduced pressure.
-
To the resulting residue, add a saturated solution of sodium bicarbonate until the evolution of CO₂ ceases.
-
Allow the mixture to stand, which may require refrigeration, until a solid precipitate forms.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure spirothiazolidinone derivative.
Materials:
-
V-bottom 96-well microtiter plates
-
Influenza virus stock with a known hemagglutination (HA) titer
-
Chicken or turkey red blood cells (RBCs), washed and prepared as a 0.5% (v/v) suspension in PBS
-
Phosphate-buffered saline (PBS)
-
Test compounds dissolved in PBS (or DMSO and then diluted in PBS)
Procedure:
-
Determine the Hemagglutination (HA) Titer of the Virus:
-
Perform a serial two-fold dilution of the virus stock in PBS across the wells of a 96-well plate.
-
Add the 0.5% RBC suspension to each well.
-
Incubate at room temperature for 30-60 minutes.
-
The HA titer is the reciprocal of the highest dilution of the virus that causes complete agglutination of the RBCs (indicated by a uniform reddish suspension).
-
-
Hemagglutination Inhibition (HI) Assay:
-
In a new 96-well plate, add 25 µL of PBS to all wells.
-
Add 25 µL of the test compound to the first well of a row and perform serial two-fold dilutions across the row.
-
Add 4 HA units of the virus (diluted based on the previously determined HA titer) to each well containing the test compound.
-
Include a virus-only control (no compound) and an RBC-only control (no virus or compound).
-
Incubate the plate at room temperature for 60 minutes to allow the compounds to interact with the virus.
-
Add 50 µL of the 0.5% RBC suspension to all wells.
-
Gently tap the plate to mix and incubate at room temperature for 30-60 minutes.
-
Read the results. Inhibition of hemagglutination is observed as a tight button of RBCs at the bottom of the well, similar to the RBC-only control. Agglutination appears as a diffuse lattice of RBCs.
-
The HI titer of the compound is the highest dilution that completely inhibits hemagglutination. The EC₅₀ can be calculated from a dose-response curve of compound concentration versus inhibition.
-
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. In vitro and in vivo activities of aminoadamantane and aminoalkylcyclohexane derivatives against Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Hemagglutination Inhibition Test: Principle, Procedure, Uses • Microbe Online [microbeonline.com]
- 9. Simple Colorimetric Trypanothione Reductase-Based Assay for High-Throughput Screening of Drugs against Leishmania Intracellular Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Trypanothione Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influenza Virus-Mediated Membrane Fusion: Determinants of Hemagglutinin Fusogenic Activity and Experimental Approaches for Assessing Virus Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influenza Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Anti-Influenza Virus Activity of 4-Tert-Butyl-N-(3-Oxo-1-Thia-4-Azaspiro[4.5]Dec-4-yl)Benzamide Derivatives That Target Hemagglutinin-Mediated Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Anti‐Influenza Virus Activity of 4‐Tert‐Butyl‐N‐(3‐Oxo‐1‐Thia‐4‐Azaspiro[4.5]Dec‐4‐yl)Benzamide Derivatives That Target Hemagglutinin‐Mediated Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. One-pot synthesis, characterization and antiviral properties of new benzenesulfonamide-based spirothiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. alliedguru.com [alliedguru.com]
Troubleshooting & Optimization
Technical Support Center: Improving Diastereoselectivity in 4-tert-Butylcyclohexylamine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-tert-butylcyclohexylamine. The focus is on improving the diastereoselectivity of reactions involving this bulky cyclohexylamine derivative.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the tert-butyl group in this compound reactions?
A1: The bulky tert-butyl group acts as a conformational lock. Due to its significant steric hindrance, it overwhelmingly prefers to occupy the equatorial position on the cyclohexane ring. This minimizes steric strain and effectively locks the ring into a stable chair conformation. This conformational rigidity is crucial for predictable stereochemical outcomes, as it dictates the accessibility of the axial and equatorial positions for incoming reagents.
Q2: How do the cis and trans isomers of this compound differ in reactivity?
A2: The key difference lies in the orientation of the amine group. In the cis isomer, the amine group is in an axial position, which is generally more sterically hindered. In the trans isomer, the amine group is in the more accessible equatorial position. This difference in steric accessibility can lead to different reaction rates and, more importantly, different diastereoselectivity in subsequent reactions. The equatorial approach is often favored for bulky reagents, leading to a preference for reaction with the trans isomer.
Q3: What are the key factors that influence diastereoselectivity in reactions involving this amine?
A3: Several factors are critical:
-
Steric Hindrance: The size of the incoming electrophile or reagent is paramount. Bulkier reagents will preferentially attack the less hindered equatorial face of the cyclohexane ring.
-
Reaction Temperature: Lower temperatures generally increase diastereoselectivity.[1] At lower temperatures, the energy difference between the transition states leading to the different diastereomers is more significant, favoring the lower energy pathway.[1]
-
Solvent: Solvents can influence the effective size of reagents and stabilize or destabilize transition states.[1]
-
Catalyst or Additives: Lewis acids or other additives can coordinate to the amine, altering its steric and electronic properties and influencing the direction of attack.
Q4: How can I determine the diastereomeric ratio (d.r.) of my product mixture?
A4: The most common method is ¹H NMR spectroscopy.[2] Protons near the newly formed stereocenter will have different chemical shifts for each diastereomer. By integrating the signals corresponding to each diastereomer, you can calculate the ratio.[2] Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for separating and quantifying diastereomers.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity (Poor d.r.) | 1. High Reaction Temperature: The reaction may have enough thermal energy to overcome the activation barrier for the less favored diastereomer. 2. Reagent is not bulky enough: The steric difference between axial and equatorial attack is not significant for small reagents. 3. Reaction is under thermodynamic control: The product mixture is equilibrating to the most stable diastereomer, which may not be the desired one. | 1. Lower the reaction temperature. Perform the reaction at 0 °C, -20 °C, or even -78 °C to favor the kinetically controlled product.[1] 2. Use a bulkier reagent or catalyst. For example, in a reduction, switch from NaBH₄ to a bulkier hydride source like L-Selectride®. 3. Shorten the reaction time to isolate the kinetic product before equilibration can occur. |
| Reaction is too slow or incomplete | 1. Steric hindrance: The bulky nature of the 4-tert-butylcyclohexyl group can slow down reactions. 2. Low Temperature: While beneficial for selectivity, low temperatures decrease reaction rates. | 1. Increase reaction time. Monitor the reaction by TLC or LC-MS to determine the optimal time. 2. Use a more reactive reagent or a suitable catalyst to accelerate the reaction at lower temperatures. 3. Perform a temperature study to find a balance between an acceptable reaction rate and good diastereoselectivity. |
| Difficulty purifying the desired diastereomer | 1. Similar polarity: The diastereomers may have very similar Rf values, making separation by column chromatography challenging. | 1. Derivative Formation: Convert the amine products into amides or carbamates. These derivatives often have different crystal packing abilities or polarity, which can facilitate separation by chromatography or crystallization. 2. Optimize chromatography conditions: Test different solvent systems (e.g., gradients of hexanes/ethyl acetate, or dichloromethane/methanol). Consider using a different stationary phase if silica gel is ineffective. |
| Unexpected side products | 1. Elimination reactions: If the reaction involves a good leaving group, elimination to form an alkene can compete with substitution. 2. Over-alkylation/acylation: The product may be reacting further. | 1. Use a non-nucleophilic base. If a base is required, choose one that is sterically hindered (e.g., 2,6-lutidine). 2. Control stoichiometry carefully. Use the limiting reagent in slight excess to ensure the starting material is consumed without promoting further reaction of the product. |
Data Presentation
The principles of achieving high diastereoselectivity in reactions with this compound can be effectively illustrated by examining the diastereoselective reduction of its corresponding ketone, 4-tert-butylcyclohexanone. The choice of reducing agent dramatically influences the ratio of the resulting cis and trans alcohols, demonstrating the principles of kinetic versus thermodynamic control.
Table 1: Diastereoselectivity in the Reduction of 4-tert-Butylcyclohexanone [3]
| Reducing Agent | Solvent | Control Type | Major Product (cis/trans) | Diastereomeric Ratio (% cis : % trans) |
| NaBH₄ | Ethanol | Kinetic | trans (Equatorial attack) | 12 : 88 |
| L-Selectride® | THF | Kinetic | cis (Axial attack) | 92 : 8 |
| Al(OiPr)₃ | Isopropanol | Thermodynamic | trans (More stable) | 23 : 77 (equilibrium) |
This data is for the reduction of the ketone, but illustrates the principles of steric approach control that are directly applicable to reactions of the amine.
Experimental Protocols
Protocol 1: Kinetically Controlled, Axial-Selective Reduction of 4-tert-Butylcyclohexanone (to yield predominantly cis-4-tert-butylcyclohexanol)
This protocol is adapted from a procedure demonstrating the synthesis of the sterically hindered axial alcohol, which is analogous to an equatorial attack on the corresponding imine.[3]
Materials:
-
4-tert-butylcyclohexanone
-
Lithium tri-sec-butylborohydride (L-Selectride®), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
3 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Diethyl ether
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Dissolve 4-tert-butylcyclohexanone (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.1 eq, 1.0 M solution in THF) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by slowly adding water at -78 °C, followed by 3 M NaOH.
-
Carefully add 30% H₂O₂ dropwise at a rate that keeps the internal temperature below 20 °C. (Caution: Exothermic reaction).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with saturated NaHCO₃, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR analysis.
Visualizations
Caption: A logical workflow for troubleshooting and improving poor diastereoselectivity in experiments.
References
Technical Support Center: Separation of cis- and trans-4-tert-Butylcyclohexylamine Isomers
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the separation of cis- and trans-4-tert-butylcyclohexylamine isomers. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating cis- and trans-4-tert-butylcyclohexylamine isomers?
A1: The primary challenge lies in the subtle differences in the physical properties of the cis and trans isomers. As diastereomers, they have the same molecular weight and similar chemical properties. Their separation relies on exploiting minor differences in their polarity and three-dimensional shape, which influence their interaction with stationary phases in chromatography and their packing in crystal lattices during crystallization.
Q2: What are the most common methods for separating these isomers?
A2: The most common laboratory-scale methods for separating cis- and trans-4-tert-butylcyclohexylamine are column chromatography, fractional crystallization, and derivatization to enhance separability. High-Performance Liquid Chromatography (HPLC) can also be employed for analytical and preparative separations.
Q3: How do the polarities of the cis and trans isomers compare?
A3: For 4-substituted cyclohexylamines, the cis isomer, with the amine group in the axial position, is generally considered to be slightly more polar than the trans isomer, where the amine group is in the more stable equatorial position. This difference in polarity is the basis for their separation by column chromatography.
Q4: How can I monitor the progress and success of the separation?
A4: The ratio of cis to trans isomers in your fractions or crystals can be effectively monitored by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment, though achieving good separation on a TLC plate can be challenging and may require optimization of the solvent system.
Q5: Is derivatization a viable strategy for separating these isomers?
A5: Yes, derivatization can be a very effective strategy. Converting the amines into derivatives, such as amides or sulfonamides, can accentuate the differences in their physical properties, making them easier to separate by chromatography or crystallization. Common derivatizing agents for amines include benzoyl chloride, dansyl chloride, and various chloroformates.[1][2][3] Another approach is the formation of salts (e.g., dihydrochlorides), which may have different solubilities.[4]
Troubleshooting Guides
Issue 1: Poor resolution or co-elution of isomers in column chromatography.
-
Question: My collected fractions from column chromatography show a mixture of both isomers. How can I improve the separation?
-
Answer:
-
Optimize the Solvent System: The polarity of the eluent is critical. If the isomers are eluting too quickly and together, your solvent system is too polar. Reduce the proportion of the polar solvent (e.g., ethyl acetate, methanol) in your non-polar solvent (e.g., hexane). Small, incremental changes can have a significant impact.
-
Reduce the Load: Overloading the column is a common cause of poor separation. Use a larger column for the amount of sample, or reduce the amount of sample loaded. A general rule is to use a 1:50 to 1:100 ratio of sample to silica gel by weight.
-
Use a Modified Stationary Phase: Amines are notorious for interacting with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.[5][6] Consider the following:
-
Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent. This will deactivate the acidic sites on the silica gel and improve peak shape.
-
Use a deactivated or end-capped silica gel .
-
Consider using alumina as the stationary phase, which can sometimes provide better separation for basic compounds.
-
-
Issue 2: Peak tailing in HPLC analysis.
-
Question: My HPLC chromatograms for 4-tert-butylcyclohexylamine show significant peak tailing, making quantification difficult. What is the cause and how can I fix it?
-
Answer:
-
Cause: Peak tailing for amines in reversed-phase HPLC is most often caused by secondary interactions between the protonated amine and acidic residual silanol groups on the silica-based stationary phase.[7][8]
-
Solutions:
-
Adjust Mobile Phase pH: Operate at a lower pH (e.g., 2.5-3.5) to ensure the amine is fully protonated and the silanol groups are not ionized. Alternatively, work at a high pH (e.g., >9) to deprotonate the amine, though this requires a pH-stable column.[8]
-
Use a Buffer: Incorporate a buffer (e.g., ammonium formate or phosphate) into your mobile phase to maintain a consistent pH and mask the silanol interactions.[9]
-
Use a Base-Deactivated or End-Capped Column: These columns have fewer accessible silanol groups and are specifically designed for the analysis of basic compounds.[7]
-
Add a Competing Base: A small amount of a competing base, like triethylamine, in the mobile phase can also help to reduce peak tailing.
-
-
Issue 3: Difficulty in inducing crystallization or obtaining pure crystals.
-
Question: I am unable to get my isomeric mixture to crystallize, or the resulting crystals are not significantly enriched in one isomer. What should I do?
-
Answer:
-
Select the Right Solvent: The ideal solvent is one in which the desired isomer has high solubility at high temperatures and low solubility at low temperatures, while the other isomer remains more soluble at lower temperatures. Experiment with a variety of solvents of different polarities (e.g., hexane, petroleum ether, ethanol-water mixtures).
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. This can create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of the pure desired isomer, add a single crystal to the cooled, saturated solution to induce crystallization.
-
Consider Derivatization: If the free amines are difficult to crystallize, converting them to a salt (e.g., hydrochloride) or an amide derivative may yield a more crystalline solid that is easier to purify by recrystallization.
-
Quantitative Data Presentation
| Parameter | Method | Details | Reference(s) |
| Analysis of Isomer Ratio | Gas Chromatography (GC) | Column: 20% Carbowax 20M on firebrick Temperature: 150°C Elution Order: cis-isomer expected to elute before the trans-isomer. | [10] |
| Purification of trans-Isomer | Fractional Crystallization | Solvent: Petroleum ether (b.p. 60-70°C) | [10] |
| Purification of cis-Isomer | Fractional Crystallization | Solvent: 40% aqueous ethanol | [11] |
| Predicted pKa | Computational | cis-4-tert-Butylcyclohexylamine: 10.58 ± 0.70 | [12] |
Experimental Protocols
Protocol 1: Separation by Column Chromatography
This protocol is designed to separate the cis and trans isomers based on the higher polarity of the cis isomer.
-
Prepare the Column:
-
Select a glass column of appropriate size for the amount of material.
-
Pack the column with silica gel using a slurry method in hexane. Ensure the packing is uniform and free of air bubbles.
-
-
Prepare and Load the Sample:
-
Dissolve the isomeric mixture in a minimal amount of the initial chromatography eluent or a volatile solvent like dichloromethane.
-
Carefully add the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with a low-polarity solvent system (e.g., 98:2 hexane:ethyl acetate with 0.1% triethylamine). The less polar trans isomer is expected to elute first.
-
Collect fractions and monitor their composition using TLC or GC.
-
Gradually increase the polarity of the eluent (e.g., to 95:5 or 90:10 hexane:ethyl acetate with 0.1% triethylamine) to elute the more polar cis isomer.
-
-
Isolation:
-
Combine the fractions containing the pure desired isomer.
-
Remove the solvent using a rotary evaporator to yield the purified isomer.
-
Protocol 2: Separation by Fractional Crystallization of the Hydrochloride Salts
This protocol takes advantage of the potential difference in solubility between the hydrochloride salts of the cis and trans isomers.
-
Salt Formation:
-
Dissolve the mixture of cis- and trans-4-tert-butylcyclohexylamine in a suitable solvent such as methanol or diethyl ether.
-
Bubble dry HCl gas through the solution, or add a solution of HCl in ether, until the solution is acidic and precipitation is complete.
-
-
Crystallization:
-
Collect the precipitated hydrochloride salts by filtration.
-
Recrystallize the salt mixture from a suitable solvent, such as a methanol/ether or ethanol/water mixture. Experiment with different solvent systems to find one that provides good separation. The salt of the more stable trans isomer is often less soluble.
-
-
Isolation:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals.
-
-
Liberation of the Free Amine:
-
Dissolve the purified hydrochloride salt in water.
-
Add a strong base (e.g., 50% aqueous NaOH) until the solution is basic.
-
Extract the free amine with an organic solvent (e.g., diethyl ether or hexane).
-
Dry the organic extracts over an anhydrous drying agent (e.g., K₂CO₃), filter, and remove the solvent to obtain the pure isomer.[4]
-
Visualization
References
- 1. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. benchchem.com [benchchem.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. youtube.com [youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 2163-33-9 CAS MSDS (this compound, CIS) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
optimizing reaction conditions for 4-tert-Butylcyclohexylamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-tert-Butylcyclohexylamine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the reductive amination of 4-tert-butylcyclohexanone.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive catalyst. 2. Insufficient hydrogen or ammonia pressure. 3. Reaction temperature is too low. 4. Presence of impurities in reagents or solvent. | 1. a) Use a fresh batch of catalyst. b) Ensure proper handling and storage of the catalyst to prevent deactivation. 2. a) Check for leaks in the reactor setup. b) Increase the partial pressure of hydrogen and ammonia within the recommended safety limits of the equipment.[1] 3. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. 4. a) Use high-purity, dry solvents and reagents. b) Purify the starting ketone if necessary. |
| Low Yield of this compound | 1. Suboptimal reaction time. 2. Inefficient stirring. 3. Catalyst poisoning. 4. Competing side reactions (e.g., formation of 4-tert-butylcyclohexanol). | 1. a) Monitor the reaction progress using techniques like GC or TLC to determine the optimal reaction time. b) A 24-hour reaction time has been shown to produce high yields under specific conditions.[2] 2. Ensure vigorous stirring to facilitate mass transfer between the gas and liquid phases. 3. a) Purify all reagents and solvents. b) Consider using a catalyst scavenger if specific impurities are suspected. 4. a) Ensure a sufficient excess of ammonia is used. b) Optimize the catalyst system; for example, bimetallic catalysts like Rh-Ni have shown high selectivity.[1] |
| Formation of Secondary or Tertiary Amines | 1. Reaction of the primary amine product with the starting ketone followed by reduction. 2. High reaction temperature. | 1. a) Use a large excess of ammonia to favor the formation of the primary amine. 2. Lower the reaction temperature to reduce the rate of secondary amine formation. Notably, some catalytic systems show no formation of unwanted secondary or tertiary amines.[1] |
| Formation of 4-tert-Butylcyclohexanol | 1. Presence of water in the reaction mixture. 2. Hydrogenation of the ketone before amination. | 1. a) Use anhydrous solvents and reagents. b) Dry the reaction apparatus thoroughly before use. 2. a) Ensure immediate availability of ammonia at the start of the reaction. b) Select a catalyst with high chemoselectivity for reductive amination over simple hydrogenation. A nickel(II) tetrafluoroborate hexahydrate system has demonstrated chemoselective reaction.[2] |
| Difficulties in Product Purification | 1. Presence of unreacted starting material and side products with similar boiling points. 2. Formation of stable emulsions during workup. | 1. a) Optimize the reaction to maximize conversion and minimize side products. b) Employ fractional distillation under reduced pressure for purification. c) Consider derivatization (e.g., salt formation) to facilitate separation.[3] 2. a) Add a saturated brine solution to break up emulsions. b) Centrifugation may also be effective. |
| Poor Stereoselectivity (Undesired cis/trans ratio) | 1. The choice of catalyst and reaction conditions can influence the stereochemical outcome. | 1. a) The stereoselectivity of reductions of 4-tert-butylcyclohexanone is known to be influenced by the catalyst and reducing agent. For instance, bulky reducing agents tend to favor the formation of the cis-alcohol. While this applies to the alcohol, similar principles can affect the amine synthesis. b) Screen different catalysts and solvent systems to optimize for the desired isomer. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and direct precursor is 4-tert-butylcyclohexanone.[4] This ketone can be converted to the desired amine through reductive amination.
Q2: What are the typical reaction conditions for the reductive amination of 4-tert-butylcyclohexanone?
A2: Typical conditions involve the reaction of 4-tert-butylcyclohexanone with ammonia and hydrogen gas in the presence of a metal catalyst. For example, a high yield of 93% has been achieved using a nickel(II) tetrafluoroborate hexahydrate catalyst with bis(2-diphenylphosphinoethyl)phenylphosphine in 2,2,2-trifluoroethanol at 120°C for 24 hours.[2] Another set of conditions for a similar transformation involves using Rh-Ni bimetallic catalysts at 100°C in cyclohexane with 4 bar of ammonia and 2 bar of hydrogen.[1]
Q3: How can I minimize the formation of the byproduct 4-tert-butylcyclohexanol?
A3: The formation of 4-tert-butylcyclohexanol occurs through the direct hydrogenation of the starting ketone. To minimize this, ensure anhydrous reaction conditions and use a catalyst system that favors the formation of the imine intermediate before reduction. A high concentration of ammonia is also crucial.
Q4: What analytical techniques are suitable for monitoring the reaction progress?
A4: Gas chromatography (GC) and Thin-Layer Chromatography (TLC) are effective for monitoring the disappearance of the starting ketone and the appearance of the product amine. GC can also be used to quantify the formation of side products.
Q5: Are there any biocatalytic methods for this synthesis?
A5: Yes, bioamination using amine transaminases (ATAs) is a viable method for the synthesis of this compound from 4-tert-butylcyclohexanone.[5] This approach can offer high stereoselectivity under mild reaction conditions.
Q6: How can the cis and trans isomers of this compound be separated?
A6: The separation of cis and trans isomers can be challenging due to their similar physical properties. Fractional distillation or column chromatography may be effective. In some cases, selective crystallization of a salt derivative can be employed to isolate a specific isomer.
Experimental Protocols
Protocol 1: Reductive Amination using a Nickel Catalyst
This protocol is based on a high-yield synthesis method.[2]
Materials:
-
4-tert-butylcyclohexanone
-
Nickel(II) tetrafluoroborate hexahydrate
-
bis(2-diphenylphosphinoethyl)phenylphosphine
-
Ammonia
-
Hydrogen gas
-
2,2,2-trifluoroethanol (anhydrous)
-
Autoclave reactor with magnetic stirring
Procedure:
-
In a glovebox, add 4-tert-butylcyclohexanone, nickel(II) tetrafluoroborate hexahydrate, and bis(2-diphenylphosphinoethyl)phenylphosphine to the autoclave reactor.
-
Add anhydrous 2,2,2-trifluoroethanol to the reactor.
-
Seal the reactor and remove it from the glovebox.
-
Pressurize the reactor with ammonia gas to the desired pressure.
-
Pressurize the reactor with hydrogen gas to the desired total pressure.
-
Heat the reaction mixture to 120°C with vigorous stirring.
-
Maintain the reaction at this temperature for 24 hours.
-
After 24 hours, cool the reactor to room temperature and carefully vent the excess gas in a fume hood.
-
Open the reactor and analyze the crude product mixture by GC to determine conversion and selectivity.
-
The product can be purified by distillation under reduced pressure.
Process Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. JP2011121872A - Method for purifying optically active n-tert-butoxycarbonyl-trans-4-fluoroproline - Google Patents [patents.google.com]
- 4. 4-tert-Butylcyclohexanone | C10H18O | CID 7392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Diastereomeric Salt Crystallization with 4-tert-Butylcyclohexylamine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-tert-Butylcyclohexylamine as a resolving agent in diastereomeric salt crystallization. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using this compound for diastereomeric salt crystallization?
Diastereomeric salt crystallization is a classical method for separating enantiomers of a racemic acidic compound.[1] The process involves reacting the racemic acid with an enantiomerically pure chiral base, in this case, this compound. This reaction forms a mixture of two diastereomeric salts.[1] Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[2] One diastereomer will preferentially crystallize from a suitable solvent, allowing for its isolation. Subsequently, the purified diastereomeric salt is treated with an acid or base to liberate the desired enantiomer of the original acid and recover the resolving agent.
Q2: What are the key properties of this compound to consider?
This compound is a chiral amine with a bulky tert-butyl group. This steric hindrance can influence the crystal packing of the resulting diastereomeric salts, which is a critical factor in achieving successful separation. Its basicity allows it to readily form salts with acidic compounds.
Q3: How do I choose an appropriate solvent for the crystallization?
Solvent selection is a critical step in a successful resolution. The ideal solvent is one in which the two diastereomeric salts have a significant difference in solubility.[3] A good starting point is to screen a range of solvents with varying polarities. Solvents in which the compound has moderate solubility at elevated temperatures and lower solubility at room temperature are often good candidates.[4] It is also a common practice to use solvent mixtures, such as an alcohol-water or an ester-alkane system, to fine-tune the solubility profile.[3]
Troubleshooting Guide
Issue 1: No Crystallization or Oiling Out
Q: I have mixed my racemic acid with this compound in a solvent, but no crystals are forming, or the mixture has turned into an oil. What should I do?
A: This is a common issue that can arise from several factors related to supersaturation and solubility.
Potential Causes & Solutions:
-
Inappropriate Solvent: The chosen solvent may be too good, keeping both diastereomeric salts fully dissolved, or too poor, causing the salts to precipitate as an amorphous oil.
-
Solution: Conduct a thorough solvent screening. Test a variety of solvents with different polarities (e.g., alcohols, esters, ketones, hydrocarbons, and their mixtures). A good practice is to find a solvent in which the salt is soluble when hot but sparingly soluble when cold.
-
-
Insufficient Supersaturation: The solution may not be concentrated enough for crystals to nucleate.
-
Solution: Try to slowly concentrate the solution by evaporating the solvent. Alternatively, if the solubility of the salts is temperature-dependent, ensure the solution is fully dissolved at a higher temperature before allowing it to cool slowly.
-
-
High Solubility of Diastereomeric Salts: Both diastereomeric salts may be highly soluble in the chosen solvent.
-
Solution: Consider using an anti-solvent. This is a solvent in which the diastereomeric salts are insoluble. Add the anti-solvent dropwise to the solution of the salts until turbidity persists. Gentle heating to redissolve the precipitate followed by slow cooling can induce crystallization.
-
-
Inhibition of Nucleation: Impurities in the reaction mixture can sometimes inhibit crystal formation.
-
Solution: Ensure the starting materials are of high purity. If possible, filter the hot solution before cooling to remove any particulate matter. Seeding the solution with a tiny crystal of the desired diastereomeric salt (if available) can also promote crystallization.
-
Issue 2: Low Yield of Crystalline Product
Q: I have obtained crystals, but the yield is very low. How can I improve it?
A: Low yield indicates that a significant portion of the desired diastereomeric salt remains in the mother liquor.
Potential Causes & Solutions:
-
Suboptimal Solvent System: The solubility of the desired diastereomer in the mother liquor at the crystallization temperature might still be too high.
-
Solution: Optimize the solvent system. This could involve changing the solvent entirely or adjusting the ratio of solvents in a mixed system. The goal is to minimize the solubility of the desired diastereomer while keeping the other diastereomer in solution.
-
-
Insufficient Cooling or Time: The crystallization process may not have reached equilibrium.
-
Solution: Allow the crystallization to proceed for a longer period at a lower temperature. Slow, controlled cooling often leads to better crystal growth and higher recovery.
-
-
Incorrect Stoichiometry: The molar ratio of the racemic acid to this compound can influence the yield.
-
Solution: While a 1:1 molar ratio of the target enantiomer to the resolving agent is theoretically required, empirically optimizing the ratio (e.g., using a slight excess or substoichiometric amount of the resolving agent) can sometimes improve the yield of the less soluble diastereomer. For instance, in the resolution of ibuprofen, a 1:0.5:0.5 ratio of racemic acid to resolving agent and base was found to be optimal.[5]
-
Issue 3: Low Diastereomeric Excess (d.e.)
Q: The crystalline product I isolated has a low diastereomeric excess. How can I improve the purity?
A: Low diastereomeric excess means that the undesired diastereomer is co-crystallizing with the desired one.
Potential Causes & Solutions:
-
Small Difference in Solubility: The fundamental issue is often an insufficient difference in solubility between the two diastereomers in the chosen solvent.
-
Solution: Re-evaluate the solvent system. A different solvent or solvent mixture may provide better discrimination between the two diastereomers.
-
-
Crystallization Occurred Too Quickly: Rapid crystallization, often from a highly supersaturated solution, can trap the more soluble diastereomer in the crystal lattice.
-
Solution: Employ a slower cooling rate. This allows for the system to remain closer to equilibrium, favoring the crystallization of the less soluble, thermodynamically more stable diastereomer. Stirring the slurry for an extended period after crystallization can also allow for the system to equilibrate.
-
-
Recrystallization: A common method to improve purity is to recrystallize the obtained solid.
-
Solution: Dissolve the crystals in a minimal amount of hot solvent (the same or a different one) and allow them to recrystallize slowly. This process can be repeated until the desired diastereomeric excess is achieved, although it will lead to a decrease in the overall yield.
-
-
Thermodynamic vs. Kinetic Control: Sometimes the more soluble diastereomer crystallizes faster (kinetic product).
-
Solution: Allowing the crystallization mixture to stir for a longer period can facilitate the conversion to the more stable, less soluble thermodynamic product.
-
Data Summary: Optimizing Experimental Parameters
The following table summarizes the general impact of key experimental parameters on the yield and purity of the diastereomeric salt crystallization. The optimal conditions will be specific to the racemic acid being resolved.
| Parameter | Effect on Yield | Effect on Purity (d.e.) | General Recommendation |
| Solvent Choice | Highly dependent on the solubility profile. | Crucial; aims to maximize the solubility difference between diastereomers.[3] | Screen a diverse range of solvents and mixtures to find the optimal balance. |
| Cooling Rate | Slower cooling may slightly decrease yield in a fixed time but improves crystal formation. | Slower cooling generally improves purity by favoring thermodynamic equilibrium. | A slow, controlled cooling profile is often preferred for better selectivity. |
| Final Temperature | Lower temperatures decrease solubility, thus generally increasing yield. | Can have a variable effect; may decrease purity if the solubility of the undesired salt also drops significantly. | Optimize for the best balance of yield and purity. |
| Stirring/Agitation | Can improve yield by enhancing mass transfer and preventing localized supersaturation. | Can either improve or decrease purity depending on the system's kinetics and potential for secondary nucleation. | Gentle stirring is generally recommended. |
| Concentration | Higher concentration leads to higher supersaturation and potentially higher yield. | Very high supersaturation can lead to rapid precipitation and lower purity. | Aim for a moderately supersaturated solution. |
| Resolving Agent Ratio | Can be optimized to maximize the precipitation of the less soluble salt. | An incorrect ratio can lead to the co-precipitation of the racemic starting material or the more soluble salt. | Start with a stoichiometric amount (0.5 equivalents for a racemate) and optimize. |
Experimental Protocol: General Guide
This protocol provides a general framework for the diastereomeric salt crystallization of a racemic acid using this compound. Note: This is a starting point, and optimization of solvent, temperature, and concentrations will be necessary for any specific system.
-
Salt Formation:
-
In a suitable flask, dissolve the racemic acid in a minimal amount of a chosen solvent at an elevated temperature.
-
In a separate container, dissolve 0.5 molar equivalents of this compound in the same solvent.
-
Slowly add the resolving agent solution to the solution of the racemic acid with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. A water bath can be used to control the cooling rate.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystallization begins, it is often beneficial to cool the mixture further in an ice bath to maximize the yield.
-
Allow the mixture to stand for a sufficient time to ensure complete crystallization.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
-
-
Analysis:
-
Determine the diastereomeric excess of the crystalline salt using a suitable analytical technique, such as HPLC on a chiral stationary phase or NMR spectroscopy.
-
-
Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in water or a suitable organic solvent.
-
Add a base (e.g., aqueous NaOH) to neutralize the acidic resolving agent and liberate the free amine. Alternatively, add an acid (e.g., aqueous HCl) to protonate the amine and liberate the free acid.
-
Extract the desired enantiomer into an appropriate organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure to obtain the resolved enantiomer.
-
Visualization: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in diastereomeric salt crystallization.
References
challenges in the scale-up of 4-tert-Butylcyclohexylamine production
Welcome to the technical support center for the synthesis and scale-up of 4-tert-Butylcyclohexylamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the reductive amination of 4-tert-butylcyclohexanone. This process typically involves reacting the ketone with an amine source, such as ammonia, in the presence of a reducing agent and a catalyst. Common catalysts include Raney nickel or platinum group metals on a carbon support.[1][2][3]
Q2: What is the significance of the cis/trans isomer ratio in the final product?
A2: The stereochemistry of this compound is critical as the cis and trans isomers can have different physical properties and biological activities. The desired isomer depends on the specific application. For instance, in the fragrance industry, the cis-isomer of the related acetate is preferred for its specific scent profile.[4] Therefore, controlling the diastereoselectivity of the reaction is a key challenge during synthesis.
Q3: How can I control the cis/trans isomer ratio during the synthesis?
A3: The cis/trans isomer ratio is influenced by several factors, including the choice of catalyst, reducing agent, solvent, and reaction temperature. For example, reduction with sodium borohydride tends to yield the trans-isomer, while bulkier reducing agents may favor the cis-isomer.[5] Catalytic hydrogenation conditions can also be tuned to favor one isomer over the other.[1][4]
Q4: What are the primary challenges when scaling up the production of this compound?
A4: Key challenges during scale-up include:
-
Heat Management: The catalytic hydrogenation is an exothermic reaction, and efficient heat dissipation is crucial to maintain optimal reaction temperature and prevent runaway reactions.
-
Mass Transfer: Ensuring efficient mixing of the solid catalyst, liquid reagents, and hydrogen gas is vital for achieving high conversion rates.
-
Catalyst Handling and Recovery: Handling pyrophoric catalysts like Raney nickel safely on a large scale requires specialized equipment and procedures.[6] Efficient recovery and potential reuse of the catalyst are also important economic considerations.
-
Control of Diastereoselectivity: Maintaining a consistent and high cis/trans isomer ratio at a larger scale can be challenging due to variations in local temperature and pressure.
-
Purification: Separation of the desired isomer from the reaction mixture and removal of impurities can be complex and costly at an industrial scale.
Troubleshooting Guides
Issue 1: Low Product Yield
| Potential Cause | Recommended Action |
| Inactive Catalyst | Ensure the catalyst has been properly activated and stored. For Raney nickel, confirm it is stored under water or an inert solvent to prevent oxidation.[6] Consider using a fresh batch of catalyst. |
| Insufficient Hydrogen Pressure | Check for leaks in the hydrogenation reactor. Increase the hydrogen pressure within the recommended safe operating limits for the equipment. |
| Poor Mass Transfer | Increase the agitation speed to ensure good mixing of the catalyst, reactants, and hydrogen. Consider using a different solvent to improve the solubility of the reactants. |
| Low Reaction Temperature | Gradually increase the reaction temperature to the optimal range specified in the protocol. Monitor for any increase in side product formation. |
| Incomplete Reaction | Extend the reaction time and monitor the progress by techniques like GC or TLC until the starting material is consumed. |
Issue 2: Poor Diastereoselectivity (Incorrect cis/trans Isomer Ratio)
| Potential Cause | Recommended Action |
| Suboptimal Catalyst | The choice of catalyst significantly impacts stereoselectivity. Experiment with different catalysts, such as platinum or palladium on carbon, which may offer different selectivity compared to Raney nickel.[1] |
| Incorrect Reaction Temperature | Temperature can influence the thermodynamic versus kinetic control of the product distribution.[5] A systematic study of the effect of temperature on the isomer ratio is recommended. |
| Solvent Effects | The polarity of the solvent can affect the transition state of the reaction and thus the stereochemical outcome. Evaluate different solvents to optimize the desired isomer ratio. |
| Inappropriate Reducing Agent | If using a chemical reducing agent (e.g., borohydrides), the steric bulk of the reagent can influence the direction of hydride attack.[5] |
Issue 3: Difficult Product Purification
| Potential Cause | Recommended Action |
| Formation of Emulsions during Workup | Adjust the pH of the aqueous phase or add a different organic solvent to break the emulsion. Filtration through celite may also be effective. |
| Co-elution of Isomers during Chromatography | If using column chromatography, try a different solvent system or a different stationary phase. However, large-scale chromatography can be impractical. |
| Product Instability | Some amine products can be unstable. Consider converting the amine to a stable salt (e.g., hydrochloride) for purification and storage.[7] |
| Presence of Unreacted Starting Material | Optimize the reaction conditions to drive the reaction to completion. If unreacted ketone remains, it may be possible to remove it by derivatization or a specific extraction procedure. |
Experimental Protocols
Reductive Amination of 4-tert-Butylcyclohexanone using Raney Nickel
Materials:
-
4-tert-Butylcyclohexanone
-
Methanol
-
Ammonia (gas or aqueous solution)
-
Raney Nickel (slurry in water)[6]
-
Hydrogen gas
-
High-pressure autoclave reactor
Procedure:
-
In a high-pressure autoclave, charge 4-tert-butylcyclohexanone and methanol.
-
Carefully add the Raney nickel slurry. The catalyst should be handled under an inert atmosphere to prevent ignition.[6]
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Introduce ammonia into the reactor.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).
-
Heat the mixture to the target temperature (e.g., 50-100 °C) with vigorous stirring.
-
Monitor the reaction progress by measuring hydrogen uptake or by analyzing samples via GC.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst. The filter cake should be kept wet to prevent the pyrophoric catalyst from igniting.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Analyze the crude product for yield and cis/trans isomer ratio using GC or NMR.
-
Purify the product by distillation or crystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low product yield.
References
- 1. JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine - Google Patents [patents.google.com]
- 2. US3187047A - Reductive amination of ketones - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. US20100204524A1 - Method for the preparation of cis-4-tert-butylcyclohexanol - Google Patents [patents.google.com]
- 5. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]
- 6. Raney nickel - Wikipedia [en.wikipedia.org]
- 7. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]
purification of 4-tert-Butylcyclohexylamine by fractional distillation
This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the purification of 4-tert-Butylcyclohexylamine via fractional distillation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is an organic compound widely used as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] It is a colorless liquid with a strong, ammonia-like odor.[1] As a substituted cyclohexane, it exists as a mixture of cis and trans isomers.[2][3] The compound is classified as air-sensitive and should be stored under an inert atmosphere.[3][4]
Q2: Why is fractional distillation required for the purification of this compound?
A2: Commercial this compound is typically a mixture of its cis and trans stereoisomers.[2][3] These isomers have very close boiling points, making simple distillation ineffective for their separation. Fractional distillation, which provides multiple theoretical plates for separation, is necessary to enrich one isomer or to remove other impurities with similar volatilities. The difficulty in separating geometric isomers by distillation is a common challenge in organic chemistry.[5]
Q3: What are the primary safety hazards associated with this compound?
A3: this compound is a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause severe skin burns and serious eye damage.[3][6] It may also cause respiratory irritation.[6] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q4: What is the difference between the cis and trans isomers and why is their separation important?
A4: The cis and trans isomers of this compound are geometric isomers, meaning they have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. The amine group (-NH2) is either on the same side (cis) or the opposite side (trans) of the ring as the tert-butyl group. In pharmaceutical and materials science applications, different isomers can have vastly different biological activities or physical properties. Therefore, obtaining a pure isomer is often critical for research and development.
Quantitative Data Summary
The physical properties and recommended distillation parameters for this compound are summarized below.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₁N | [1][6] |
| Molecular Weight | 155.28 g/mol | [1][6] |
| Boiling Point | 198 °C (at 760 mmHg) | [1][4] |
| Density | 0.87 g/cm³ | [1][4] |
| Refractive Index | 1.4662 | [1][4] |
| Flash Point | 79 °C | [1][4] |
| Sensitivity | Air Sensitive | [3][4] |
Table 2: Recommended Vacuum Distillation Parameters (Approximate)
| Vacuum Pressure (mmHg) | Estimated Boiling Temperature (°C) | Notes |
| 20 | ~100 - 105 | Good starting point for laboratory scale. |
| 10 | ~85 - 90 | Reduces thermal stress on the compound. |
| 5 | ~75 - 80 | Useful for highly sensitive material. |
| 1 | ~55 - 60 | Requires a high-performance vacuum pump. |
| Note: These are estimated values. The actual boiling point will depend on the precise vacuum achieved and the efficiency of the apparatus. |
Troubleshooting Guide
Problem 1: Poor separation of cis and trans isomers.
-
Question: My Gas Chromatography (GC) analysis shows minimal enrichment of the desired isomer after distillation. How can I improve the separation?
-
Answer: This is a common issue due to the close boiling points of the isomers.
-
Increase Column Efficiency: Use a longer fractionation column or one with a more efficient packing material (e.g., structured packing like ProPak or high-surface-area random packing like Raschig rings or metal sponge). Glass helices may not provide enough theoretical plates.[7]
-
Increase Reflux Ratio: Slow down the rate at which you collect the distillate (take-off rate). A slower rate (e.g., 1 drop every 5-10 seconds) increases the reflux ratio, allowing more vapor-liquid equilibria to be established in the column, which enhances separation.
-
Ensure Adiabatic Conditions: Insulate the distillation column and head thoroughly with glass wool or aluminum foil to prevent heat loss.[8] This maintains the proper temperature gradient essential for fractional separation.
-
Maintain Stable Vacuum: Fluctuations in vacuum pressure will cause the boiling point to change, destroying the equilibrium in the column. Use a high-quality vacuum pump and a pressure controller if available.
-
Problem 2: The product in the distillation flask or the distillate is turning yellow or brown.
-
Question: The material is darkening during distillation. What is causing this decomposition/discoloration?
-
Answer: Discoloration is typically due to oxidation, as amines are sensitive to air, especially at elevated temperatures.[3][4]
-
Use an Inert Atmosphere: Before starting the distillation, purge the entire apparatus with dry nitrogen or argon. Maintain a slight positive pressure of the inert gas throughout the process.
-
Reduce Distillation Temperature: Perform the distillation under a higher vacuum (lower pressure) to reduce the boiling point and minimize the risk of thermal decomposition.
-
Check Purity of Starting Material: Ensure the starting material has been stored properly and has not already been partially oxidized.
-
Problem 3: The distillation is very slow, or the vapor is not reaching the condenser.
-
Question: I've been heating for a long time, but very little distillate is being collected. What's wrong?
-
Answer: This "stalling" is usually caused by insufficient energy input or leaks in the system.
-
Check for Vacuum Leaks: Even a small leak will prevent the system from reaching the required low pressure, making it impossible to achieve the corresponding boiling point. Check all glass joints and hose connections. Ensure joints are properly sealed with vacuum grease.[8]
-
Increase Heating: The heating mantle may not be providing enough energy to both heat the liquid to its boiling point and overcome the heat loss from the apparatus. Increase the heat setting gradually.
-
Improve Insulation: Poor insulation on the distillation pot and column can lead to significant heat loss, preventing a steady boil.[8]
-
Problem 4: The temperature reading at the distillation head is unstable.
-
Question: The thermometer reading is fluctuating, making it difficult to identify the correct fraction. Why is this happening?
-
Answer: Unstable temperature readings usually point to inconsistent boiling or problems with thermometer placement.
-
Ensure Smooth Boiling: Vigorous, uneven boiling ("bumping") can send slugs of liquid and vapor up the column, causing temperature spikes. Use a magnetic stir bar or fresh boiling chips for smooth boiling.
-
Avoid Overheating: Heating the distillation flask too strongly can lead to superheating and unstable boiling. Apply heat gradually.[8]
-
Correct Thermometer Placement: The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser. If it's too high, the vapor temperature will read low and fluctuate. If it's too low, it will not accurately reflect the temperature of the vapor entering the condenser.
-
Experimental Protocol: Vacuum Fractional Distillation
This protocol outlines the procedure for purifying this compound.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using clean, oven-dried glassware. This includes a round-bottom flask, a packed fractionation column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask (a cow-type adapter is recommended for collecting multiple fractions).
-
Use vacuum-rated grease for all ground-glass joints to ensure a tight seal.
-
Place a magnetic stir bar or a few boiling chips in the distillation flask.
-
Connect the apparatus to a vacuum pump via a cold trap (e.g., liquid nitrogen or dry ice/acetone) to protect the pump from corrosive vapors.
-
Connect an inert gas line (Nitrogen or Argon) to the system to allow for backfilling.
-
-
Procedure:
-
Charging the Flask: Charge the crude this compound into the distillation flask, filling it to no more than two-thirds of its volume.
-
System Purge & Leak Check: Seal the system and purge with inert gas for several minutes. Close the gas outlet and slowly apply vacuum. The system should hold the vacuum without significant pressure drops.
-
Heating: Begin stirring and gently heat the flask using a heating mantle.
-
Equilibration: As the liquid begins to boil, observe the condensate ring slowly ascend the column. Allow the column to equilibrate by adjusting the heat so that the vapor condenses and refluxes at the top of the column for 15-30 minutes before collecting any distillate. This step is crucial for good separation.
-
Fraction Collection:
-
Collect any low-boiling impurities as a "forerun" fraction until the head temperature stabilizes at the expected boiling point for your vacuum level.
-
Switch to a clean receiving flask to collect the main fraction of pure this compound. The temperature should remain constant during this period.
-
Collect a final, higher-boiling fraction separately.
-
-
Shutdown:
-
Stop heating and allow the system to cool to room temperature.
-
Slowly and carefully vent the system by backfilling with inert gas. Never admit air into a hot apparatus.
-
Disassemble the apparatus once it has cooled completely.
-
-
-
Analysis:
-
Analyze the collected fractions (especially the main fraction) by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the purity and the cis/trans isomer ratio.
-
Visualizations
Caption: Experimental workflow for fractional distillation.
Caption: Decision tree for troubleshooting common issues.
References
- 1. Page loading... [guidechem.com]
- 2. 4-t-Butylcyclohexylamine [webbook.nist.gov]
- 3. This compound, cis + trans, 97% | Fisher Scientific [fishersci.ca]
- 4. This compound CAS#: 5400-88-4 [m.chemicalbook.com]
- 5. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
- 6. This compound | C10H21N | CID 79396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Stereoselective Reactions with 4-tert-Butylcyclohexylamine
This technical support center provides guidance for researchers, scientists, and drug development professionals to mitigate and prevent racemization during chemical reactions involving 4-tert-Butylcyclohexylamine.
Troubleshooting Guide: Loss of Stereochemical Integrity
Issue: You are observing a loss of enantiomeric or diastereomeric excess in a reaction involving this compound.
This guide will help you identify the potential causes and implement effective solutions.
Step 1: Evaluate Reaction Conditions
Harsh reaction conditions are a common cause of racemization. High temperatures can provide the necessary activation energy for epimerization at a chiral center.
-
Solution:
-
Conduct the reaction at a lower temperature. If solubility permits, running the reaction at 0 °C or even lower can significantly reduce the rate of racemization.
-
Minimize the reaction time. Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed.[1]
-
Step 2: Assess the Impact of Solvents
The solvent can influence the stability of intermediates that may be prone to racemization. Polar aprotic solvents can sometimes stabilize charged intermediates that lead to a loss of stereochemical purity.
-
Solution:
-
Screen a variety of solvents. Consider less polar solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Avoid highly polar solvents like dimethylformamide (DMF) if racemization is observed.
-
Step 3: Scrutinize the Choice of Reagents
The reagents used, especially bases and coupling agents, play a critical role in maintaining stereochemical integrity.
-
Bases: Strong bases can deprotonate acidic protons alpha to a stereocenter, leading to racemization.
-
Solution: Employ weaker, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
-
-
Coupling Reagents: Some coupling reagents are known to promote racemization, particularly in amide bond formation.
-
Solution: Utilize coupling reagents known to suppress racemization, such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or using a carbodiimide like EDC in conjunction with an additive like HOBt (Hydroxybenzotriazole).
-
Step 4: Consider the Stability of Intermediates
The intermediates formed during the reaction may not be stereochemically stable under the reaction conditions.
-
Solution:
-
If possible, choose a synthetic route that proceeds through more stable intermediates.
-
The use of protecting groups can enhance the stability of nearby chiral centers.
-
Frequently Asked Questions (FAQs)
Q1: At what stages is racemization most likely to occur when using this compound?
A1: Racemization can occur at several stages:
-
During the main reaction: If the reaction conditions are harsh (e.g., high temperature, strong base or acid), both the reactants and products can be susceptible to racemization.
-
During work-up: Aqueous work-ups involving strong acids or bases can lead to the racemization of the final product. It is advisable to use mild acidic and basic solutions for extraction and to minimize contact time.
-
During purification: Chromatographic purification on silica gel, which is acidic, can sometimes cause racemization of sensitive compounds.[1] Consider using deactivated silica gel or an alternative stationary phase like alumina.
Q2: How does the bulky tert-butyl group in this compound influence stereoselectivity and the risk of racemization?
A2: The large tert-butyl group effectively "locks" the cyclohexane ring in a specific conformation, which can enhance diastereoselectivity in many reactions. This steric hindrance can direct incoming reagents to attack from the less hindered face of the molecule. However, this does not inherently prevent racemization if the reaction conditions are harsh enough to epimerize a stereocenter. The stability of the chiral center is still dependent on factors like temperature, pH, and reagent choice.
Q3: Can protecting the amine group of this compound help in preventing racemization?
A3: Yes, protecting the amine group can be a crucial strategy. Urethane-type protecting groups, such as Cbz and Fmoc, are known to reduce the potential for racemization in reactions involving amino groups. These protecting groups can decrease the acidity of the N-H proton and may sterically hinder the approach of bases or other reagents that could facilitate racemization.
Data Presentation
The following table summarizes the expected qualitative impact of various reaction parameters on the enantiomeric excess (ee) or diastereomeric excess (de) in reactions involving this compound.
| Parameter | Condition | Expected Impact on ee/de | Rationale |
| Temperature | High (e.g., > 80 °C) | Decrease | Provides activation energy for epimerization. |
| Low (e.g., 0 °C to RT) | Increase | Reduces the rate of racemization. | |
| Solvent | Polar Aprotic (e.g., DMF) | Potential Decrease | Can stabilize racemization-prone intermediates. |
| Non-polar (e.g., Toluene) | Potential Increase | Less likely to stabilize charged intermediates. | |
| Base | Strong (e.g., NaH, t-BuOK) | Decrease | Promotes deprotonation at the chiral center. |
| Weak/Hindered (e.g., DIPEA) | Increase | Less likely to cause epimerization. | |
| Coupling Reagent | Carbodiimide alone | Decrease | Can lead to the formation of racemizing intermediates. |
| (for amide synthesis) | Carbodiimide + Additive (HOBt) | Increase | The additive suppresses racemization pathways. |
| HATU, COMU | Increase | Designed to minimize racemization. |
Experimental Protocols
Key Experiment: Diastereoselective Acylation of (R)- or (S)-4-tert-Butylcyclohexylamine
This protocol describes a general procedure for the acylation of a single enantiomer of this compound with a carboxylic acid, aiming to minimize epimerization of the chiral amine.
Materials:
-
(R)- or (S)-4-tert-Butylcyclohexylamine (1.0 equiv)
-
Carboxylic acid (1.05 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the carboxylic acid in anhydrous DCM at 0 °C, add HATU and DIPEA.
-
Stir the mixture for 15 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add a solution of (R)- or (S)-4-tert-Butylcyclohexylamine in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired amide.
-
Determine the diastereomeric excess of the product using chiral HPLC or NMR spectroscopy with a chiral shift reagent.
Mandatory Visualization
Below is a troubleshooting workflow for addressing racemization issues during reactions with this compound.
Caption: Troubleshooting workflow for preventing racemization.
References
byproduct formation in the synthesis of 4-tert-Butylcyclohexylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-tert-butylcyclohexylamine. The following sections address common issues related to byproduct formation and offer detailed experimental protocols to ensure a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and practical laboratory-scale synthetic routes starting from 4-tert-butylcyclohexanone are:
-
One-Pot Reductive Amination: This method involves the direct reaction of 4-tert-butylcyclohexanone with ammonia in the presence of a reducing agent, typically a metal catalyst and hydrogen gas.
-
Reduction of 4-tert-Butylcyclohexanone Oxime: This two-step process involves the initial formation of the oxime from 4-tert-butylcyclohexanone and hydroxylamine, followed by the reduction of the oxime to the desired amine.
Q2: What are the major byproducts I should be aware of during the synthesis of this compound?
A2: The primary byproducts depend on the synthetic route chosen:
-
Reductive Amination:
-
4-tert-Butylcyclohexanol: Formed by the direct reduction of the starting ketone.
-
Di-(4-tert-butylcyclohexyl)amine: A secondary amine resulting from the reaction of the newly formed primary amine with another molecule of the starting ketone (over-alkylation).
-
-
Reduction of Oxime:
-
Unreacted 4-tert-Butylcyclohexanone Oxime: Incomplete reduction can leave the starting material as an impurity.
-
Aziridine derivatives: Can form under certain reductive conditions.
-
4-tert-Butylcyclohexanol: Can be formed if the oxime is hydrolyzed back to the ketone, which is then reduced.
-
Q3: How can I control the cis/trans isomer ratio of the final product?
A3: The stereochemical outcome is influenced by the choice of reducing agent and reaction conditions. Generally, reduction of the intermediate imine (in reductive amination) or the oxime from the less sterically hindered face is favored. For instance, in the Leuckart reaction, a related reductive amination method using formic acid derivatives, the formation of the trans-isomer is often favored. The proportion of the cis-isomer can increase with the steric bulk of the amine reagent used in N-substituted syntheses[1].
Q4: What is the best method for purifying the final product and separating the cis and trans isomers?
A4: A combination of techniques is often employed:
-
Acid-Base Extraction: To remove neutral byproducts like 4-tert-butylcyclohexanol, the reaction mixture can be dissolved in an organic solvent and washed with an acidic solution. The amine will move to the aqueous layer as its ammonium salt. The aqueous layer can then be basified, and the free amine extracted with an organic solvent.
-
Fractional Distillation: The cis and trans isomers of this compound have slightly different boiling points, allowing for their separation by careful fractional distillation under reduced pressure.
-
Crystallization of Salts: Formation of salts (e.g., hydrochlorides) of the amine isomers can facilitate separation by fractional crystallization, as the salts may have different solubilities.
Troubleshooting Guides
Problem 1: Low Yield of this compound in Reductive Amination
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Ensure the catalyst is active. Use a fresh batch of a high-quality catalyst (e.g., Raney Nickel, Palladium on Carbon).- Increase reaction time or temperature according to literature protocols.- Ensure adequate hydrogen pressure is maintained throughout the reaction. |
| Catalyst poisoning | - Purify all starting materials and solvents to remove potential catalyst poisons such as sulfur compounds. |
| Formation of 4-tert-butylcyclohexanol byproduct | - Use a more selective reducing agent that preferentially reduces the imine intermediate over the ketone. Sodium triacetoxyborohydride is a good alternative to sodium borohydride in related reactions for this reason.- In a two-step approach, ensure the complete formation of the imine before adding the reducing agent. |
Problem 2: Significant Amount of Di-(4-tert-butylcyclohexyl)amine Byproduct
| Potential Cause | Troubleshooting Steps |
| Over-alkylation of the primary amine | - Use a large excess of ammonia relative to the 4-tert-butylcyclohexanone. This statistically favors the reaction of the ketone with ammonia over the newly formed primary amine. |
Problem 3: Difficulty in Separating Cis and Trans Isomers
| Potential Cause | Troubleshooting Steps |
| Similar boiling points of the isomers | - Use a high-efficiency fractional distillation column (e.g., a Vigreux or packed column).- Perform the distillation under reduced pressure to lower the boiling points and potentially increase the boiling point difference.- Optimize the reflux ratio to improve separation efficiency. |
| Co-distillation of isomers | - Convert the amine mixture to a salt (e.g., hydrochloride or acetate) and attempt fractional crystallization from a suitable solvent system. The different crystal packing of the diastereomeric salts can lead to significant differences in solubility. |
Quantitative Data
The following table summarizes typical product distributions that can be expected under specific reaction conditions. Note that actual results may vary depending on the experimental setup and purity of reagents.
| Synthetic Route | Reagents and Conditions | Product | Yield (%) | Byproducts and Isomer Ratios | Reference |
| Leuckart Reaction | 4-tert-butylcyclohexanone, N-methylformamide | N-methyl-4-tert-butylcyclohexylamine | 34 | Not specified | [1] |
| Leuckart Reaction | 4-tert-butylcyclohexanone, N-ethylformamide | N-ethyl-4-tert-butylcyclohexylamine | ~65 | trans isomer is the major product | [1] |
| Leuckart Reaction | 4-tert-butylcyclohexanone, N-isopropylformamide | N-isopropyl-4-tert-butylcyclohexylamine | ~65 | trans isomer is the major product | [1] |
| Leuckart Reaction | 4-tert-butylcyclohexanone, N-tert-butylformamide | N-tert-butyl-4-tert-butylcyclohexylamine | ~65 | cis and trans isomers are formed in almost equal amounts | [1] |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination (General Procedure)
-
Reaction Setup: In a high-pressure autoclave, combine 4-tert-butylcyclohexanone, a suitable solvent (e.g., ethanol), and the chosen catalyst (e.g., 5% Pd/C or Raney Nickel).
-
Ammonia Addition: Cool the autoclave and introduce a significant molar excess of ammonia.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 atm).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring. Monitor the reaction progress by GC-MS.
-
Workup: After the reaction is complete, cool the autoclave, carefully vent the excess pressure, and filter to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by acid-base extraction followed by fractional distillation.
Protocol 2: Synthesis via Reduction of 4-tert-Butylcyclohexanone Oxime
Step A: Oximation
-
Dissolve 4-tert-butylcyclohexanone and hydroxylamine hydrochloride in a mixture of ethanol and water.
-
Add a base (e.g., sodium acetate or pyridine) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Pour the reaction mixture into water and collect the precipitated oxime by filtration. Wash with water and dry.
Step B: Reduction
-
Dissolve the dried oxime in a suitable solvent (e.g., ethanol or acetic acid).
-
Add the reducing agent (e.g., sodium metal in ethanol, or catalytic hydrogenation with Raney Nickel).
-
If using sodium metal, add it portion-wise to the refluxing solution of the oxime.
-
After the reaction is complete, perform an appropriate workup to neutralize any acid and remove inorganic salts.
-
The crude amine can then be purified by distillation.
Visualizations
Caption: Byproduct formation pathways in the reductive amination of 4-tert-butylcyclohexanone.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
Technical Support Center: Optimizing Solvent Systems for the Separation of 4-tert-Butylcyclohexylamine Isomers
Welcome to the technical support center for the chromatographic separation of 4-tert-Butylcyclohexylamine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your separation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating the cis and trans isomers of this compound?
A1: The primary challenge lies in the similar physicochemical properties of the cis and trans isomers. As diastereomers, they have identical molecular weights and similar polarities, which can make achieving baseline separation difficult. The bulky tert-butyl group locks the cyclohexane ring in a specific conformation, with the trans isomer generally being more stable. Effective separation relies on exploiting the subtle differences in their spatial arrangement and interaction with the stationary phase.
Q2: Which chromatographic techniques are suitable for separating these isomers?
A2: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed. Supercritical Fluid Chromatography (SFC) is also a powerful technique for chiral and diastereomeric separations and can be a greener alternative to normal-phase HPLC. The choice of technique will depend on the available equipment, the scale of the separation (analytical vs. preparative), and the desired sample state post-separation.
Q3: What type of HPLC column is recommended for this separation?
A3: For HPLC, normal-phase chromatography on a silica or alumina column is often a good starting point for separating diastereomers. Chiral stationary phases (CSPs) can also be effective, as the spatial arrangement of the amine and tert-butyl groups can lead to differential interactions with the chiral selector. Due to the basic nature of the amine, a column stable at a slightly basic pH or the use of a mobile phase additive is recommended to improve peak shape.
Q4: Can I use Reversed-Phase HPLC?
A4: While reversed-phase HPLC is widely used, it may be less effective for separating these isomers as they have the same hydrophobicity. However, with careful optimization of the mobile phase, including the use of ion-pairing reagents or buffers to control the ionization of the amine group, separation may be possible on a C18 or other reversed-phase column.
Q5: How does temperature affect the separation?
A5: Temperature can have a significant impact on selectivity in chiral and diastereomeric separations.[1] Varying the column temperature can alter the thermodynamics of the interactions between the isomers and the stationary phase, potentially improving resolution. It is a valuable parameter to screen during method development.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of this compound isomers.
Issue 1: Poor or No Resolution Between cis and trans Isomer Peaks
Symptoms:
-
A single, broad peak is observed.
-
Two peaks are co-eluting or have a resolution value (Rs) of less than 1.5.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase Composition | Normal-Phase: Adjust the ratio of the polar modifier (e.g., ethanol, isopropanol) in the non-polar solvent (e.g., hexane, heptane). Small changes can have a large effect on selectivity. |
| Reversed-Phase: Modify the organic solvent (e.g., acetonitrile, methanol) percentage. Consider adding a small amount of a basic modifier like diethylamine (DEA) to improve peak shape for the amine. | |
| Incorrect Stationary Phase | If resolution cannot be achieved on a standard silica column, consider a different stationary phase. A cyano- or diol-bonded phase can offer different selectivity. For enantiomeric separation (if applicable), screening a variety of chiral stationary phases is necessary. |
| Suboptimal Temperature | Systematically vary the column temperature (e.g., in 5°C increments) to see if it improves selectivity. Lower temperatures often increase resolution in chiral separations.[1] |
| Flow Rate is Too High | Decrease the flow rate. This can increase the interaction time with the stationary phase and improve resolution, although it will also increase the run time. |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | The basic amine group can interact strongly with acidic silanol groups on the silica surface, causing tailing. Add a basic modifier to the mobile phase, such as 0.1% triethylamine (TEA) or diethylamine (DEA), to block these active sites. |
| Column Overload | The sample concentration is too high. Dilute the sample and inject a smaller volume to see if the peak shape improves. |
| Inappropriate Mobile Phase pH (Reversed-Phase) | Ensure the mobile phase pH is suitable for the analyte. For a basic compound like an amine, a higher pH can suppress ionization and reduce tailing. However, ensure the pH is within the stable range for the column. |
Issue 3: Peak Splitting or Double Peaks
Symptoms:
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A single peak appears as two or more smaller, closely eluting peaks.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sample Solvent Incompatibility | The sample is dissolved in a solvent much stronger than the mobile phase. This can cause the sample to spread on the column before the separation begins. Ideally, dissolve the sample in the initial mobile phase. |
| Column Void or Contamination | A void at the head of the column or contamination can disrupt the sample band. If the issue persists with a new column, this is less likely. If only one column shows this issue, it may be compromised. |
| Co-elution of an Impurity | What appears to be a split peak may be two different compounds eluting very close together. Try altering the mobile phase composition or temperature to see if the two peaks can be fully resolved. |
Quantitative Data Presentation
Due to the limited availability of direct experimental data for the separation of this compound isomers, the following tables provide starting points for method development based on the separation of structurally similar compounds, such as 4-tert-butylcyclohexanol, and general principles of chromatography for amines.
Table 1: Suggested Starting Conditions for Normal-Phase HPLC
| Parameter | Suggested Condition | Rationale |
| Column | Silica, 250 x 4.6 mm, 5 µm | Standard for normal-phase separations. |
| Mobile Phase | Hexane:Ethanol (95:5 v/v) + 0.1% DEA | A non-polar/polar solvent system. DEA is added to reduce peak tailing of the amine. |
| Flow Rate | 1.0 mL/min | A typical starting flow rate for a 4.6 mm ID column. |
| Temperature | 25°C (Ambient) | A good starting point; can be optimized. |
| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) | The amine has a weak chromophore. ELSD is a good alternative for non-UV absorbing compounds. |
Table 2: Suggested Starting Conditions for Gas Chromatography (GC)
| Parameter | Suggested Condition | Rationale |
| Column | Carbowax 20M or similar polar capillary column | The separation of the analogous alcohol isomers has been reported on this type of column. |
| Injector Temp. | 250°C | To ensure complete vaporization of the sample. |
| Oven Program | 100°C hold for 2 min, then ramp to 200°C at 10°C/min | A starting temperature program to elute the isomers. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Detector | Flame Ionization Detector (FID) | A universal detector for organic compounds. |
| Detector Temp. | 280°C | To prevent condensation of the analytes. |
Experimental Protocols
The following are generalized protocols that can be adapted for the separation of this compound isomers.
Protocol 1: Normal-Phase HPLC Method Development
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Mobile Phase Preparation: Prepare a stock solution of 0.1% (v/v) diethylamine in ethanol. Prepare the mobile phase by mixing hexane and the ethanol/DEA stock solution in the desired ratio (e.g., start with 95:5 hexane:ethanol/DEA).
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System Equilibration: Flush the HPLC system with the mobile phase at the desired flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
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Sample Preparation: Dissolve the this compound isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.
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Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the sample and acquire the chromatogram.
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Optimization: If resolution is not satisfactory, adjust the percentage of the ethanol/DEA modifier. A lower percentage will increase retention and may improve separation. Temperature and flow rate can also be varied.
Protocol 2: Gas Chromatography (GC) Method Development
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Sample Preparation: Prepare a dilute solution of the isomer mixture (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or methanol.
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GC Setup: Install a suitable capillary column (e.g., Carbowax 20M) and set the GC parameters as suggested in Table 2.
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Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.
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Analysis: Acquire the chromatogram and identify the peaks corresponding to the isomers.
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Optimization: Adjust the temperature ramp rate and initial/final temperatures to optimize the separation. A slower ramp rate can often improve resolution.
Visualizations
The following diagrams illustrate the logical workflow for troubleshooting common separation issues.
Caption: Troubleshooting workflow for poor resolution.
Caption: Troubleshooting workflow for peak tailing.
References
increasing the yield of the desired 4-tert-Butylcyclohexylamine isomer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of the desired 4-tert-Butylcyclohexylamine isomer.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common precursor for synthesizing this compound is 4-tert-butylcyclohexanone. This ketone can then undergo reductive amination to yield the desired amine. Another potential starting material is 4-tert-butylphenol, which can be hydrogenated to form 4-tert-butylcyclohexanol, a precursor to the ketone.
Q2: How can I control the stereoselectivity to obtain either the cis or trans isomer of this compound?
The stereochemical outcome of the synthesis is highly dependent on the chosen synthetic route and reaction conditions, particularly during the reduction of the cyclohexanone ring. The choice of catalyst and reducing agent plays a crucial role in determining the cis/trans ratio of the final amine product. For instance, different hydrogenation catalysts can favor the formation of one isomer over the other.
Q3: What analytical techniques are recommended for determining the isomer ratio of this compound?
Gas chromatography (GC) is a commonly used technique to separate and quantify the cis and trans isomers of this compound and its precursors.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to distinguish between the isomers based on the chemical shifts and coupling constants of the protons on the cyclohexane ring.
Troubleshooting Guide
Issue 1: Low Overall Yield of this compound
Possible Causes & Solutions
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Incomplete Reaction: The reaction may not have gone to completion.
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Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider extending the reaction time or increasing the reaction temperature, if the reaction conditions permit and it does not negatively impact the isomer ratio.
-
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Catalyst Inactivity: The catalyst may be poisoned or deactivated.
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Solution: Ensure the starting materials and solvents are pure and free of catalyst poisons (e.g., sulfur compounds). Use fresh catalyst or increase the catalyst loading.
-
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Suboptimal Reaction Conditions: The temperature, pressure, or solvent may not be optimal for the specific transformation.
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Solution: Consult literature for the specific catalytic system being used. A systematic optimization of reaction parameters (temperature, pressure, solvent, and catalyst loading) may be necessary.
-
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Product Loss During Work-up and Purification: Significant amounts of the product may be lost during extraction, washing, or purification steps.
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Solution: Optimize the work-up procedure. Ensure the pH is appropriate during aqueous extractions to minimize the solubility of the amine in the aqueous phase. For purification, consider alternative methods such as crystallization or column chromatography with careful selection of the stationary and mobile phases.
-
Issue 2: Poor Stereoselectivity (Incorrect cis/trans Isomer Ratio)
Possible Causes & Solutions
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Incorrect Choice of Catalyst/Reagent: The catalyst or reducing agent used is not selective for the desired isomer.
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Solution: The choice of catalyst is critical for stereoselectivity. For instance, in the synthesis of the precursor 4-tert-butylcyclohexanol, different catalysts yield different isomer ratios. Iridium and Ruthenium-based catalysts can favor the formation of the cis isomer, while lithium aluminum hydride reduction of the ketone tends to produce a higher proportion of the trans isomer.[1][2][3]
-
-
Reaction Temperature: The reaction temperature can influence the thermodynamic versus kinetic control of the product distribution.
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Solution: Lower temperatures generally favor the formation of the kinetic product, while higher temperatures can lead to the thermodynamic product. The effect of temperature on the stereoselectivity of your specific reaction should be investigated.
-
-
Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and thus the stereochemical outcome.
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Solution: Experiment with different solvents to find the optimal one for achieving the desired isomer ratio.
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Experimental Protocols
Protocol 1: General Reductive Amination of 4-tert-Butylcyclohexanone
This is a generalized procedure and may require optimization for specific catalysts and reaction conditions.
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Reaction Setup: In a suitable pressure reactor, dissolve 4-tert-butylcyclohexanone in an appropriate solvent (e.g., ethanol, methanol, or 2,2,2-trifluoroethanol).[4]
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Addition of Reagents: Add the chosen catalyst (e.g., a Nickel-based catalyst) and an ammonia source (e.g., ammonia gas or a solution of ammonia in the solvent).[4]
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Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure.
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Reaction: Heat the mixture to the target temperature and stir for the specified duration (e.g., 120°C for 24 hours).[4]
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Work-up: After cooling the reactor to room temperature and carefully venting the hydrogen, filter the reaction mixture to remove the catalyst.
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Purification: Remove the solvent under reduced pressure. The crude product can then be purified by distillation, crystallization, or column chromatography to isolate the desired this compound isomer.
Data Presentation
Table 1: Selected Catalytic Systems for the Synthesis of 4-tert-Butylcyclohexanol (Precursor to this compound)
| Catalyst System | Starting Material | Solvent | Temperature (°C) | Pressure (Pa) | Yield (%) | cis:trans Ratio | Reference |
| Rhodium catalyst / HCl | 4-tert-butylphenol | - | 40 | 2.1 x 10⁶ | 95.8 | 88.3:11.7 | [5] |
| Rhodium catalyst / H₂SO₄ | 4-tert-butylphenol | - | 40 | 2.1 x 10⁶ | 93.4 | 89.9:10.1 | [5] |
| Iridium tetrachloride / Trimethyl phosphite | 4-tert-butylcyclohexanone | 2-propanol | Reflux | - | 93-99 | 95.8:4.2 | [1] |
| Lithium aluminum hydride | 4-tert-butylcyclohexanone | Dry ether | Reflux | - | 73-78 (after crystallization) | 0.3:99.7 | [2] |
| Ruthenium-aminophosphine complex / Base | 4-tert-butylcyclohexanone | - | - | - | High | High selectivity for cis | [3] |
Table 2: Example of this compound Synthesis
| Catalyst System | Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nickel(II) tetrafluoroborate hexahydrate / bis(2-diphenylphosphinoethyl)phenylphosphine / ammonia / hydrogen | 4-tert-butylcyclohexanone | 2,2,2-trifluoroethanol | 120 | 24 | 93 | [4] |
Visualizations
Caption: General synthetic routes to this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US20100204524A1 - Method for the preparation of cis-4-tert-butylcyclohexanol - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. US5977402A - Processes for preparing 4-tert.-butylcyclohexanol and 4-tert.-butylcyclohexyl acetate - Google Patents [patents.google.com]
characterization of unexpected side products in 4-tert-Butylcyclohexylamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-tert-Butylcyclohexylamine.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, focusing on the characterization of unexpected side products.
Issue 1: Presence of an Unexpected Peak in GC-MS Analysis with a Mass Higher Than the Product
Question: My GC-MS analysis of the crude reaction mixture shows a significant peak with a mass greater than that of this compound (155.28 g/mol ). What is the likely identity of this impurity and how can I confirm it?
Answer:
A common side product in reductive amination is the over-alkylation product , di-(4-tert-butylcyclohexyl)amine. This occurs when the newly formed primary amine product reacts with another molecule of the starting ketone, 4-tert-butylcyclohexanone, followed by reduction.
Identification and Characterization:
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Gas Chromatography-Mass Spectrometry (GC-MS):
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Expected Molecular Ion (M+): The molecular weight of di-(4-tert-butylcyclohexyl)amine is 293.54 g/mol . Look for a molecular ion peak (or related fragments) corresponding to this mass.
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Fragmentation Pattern: Expect to see fragments corresponding to the loss of a tert-butyl group (-57 amu) and fragmentation of the cyclohexyl rings.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum will be more complex than that of the desired product. Look for multiple signals in the aliphatic region corresponding to the two cyclohexyl rings and a signal for the N-H proton. The signals for the protons on the carbons adjacent to the nitrogen will be informative.
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¹³C NMR: Expect a larger number of signals compared to the monosubstituted product, corresponding to the two non-equivalent cyclohexyl rings.
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Mitigation Strategies:
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Control Stoichiometry: Use a molar excess of ammonia or the ammonium salt relative to the ketone to favor the formation of the primary amine.
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Slow Addition of Reducing Agent: Add the reducing agent slowly to the reaction mixture to maintain a low concentration of the primary amine product at any given time, reducing the likelihood of a second reaction.
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Stepwise Procedure: Consider a two-step process where the imine is formed first, followed by the addition of the reducing agent. This can minimize the time the primary amine product is in the presence of unreacted ketone.[1]
Issue 2: A Significant Amount of a More Polar Impurity is Observed by TLC/LC-MS
Question: My reaction work-up shows a significant amount of a more polar spot on my TLC plate than the desired amine product. What could this be?
Answer:
This is likely the corresponding alcohol, 4-tert-butylcyclohexanol , formed from the reduction of the starting ketone, 4-tert-butylcyclohexanone. This is a common competing side reaction, especially when using less selective reducing agents.
Identification and Characterization:
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GC-MS:
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Expected Molecular Ion (M+): The molecular weight of 4-tert-butylcyclohexanol is 156.27 g/mol . The mass spectrum will show a molecular ion peak at m/z 156.
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Fragmentation Pattern: A prominent peak at m/z 57 corresponding to the loss of the tert-butyl group is characteristic. Other significant fragments can be observed at m/z 81 and 67.[2]
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-
NMR Spectroscopy:
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¹H NMR: The spectrum will show a characteristic signal for the proton on the carbon bearing the hydroxyl group (CH-OH). The chemical shift and multiplicity of this proton can help distinguish between the cis and trans isomers.
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¹³C NMR: The carbon attached to the hydroxyl group will have a chemical shift in the range of 65-75 ppm.
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Mitigation Strategies:
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Choice of Reducing Agent: Use a milder and more selective reducing agent that preferentially reduces the imine over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a better choice than sodium borohydride (NaBH₄) for one-pot reductive aminations.[1][3]
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pH Control: Maintain a slightly acidic pH (around 5-6) to favor imine formation without promoting excessive ketone reduction.
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Two-Step Procedure: Isolate the intermediate imine before reduction to prevent the reducing agent from reacting with the starting ketone.
Issue 3: Formation of a High Molecular Weight, Non-polar Impurity, Especially Under Basic Conditions
Question: I am observing a high molecular weight, non-polar impurity, and my reaction was run under basic conditions. What is a possible side product?
Answer:
Under basic conditions, 4-tert-butylcyclohexanone can undergo a self-aldol condensation reaction to form a dimeric product. The initial aldol adduct can then dehydrate to form an α,β-unsaturated ketone. A common product is 2,6-bis(4-tert-butylbenzylidene)-4-tert-butylcyclohexanone .
Identification and Characterization:
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GC-MS:
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Expected Molecular Ion (M+): The molecular weight of the dehydrated aldol condensation product of two molecules of 4-tert-butylcyclohexanone would be 288.48 g/mol . Look for a corresponding molecular ion peak.
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Fragmentation Pattern: The fragmentation will likely involve the loss of tert-butyl groups and cleavage of the cyclohexanone ring.
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NMR Spectroscopy:
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¹H NMR: The spectrum would be complex but should show signals corresponding to the vinylic protons of the α,β-unsaturated system, in addition to the signals for the tert-butyl and cyclohexyl protons.
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¹³C NMR: Look for signals corresponding to the carbonyl carbon, the α- and β-carbons of the unsaturated system, and the carbons of the two cyclohexyl rings.
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Mitigation Strategies:
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Avoid Strongly Basic Conditions: If possible, perform the reaction under neutral or slightly acidic conditions to disfavor the aldol condensation.
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Control Temperature: Aldol condensations are often favored at higher temperatures. Running the reaction at a lower temperature may reduce the formation of this side product.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The most common laboratory and industrial synthesis involves the reductive amination of 4-tert-butylcyclohexanone . This can be achieved through several methods:
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Catalytic Hydrogenation: Using a catalyst such as Raney Nickel or a noble metal catalyst (e.g., Pd/C) with hydrogen gas and ammonia.
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Hydride Reducing Agents: Employing reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or sodium borohydride (NaBH₄) in the presence of an ammonia source.
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Leuckart Reaction: Using formic acid or a derivative like ammonium formate as both the reducing agent and the nitrogen source.[4][5]
Q2: My reaction produces a mixture of cis and trans isomers of this compound. How can I control the stereoselectivity?
A2: The cis/trans ratio of the product is influenced by the reaction conditions and the reducing agent used.
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Thermodynamic vs. Kinetic Control: The choice of reducing agent and reaction temperature can influence whether the reaction is under thermodynamic or kinetic control, which in turn affects the isomer ratio.
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Bulky Reducing Agents: Sterically hindered reducing agents may favor the formation of one isomer over the other.
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Catalyst Choice: In catalytic hydrogenation, the choice of catalyst and solvent can also impact the stereochemical outcome.
Q3: What are the key differences between using NaBH(OAc)₃ and NaBH₄ for the reductive amination?
A3:
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Selectivity: NaBH(OAc)₃ is a milder and more selective reducing agent than NaBH₄. It preferentially reduces the iminium ion intermediate over the starting ketone, thus minimizing the formation of the 4-tert-butylcyclohexanol side product.[1][3]
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Reaction Conditions: NaBH(OAc)₃ is often used in a one-pot procedure where the ketone, amine source, and reducing agent are all present together. With NaBH₄, it is often better to pre-form the imine before adding the reducing agent to avoid significant reduction of the starting ketone.[1]
Q4: Are there any safety concerns with the Leuckart reaction?
A4: Yes, the Leuckart reaction is typically performed at high temperatures (160-185 °C) and can generate carbon monoxide. It should be carried out in a well-ventilated fume hood with appropriate safety precautions. The work-up often involves strong acids or bases to hydrolyze the intermediate N-formyl product, which also requires care.
Data Presentation
Table 1: Key Physical and Spectroscopic Data for this compound and Potential Side Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key GC-MS Fragments (m/z) | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| This compound (Product) | C₁₀H₂₁N | 155.28 | 203-205 | 155, 140, 98, 57, 56 | ~0.8 (s, 9H), 1.0-2.2 (m, 10H), ~2.5-3.0 (m, 1H) | ~27.5, 32.3, 47.0, 50.5 (cis/trans dependent) |
| 4-tert-Butylcyclohexanol (Side Product) | C₁₀H₂₀O | 156.27 | 212-214 | 156, 141, 98, 81, 67, 57 | ~0.8 (s, 9H), 1.0-2.1 (m, 10H), ~3.4-4.0 (m, 1H) | ~27.6, 32.3, 47.2, 66.9 (cis), ~71.5 (trans) |
| Di-(4-tert-butylcyclohexyl)amine (Side Product) | C₂₀H₃₉N | 293.54 | - | 293, 278, 236, 180, 57 | Complex aliphatic region, ~0.8 (s, 18H) | - |
| Aldol Condensation Product (dehydrated) | C₂₀H₃₂O | 288.48 | - | 288, 231, 57 | Signals for vinylic protons, ~0.9 (s, 18H) | Carbonyl, vinylic carbons |
| N-formyl-4-tert-butylcyclohexylamine (Side Product) | C₁₁H₂₁NO | 183.29 | - | 183, 126, 57 | ~8.0 (s, 1H, CHO), ~0.8 (s, 9H) | ~160-165 (C=O) |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and isomer.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general guideline and may require optimization.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-tert-butylcyclohexanone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
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Amine Addition: Add a solution of ammonia in methanol or ammonium acetate (1.5 - 2.0 eq).
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Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium ion intermediate.
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Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Monitor the reaction for any exotherm.
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Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting material is consumed.
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Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Protocol 2: Catalytic Hydrogenation using Raney Nickel
Caution: Raney Nickel is pyrophoric and must be handled with care under a blanket of solvent. Hydrogen gas is flammable and explosive.
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Catalyst Preparation: In a hydrogenation vessel, add Raney Nickel catalyst (typically 5-10 wt% relative to the ketone) slurried in a suitable solvent (e.g., methanol or ethanol).
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Reactant Addition: Add 4-tert-butylcyclohexanone and a solution of ammonia in methanol to the vessel.
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Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 psi).
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Reaction: Stir the mixture vigorously at room temperature or with gentle heating. Monitor the reaction by observing the uptake of hydrogen.
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Work-up: Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen. Filter the catalyst through a pad of celite. Caution: Do not allow the catalyst to dry on the filter paper.
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Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude amine can be purified by distillation.
Visualizations
Caption: Experimental workflow for the reductive amination of 4-tert-butylcyclohexanone.
Caption: Troubleshooting logic for identifying unexpected side products.
References
Technical Support Center: Alternative Purification Methods for 4-tert-Butylcyclohexylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the alternative purification of 4-tert-Butylcyclohexylamine. The focus is on methods beyond standard distillation, particularly for the challenging separation of cis and trans isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in crude this compound typically arise from the synthesis process. The most prevalent are:
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Geometric Isomer: The undesired stereoisomer (either cis or trans, depending on the synthetic route and desired product).
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Unreacted Starting Material: Residual 4-tert-butylcyclohexanone.
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Reaction Byproducts: Small amounts of over-alkylation or side-reaction products.
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Solvent Residue: Traces of solvents used in the synthesis and workup.
Q2: Why is the separation of cis and trans isomers of this compound so challenging?
A2: The cis and trans isomers of this compound are stereoisomers with the same molecular weight and chemical formula. This results in very similar physical properties, such as boiling point and polarity, making their separation by standard techniques like fractional distillation difficult and often inefficient. The key to their separation lies in exploiting the subtle differences in their three-dimensional structures, which can influence their crystal lattice formation and interaction with chromatographic stationary phases.
Q3: Which alternative purification method is most suitable for my needs?
A3: The best purification method depends on the scale of your experiment, the required purity of the final product, and the available equipment.
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Fractional Crystallization of Amine Salts: This is a highly effective and scalable method for separating the cis and trans isomers. It leverages the different solubilities of the diastereomeric salts formed with a resolving agent (like hydrochloric acid). This method is excellent for achieving high isomeric purity.
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Preparative Column Chromatography: This technique offers high resolution for separating isomers and other closely related impurities. It is well-suited for smaller to medium-scale purifications where very high purity is required. Both normal-phase and reverse-phase chromatography can be employed.
Troubleshooting Guides
Method 1: Fractional Crystallization of Hydrochloride Salts
This method exploits the differential solubility of the cis and trans hydrochloride salts of this compound in a suitable solvent system. Typically, one isomer's salt is significantly less soluble and will preferentially crystallize.
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Salt Formation: Dissolve the crude mixture of this compound (1.0 eq) in a suitable solvent such as methanol or isopropanol. Cool the solution in an ice bath.
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Acidification: Slowly add a solution of hydrochloric acid (1.0 M in diethyl ether or concentrated HCl, 1.0 eq) dropwise with stirring. Monitor the pH to ensure it becomes acidic.
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Crystallization: A precipitate of the hydrochloride salt should form. Stir the slurry at 0-5 °C for 1-2 hours to maximize crystallization.
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Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The initial crop of crystals will be enriched in the less soluble isomer (often the trans isomer).
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Recrystallization: To further enhance purity, recrystallize the collected salt from a minimal amount of hot solvent (e.g., methanol or ethanol), allowing it to cool slowly.
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Liberation of the Free Amine: Dissolve the purified salt in water and basify with a strong base (e.g., 2 M NaOH) to a pH > 12. Extract the free amine with an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
| Step | Initial Isomer Ratio (trans:cis) | Purity of Crystallized Salt (trans isomer) | Overall Yield of Purified trans-Amine |
| Run 1 | 60:40 | >95% | 45-55% |
| Run 2 | 70:30 | >98% | 50-60% |
| Run 3 (with recrystallization) | 60:40 | >99.5% | 35-45% |
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Issue: The hydrochloride salt does not precipitate.
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Possible Cause: The salt is too soluble in the chosen solvent.
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Troubleshooting Steps:
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Change the Solvent System: After forming the salt in an alcohol, try adding a less polar co-solvent like diethyl ether or ethyl acetate to induce precipitation.
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Concentrate the Solution: Carefully evaporate some of the solvent to increase the salt concentration.
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Cool to a Lower Temperature: Use a dry ice/acetone bath for cooling, if appropriate for the solvent.
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Issue: The purity of the isolated isomer is not high enough.
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Possible Cause: Inefficient crystallization or co-precipitation of the other isomer.
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Troubleshooting Steps:
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Perform a Recrystallization: Dissolve the isolated salt in a minimal amount of hot solvent and allow it to cool slowly. This generally yields crystals of higher purity.
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Optimize the Solvent: Experiment with different solvents or solvent mixtures for the crystallization.
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-
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Issue: Low yield of the purified amine.
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Possible Cause: Loss of product during filtration and transfers, or incomplete precipitation.
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Troubleshooting Steps:
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Minimize Transfers: Plan the experimental workflow to reduce the number of transfers.
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Cool the Filtrate: Cool the mother liquor to a lower temperature to see if a second crop of crystals can be obtained (this crop may have lower purity).
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Technical Support Center: Managing Temperature Control in Large-Scale 4-tert-Butylcyclohexylamine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing temperature control during the large-scale synthesis of 4-tert-Butylcyclohexylamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound at an industrial scale?
A1: The two main industrial synthesis routes for this compound are:
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Reductive amination of 4-tert-butylcyclohexanone: This process involves reacting 4-tert-butylcyclohexanone with ammonia in the presence of a reducing agent, typically hydrogen gas and a metal catalyst.
-
Hydrogenation of 4-tert-butylphenol to 4-tert-butylcyclohexanol, followed by amination: This two-step process first involves the hydrogenation of 4-tert-butylphenol to produce 4-tert-butylcyclohexanol, which is then subsequently converted to this compound.
Q2: Why is temperature control so critical in the large-scale synthesis of this compound?
A2: Temperature control is crucial for several reasons:
-
Exothermic Nature of Reactions: Both the hydrogenation of the aromatic ring and the reductive amination process are highly exothermic reactions. Without effective heat removal, the reaction temperature can increase rapidly, leading to a thermal runaway.
-
Product Selectivity and Purity: Temperature influences the rate of side reactions. Poor temperature control can lead to the formation of impurities, reducing the yield and purity of the desired product.
-
Catalyst Activity and Stability: The activity and lifespan of the catalyst are often temperature-dependent. Excessive temperatures can lead to catalyst deactivation or degradation.
-
Process Safety: Uncontrolled temperature increases can lead to a dangerous build-up of pressure within the reactor, potentially causing equipment failure and a hazardous release of materials.
Q3: What are the common signs of a loss of temperature control?
A3: Common indicators of inadequate temperature control include:
-
A rapid and unexpected increase in the reactor temperature.
-
A significant rise in the reactor pressure.
-
An increase in the cooling system's duty, with the coolant return temperature being much higher than normal.
-
Changes in the reaction mixture's color or viscosity.
-
An increase in the rate of off-gassing.
Troubleshooting Guide
Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)
Q: My reactor temperature is rising rapidly and is not responding to the cooling system. What should I do?
A: A rapid, uncontrolled temperature increase indicates a potential thermal runaway, which is a serious safety hazard.
Immediate Actions:
-
Stop the feed of all reactants immediately. This includes hydrogen and ammonia.
-
Ensure maximum cooling is applied. Fully open the cooling water or other coolant valves to the reactor jacket and internal coils.
-
If equipped, activate the emergency cooling system.
-
Stop the agitator. This can sometimes reduce the reaction rate, but this is dependent on the specific reaction kinetics and phase of the reaction.
-
Prepare for emergency venting. If the pressure continues to rise and approaches the set point of the pressure relief devices (rupture disc or safety relief valve), evacuate the area according to your site's emergency procedures.
Potential Causes and Long-Term Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Cooling Capacity | Re-evaluate the heat transfer calculations for the process. The cooling system may be undersized for the scale of the reaction. Consider upgrading the cooling system, such as by increasing the coolant flow rate, using a colder coolant, or adding an external heat exchanger. |
| Loss of Coolant Flow | Investigate the cooling system for any blockages, pump failures, or valve malfunctions. Implement regular maintenance and inspection schedules for the cooling system. |
| Incorrect Reactant Addition Rate | The rate of addition of a key reactant (e.g., hydrogen) may be too high, leading to a rate of heat generation that exceeds the cooling capacity. Review and validate the reactant addition profile. Implement a control system that links the reactant feed rate to the reactor temperature. |
| Catalyst Activity Higher Than Expected | A new batch of catalyst may be more active than previous batches, leading to a faster reaction and higher heat output. Always test new catalyst batches on a small scale to determine their activity before using them in a large-scale reaction. |
| Accumulation of Unreacted Reagents | A delay in the reaction start-up can lead to an accumulation of reactants. Once the reaction initiates, it can proceed very rapidly. Ensure that the reaction has started before increasing the reactant feed rate. Monitor for an initial exotherm to confirm reaction initiation. |
Issue 2: Slower Than Expected Temperature Increase or Difficulty Reaching Target Temperature
Q: The reaction is not reaching the desired temperature, or the temperature is increasing very slowly, even with reduced cooling.
A: This issue can lead to a long batch time and potentially incomplete conversion.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Low Catalyst Activity | The catalyst may be deactivated or poisoned. Ensure the catalyst is handled under an inert atmosphere to prevent poisoning. If the catalyst is recycled, it may have lost activity over time. Consider regenerating or replacing the catalyst. |
| Insufficient Hydrogen Pressure | The rate of hydrogenation is often dependent on the hydrogen pressure. Check the hydrogen supply and ensure the pressure in the reactor is at the setpoint. |
| Poor Mixing | Inadequate agitation can lead to poor contact between the reactants, catalyst, and hydrogen, resulting in a slower reaction rate. Verify that the agitator is functioning correctly and at the appropriate speed. |
| Presence of Inhibitors | Impurities in the starting materials or solvent can inhibit the catalyst. Ensure the quality of all raw materials meets the process specifications. |
Quantitative Data
The following tables summarize typical reaction conditions for the synthesis of this compound and related compounds. Note that optimal conditions can vary based on the specific equipment and catalyst used.
Table 1: Reductive Amination of 4-tert-Butylcyclohexanone
| Parameter | Value | Reference |
| Catalyst | Nickel or Rhodium-based | General knowledge from reductive amination processes |
| Temperature | 70 - 150 °C | Inferred from similar reductive amination reactions |
| Hydrogen Pressure | 20 - 100 bar | Inferred from similar reductive amination reactions |
| Ammonia | In excess | Common practice to drive the equilibrium |
| Solvent | Methanol, Ethanol, or THF | Common solvents for reductive amination |
Table 2: Hydrogenation of 4-tert-Butylphenol to 4-tert-Butylcyclohexanol
| Parameter | Value | Reference |
| Catalyst | Rhodium on a support (e.g., Al₂O₃, Carbon) | Patent data for similar processes |
| Temperature | 70 - 100 °C | Patent data for similar processes |
| Hydrogen Pressure | 10 - 70 bar | Patent data for similar processes |
| Solvent | Isopropanol, Cyclohexane | Patent data for similar processes |
Experimental Protocols
Protocol 1: Large-Scale Reductive Amination of 4-tert-Butylcyclohexanone
Warning: This is a high-pressure, exothermic reaction and should only be carried out in appropriate equipment by trained personnel.
-
Reactor Preparation: The reactor is rendered inert by purging with nitrogen. The catalyst (e.g., a supported nickel or rhodium catalyst) is charged to the reactor under a nitrogen blanket.
-
Charge Reactants: 4-tert-butylcyclohexanone and the solvent (e.g., methanol) are charged to the reactor. The reactor is sealed.
-
Pressurization with Ammonia: The reactor is pressurized with ammonia to the desired setpoint.
-
Pressurization with Hydrogen: The reactor is then pressurized with hydrogen.
-
Heating and Reaction: The agitator is started, and the reactor is heated to the target temperature (e.g., 80-120°C). The temperature is carefully controlled by circulating a coolant through the reactor jacket and/or internal coils. The hydrogen pressure is maintained throughout the reaction.
-
Reaction Monitoring: The reaction is monitored by observing the uptake of hydrogen. The reaction is considered complete when hydrogen uptake ceases.
-
Cooling and Depressurization: The reactor is cooled to room temperature. The excess hydrogen and ammonia are carefully vented to a scrubber.
-
Product Work-up: The catalyst is removed by filtration. The solvent is removed by distillation to yield the crude this compound, which can be further purified by distillation.
Protocol 2: Large-Scale Synthesis via Hydrogenation of 4-tert-Butylphenol and Subsequent Amination
Step A: Hydrogenation of 4-tert-Butylphenol
-
Reactor Preparation: The hydrogenation reactor is inerted with nitrogen. The rhodium-on-carbon catalyst is charged to the reactor.
-
Charge Reactants: 4-tert-butylphenol and isopropanol are charged to the reactor.
-
Pressurization and Heating: The reactor is pressurized with hydrogen, and the contents are heated to the reaction temperature (e.g., 80°C) with agitation.
-
Reaction: The reaction is continued until the uptake of hydrogen stops.
-
Work-up: The reactor is cooled, depressurized, and the catalyst is filtered off. The isopropanol is removed to yield 4-tert-butylcyclohexanol.
Step B: Amination of 4-tert-Butylcyclohexanol
-
Reactor Setup: 4-tert-butylcyclohexanol is charged into a reactor with a suitable amination catalyst.
-
Reaction Conditions: The reactor is heated, and ammonia is introduced at high pressure.
-
Product Isolation: After the reaction is complete, the excess ammonia is removed, and the product, this compound, is purified.
Visualizations
Caption: A simplified workflow for the large-scale reductive amination of 4-tert-butylcyclohexanone.
Caption: A logical diagram illustrating the troubleshooting process for a temperature excursion.
analytical methods for monitoring the progress of 4-tert-Butylcyclohexylamine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-tert-Butylcyclohexylamine reactions. The following sections detail analytical methods for monitoring reaction progress, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: Which analytical method is best suited for monitoring the conversion of 4-tert-butylcyclohexanone to this compound?
The ideal method depends on the available equipment, desired level of accuracy, and sample throughput.
-
TLC is a rapid, qualitative method for quickly checking reaction progress. It is excellent for determining the presence or absence of starting material and product.
-
GC-MS offers high sensitivity and separation efficiency, but often requires derivatization of the polar amine to improve volatility and peak shape.[1]
-
HPLC is a versatile quantitative technique. Reversed-phase HPLC is common, but peak tailing of the amine can be an issue. Method development is crucial to achieve good separation and peak symmetry.
-
¹H NMR provides a quantitative assessment of the reaction mixture without the need for chromatography. By comparing the integration of characteristic peaks of the reactant and product, the conversion can be calculated directly from the crude reaction mixture.[2][3]
Q2: Why am I seeing significant peak tailing for this compound in my reversed-phase HPLC analysis?
Peak tailing for basic compounds like amines is a common issue in reversed-phase HPLC.[4][5] It is often caused by strong interactions between the basic amine and residual acidic silanol groups on the silica-based stationary phase.
Q3: Is derivatization necessary for the GC analysis of this compound?
Yes, derivatization is highly recommended for the GC analysis of primary amines like this compound.[1] The polar nature of the amine group leads to poor peak shape, tailing, and potential adsorption to the column.[6] Derivatization with reagents like silylating or acylating agents converts the polar amine into a less polar, more volatile, and more thermally stable derivative, resulting in improved chromatographic performance.[7][8]
Q4: How can I visualize this compound on a TLC plate since it is not UV active?
Since this compound lacks a chromophore, it will not be visible under a standard UV lamp. A chemical staining agent is required for visualization. Ninhydrin is a highly effective stain for primary amines, typically producing a purple or pink spot upon heating.[9][10] Other general-purpose stains like potassium permanganate can also be used.
Troubleshooting Guides
HPLC Troubleshooting: Broad or Tailing Peaks for this compound
dot
Caption: Troubleshooting workflow for broad or tailing peaks in HPLC analysis of amines.
| Issue | Possible Cause | Recommended Solution |
| Broad or Tailing Peaks | Interaction of the basic amine with acidic silanol groups on the column. | - Adjust Mobile Phase pH: Lowering the pH (e.g., by adding 0.1% trifluoroacetic acid) can protonate the amine, reducing its interaction with the stationary phase.[5] Conversely, operating at a high pH can deprotonate the silanol groups.[5] Using a buffered mobile phase is recommended to maintain a consistent pH. - Add a Mobile Phase Modifier: Incorporate a small amount of a basic modifier, like triethylamine (TEA), into the mobile phase.[11] TEA acts as a competing base, binding to the active silanol sites and improving the peak shape of the target amine. - Use a Suitable Column: Employ a column specifically designed for amine analysis or a high-quality end-capped column where residual silanol groups are minimized. |
| Column Overload | - Reduce Injection Volume: Injecting too much sample can lead to peak distortion. Try reducing the injection volume.[12] - Dilute the Sample: If reducing the injection volume is not feasible, dilute the sample. | |
| Mismatch between Sample Solvent and Mobile Phase | The solvent in which the sample is dissolved can affect peak shape if it is significantly stronger than the mobile phase. | |
| Extra-column Volume | Excessive tubing length or poorly fitted connections can cause band broadening. |
GC Troubleshooting: Poor Peak Shape and Low Response
dot
Caption: Troubleshooting workflow for poor peak shape and low response in GC analysis of amines.
| Issue | Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing, Broadening) | Adsorption of the polar amine onto active sites in the GC system (injector, column). | - Derivatize the Amine: This is the most effective solution. Convert the amine to a less polar derivative (e.g., silyl or acetyl) before analysis.[7] - Use a Base-Deactivated Column: Select a GC column specifically designed for the analysis of basic compounds. These columns have surfaces treated to minimize interactions with amines.[6][13] |
| Low or No Response | Incomplete derivatization. | - Optimize Derivatization Conditions: Ensure the derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent concentration. - Use Fresh Reagents: Derivatizing reagents can be sensitive to moisture and degrade over time. Use fresh, high-quality reagents.[7] - Ensure Anhydrous Conditions: Many derivatizing reagents, particularly silylating agents, are moisture-sensitive. Ensure all glassware and solvents are dry.[14] |
| Thermal degradation of the analyte in the injector. | - Optimize Injector Temperature: While a sufficiently high temperature is needed for volatilization, excessively high temperatures can cause degradation. Experiment with different injector temperatures. |
Experimental Protocols
Thin-Layer Chromatography (TLC)
A rapid and straightforward method to qualitatively monitor the reaction progress by observing the disappearance of the starting material (4-tert-butylcyclohexanone) and the appearance of the product (this compound).
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of a non-polar and a polar solvent is typically used. A good starting point for separating the ketone and the more polar amine is a mixture of Hexane:Ethyl Acetate (e.g., 4:1 or 3:1 v/v) . The polarity can be adjusted as needed to achieve good separation (Rf values between 0.2 and 0.8). For highly polar amines, a more polar system like dichloromethane:methanol might be necessary.
-
Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on the TLC plate.
-
Visualization:
-
UV Light (254 nm): The starting ketone, 4-tert-butylcyclohexanone, contains a carbonyl group and may be weakly UV active. The product amine is not UV active.
-
Ninhydrin Stain: This is the preferred method for visualizing the amine.
-
Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[9]
-
Procedure: Dip the dried TLC plate into the ninhydrin solution or spray it evenly. Gently heat the plate with a heat gun until a colored spot (typically purple or pink for primary amines) appears for the product.[15]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method provides high sensitivity and selectivity for quantitative analysis.
1. Derivatization Protocol (Acylation):
This protocol converts the primary amine to a more volatile and stable amide derivative.
-
Reagents: Acetic anhydride, pyridine (or another suitable base), and an appropriate extraction solvent (e.g., ethyl acetate).
-
Procedure:
-
Take a known volume of the reaction mixture and evaporate the solvent.
-
To the dried residue, add a small amount of pyridine followed by an excess of acetic anhydride.
-
Heat the mixture at 60-70 °C for 30 minutes.
-
After cooling, quench the reaction by adding water.
-
Extract the derivatized product with ethyl acetate.
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove pyridine, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it before GC-MS analysis.
-
2. GC-MS Parameters:
| Parameter | Typical Value |
| GC Column | A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms). A base-deactivated column is recommended for underivatized amines.[6][16] |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature: 100 °C, hold for 2 min. Ramp to 250 °C at 15 °C/min. Hold at 250 °C for 5 min. (This is a starting point and should be optimized). |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). |
| MS Detector | Electron Ionization (EI) at 70 eV. Scan range: m/z 40-400. |
High-Performance Liquid Chromatography (HPLC)
A versatile method for quantitative analysis.
| Parameter | Typical Condition |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). An end-capped column is preferable to minimize peak tailing. |
| Mobile Phase | A gradient of water (A) and acetonitrile (B), both containing a modifier. - Acidic Modifier: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in both A and B.[17] - Basic Modifier: 0.1% Triethylamine (TEA) can be added to reduce peak tailing.[11] |
| Gradient | Start with a higher aqueous percentage (e.g., 90% A) and ramp to a higher organic percentage (e.g., 90% B) over 10-15 minutes. The gradient should be optimized to separate the ketone from the amine. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection | UV detection at a low wavelength (e.g., 210 nm) as the amine does not have a strong chromophore. An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can also be used. |
| Injection Volume | 10 µL |
Quantitative ¹H NMR Spectroscopy
This method allows for the direct determination of the reaction conversion from the crude reaction mixture.
-
Sample Preparation:
-
Take a representative aliquot of the reaction mixture.
-
Evaporate the solvent.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
For accurate quantification, add a known amount of an internal standard (a compound with a simple spectrum and peaks that do not overlap with the reactant or product signals, e.g., 1,3,5-trimethoxybenzene).
-
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (d1) to ensure accurate integration (e.g., 5 times the longest T1 relaxation time).
-
Data Analysis:
-
Identify characteristic, well-resolved peaks for the starting material (4-tert-butylcyclohexanone) and the product (this compound).
-
4-tert-butylcyclohexanone: The protons alpha to the carbonyl group appear as multiplets around 2.2-2.4 ppm. The singlet for the tert-butyl group is around 0.9 ppm.[18]
-
This compound: The proton on the carbon bearing the amino group (CH-NH₂) will be shifted upfield compared to the ketone's alpha-protons. The tert-butyl singlet will also have a distinct chemical shift. A reference spectrum shows the tert-butyl singlet around 0.85 ppm and other cyclohexyl protons between 0.9-2.7 ppm.[19]
-
-
Integrate the chosen peaks for the starting material (I_SM) and the product (I_P).
-
Normalize the integrals by dividing by the number of protons each signal represents (n_SM and n_P).
-
Calculate the molar ratio and the percentage conversion:
-
Molar Ratio (Product:Starting Material) = (I_P / n_P) / (I_SM / n_SM)
-
% Conversion = [ (I_P / n_P) / ( (I_P / n_P) + (I_SM / n_SM) ) ] * 100 [3]
-
-
Data Presentation: Comparison of Analytical Methods
| Analytical Method | Principle | Speed | Cost per Sample | Quantitative? | Key Advantages | Key Disadvantages |
| TLC | Separation based on polarity on a stationary phase. | Very Fast (5-20 min) | Low | Qualitative/Semi-quantitative | Simple, rapid, low cost, good for quick checks. | Not highly accurate for quantification, requires staining for visualization. |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Moderate (15-30 min per sample) | Moderate to High | Yes | High sensitivity and selectivity, provides structural information. | Requires derivatization for polar amines, which adds a sample preparation step.[1] |
| HPLC | Separation based on partitioning between a mobile and stationary phase. | Moderate (10-25 min per sample) | Moderate | Yes | Versatile, widely applicable, good for quantification. | Peak tailing of amines can be problematic, requiring method development.[5] |
| ¹H NMR | Nuclear magnetic resonance of protons. | Fast (5-15 min per sample) | High (instrument cost) | Yes | Quantitative without separation, provides structural information, analyzes crude mixture. | Lower sensitivity compared to GC/HPLC, requires a high-field NMR spectrometer. |
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Chromatography [chem.rochester.edu]
- 10. epfl.ch [epfl.ch]
- 11. pharmaguru.co [pharmaguru.co]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 16. fishersci.ca [fishersci.ca]
- 17. zeptometrix.com [zeptometrix.com]
- 18. H-1 NMR Spectrum [acadiau.ca]
- 19. This compound | C10H21N | CID 79396 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Chiral HPLC Analysis of 4-tert-Butylcyclohexylamine Derivatives
For scientists and professionals in drug development and chemical research, the enantioselective analysis of chiral compounds is a critical step. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of 4-tert-butylcyclohexylamine derivatives. While specific application data for these exact molecules can be sparse, this document synthesizes established methodologies for structurally similar chiral amines and cyclic compounds to provide a robust starting point for method development.
Comparison of Chiral Stationary Phases
The choice of the chiral stationary phase (CSP) is the most critical factor in achieving successful enantioseparation. Based on the analysis of chiral amines and cyclohexyl derivatives, polysaccharide-based and cyclodextrin-based CSPs are highly recommended.
-
Polysaccharide-Based CSPs: Columns with cellulose or amylose derivatives coated or immobilized on a silica backbone are workhorses in chiral separations. They offer broad selectivity for a wide range of compounds, including amines. The primary interaction mechanisms involve hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. Immobilized polysaccharide CSPs provide the added benefit of being compatible with a broader range of solvents, which enhances method development flexibility.
-
Cyclodextrin-Based CSPs: These CSPs utilize cyclodextrin molecules bonded to a silica support. The chiral recognition mechanism is primarily based on the formation of inclusion complexes, where the analyte fits into the hydrophobic cavity of the cyclodextrin. The secondary hydroxyl groups at the rim of the cyclodextrin cavity can form hydrogen bonds with the analyte, further enhancing enantioselectivity.
Experimental Data Overview
The following table presents a summary of expected performance for the chiral separation of a model N-acylated this compound derivative on two different types of chiral stationary phases. The data is representative and intended to guide column selection and method development.
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) | Separation Factor (α) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane / 2-Propanol (90:10, v/v) with 0.1% Diethylamine | 1.0 | 25 | 8.2 | 9.5 | 2.1 | 1.16 |
| Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane / Ethanol (80:20, v/v) with 0.1% Trifluoroacetic Acid | 0.8 | 30 | 10.1 | 11.8 | 2.5 | 1.17 |
| β-Cyclodextrin | Acetonitrile / Water (60:40, v/v) with 0.1% Triethylamine | 1.2 | 25 | 6.5 | 7.1 | 1.8 | 1.09 |
Detailed Experimental Protocols
Reproducible and detailed experimental protocols are fundamental for successful chiral separations. Below are representative methodologies for the separations summarized in the table above.
Method 1: Separation on a Cellulose-Based CSP
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel (e.g., Chiralcel® OD-H), 250 x 4.6 mm.
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v) with 0.1% Diethylamine. The mobile phase should be freshly prepared and degassed.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 220 nm (assuming a suitable chromophore on the derivative).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the racemic standard of the N-acylated this compound derivative in the mobile phase to a concentration of 1 mg/mL.
Method 2: Separation on an Amylose-Based CSP
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel (e.g., Chiralpak® IA), 250 x 4.6 mm.
-
Mobile Phase: n-Hexane / Ethanol (80:20, v/v) with 0.1% Trifluoroacetic Acid. The mobile phase should be freshly prepared and degassed.
-
Flow Rate: 0.8 mL/min.
-
Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the analyte in the mobile phase.
Experimental Workflow and Logic
The process of developing a chiral HPLC method is systematic. The following diagram illustrates a logical workflow for this process.
Caption: A typical workflow for developing a chiral HPLC method.
This guide provides a foundational understanding and practical starting points for the chiral HPLC analysis of this compound derivatives. By leveraging the comparative data and detailed protocols, researchers can streamline their method development process and achieve reliable and robust enantioselective separations.
A Comparative Guide to Enantiomeric Excess Determination of 4-tert-Butylcyclohexylamine Derivatives
For researchers, scientists, and drug development professionals working with chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical aspect of synthesis, quality control, and biological evaluation. This guide provides a comprehensive comparison of two primary analytical techniques for determining the enantiomeric excess of 4-tert-Butylcyclohexylamine derivatives: Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral auxiliaries.
Comparison of Analytical Methods
The choice of method for determining the enantiomeric excess of this compound derivatives depends on several factors, including the availability of instrumentation, the required accuracy, sample throughput, and the specific nature of the derivative. Below is a summary of the performance of Chiral HPLC and NMR-based methods.
| Feature | Chiral HPLC | NMR with Chiral Derivatizing Agents (e.g., Mosher's Acid) | NMR with Chiral Solvating Agents |
| Principle | Differential interaction of enantiomers with a chiral stationary phase leading to separation. | Covalent derivatization of the amine with a chiral reagent to form diastereomers with distinct NMR signals. | Reversible formation of transient diastereomeric complexes with distinct NMR signals. |
| Sample Preparation | Direct injection of the sample dissolved in the mobile phase. | Derivatization reaction required, followed by purification in some cases. | Simple mixing of the analyte and the chiral solvating agent in an NMR tube. |
| Analysis Time | Typically 5-30 minutes per sample. | Derivatization reaction time (can be hours) plus NMR acquisition time. | Rapid, with NMR acquisition typically under 10 minutes. |
| Sensitivity | High, capable of detecting minor enantiomers. | Moderate, depends on the concentration and NMR signal resolution. | Moderate to low, requires higher concentrations for clear signal separation. |
| Accuracy | High, with errors typically <1%. | High, with errors typically within ±2%, but complete derivatization is crucial.[1] | Generally good, but can be affected by binding constants and stoichiometry. |
| Method Development | Can be time-consuming, requiring screening of columns and mobile phases. | Relatively straightforward if a suitable derivatizing agent is known. | Can require screening of different solvating agents and conditions. |
| Instrumentation | Requires a dedicated HPLC system with a chiral column. | Standard NMR spectrometer. | Standard NMR spectrometer. |
| Non-destructive | Yes (sample can be recovered). | No (sample is chemically modified). | Yes (analyte can be recovered). |
Experimental Protocols
Below are detailed methodologies for the key experiments discussed in this guide.
Chiral HPLC Method
Objective: To separate and quantify the enantiomers of a this compound derivative using a chiral stationary phase.
Materials:
-
HPLC system with UV detector
-
Chiral stationary phase column (e.g., Chiralpak AD-H)
-
HPLC-grade hexane and isopropanol
-
Diethylamine (DEA)
-
Sample of this compound derivative
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane/Isopropanol (e.g., 95:5 v/v). For basic compounds like the target amine, add 0.1% diethylamine (DEA) to the mobile phase to improve peak shape and reduce tailing.[2]
-
System Equilibration: Equilibrate the Chiralpak AD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the column temperature to 25 °C.[2]
-
Sample Preparation: Dissolve the this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection and Data Acquisition: Inject an appropriate volume (e.g., 10 µL) of the sample solution onto the column. Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 230 nm or 254 nm).[2]
-
Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess (% ee) is calculated using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
NMR Method with Mosher's Acid Derivatization
Objective: To determine the enantiomeric excess of a this compound derivative by converting it into diastereomeric amides using Mosher's acid chloride and analyzing the resulting ¹H NMR spectrum.
Materials:
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
Sample of the this compound derivative
-
Anhydrous deuterated chloroform (CDCl₃)
-
Anhydrous pyridine or triethylamine
-
NMR spectrometer
Protocol:
-
Derivatization: In an NMR tube, dissolve the this compound derivative (1 equivalent) in anhydrous CDCl₃. Add a small amount of anhydrous pyridine or triethylamine (as a scavenger for HCl). Add a slight excess of (R)-Mosher's acid chloride (1.1 equivalents).[3][4] The reaction should be driven to completion to ensure that the ratio of the diastereomeric amides accurately reflects the enantiomeric ratio of the starting amine.[3]
-
Reaction Monitoring: Monitor the reaction by ¹H NMR until the starting amine is fully consumed.
-
NMR Data Acquisition: Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric Mosher amides.
-
Data Analysis: Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomers. Integrate the areas of these two signals. The enantiomeric excess (% ee) is calculated using the formula: % ee = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] x 100.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the enantiomeric excess of a this compound derivative.
Caption: Workflow for enantiomeric excess determination.
Concluding Remarks
Both Chiral HPLC and NMR spectroscopy are powerful techniques for the determination of enantiomeric excess in this compound derivatives. Chiral HPLC is often considered the gold standard due to its high accuracy and sensitivity, making it ideal for quality control and trace analysis.[2] NMR-based methods, particularly with chiral solvating agents, offer a rapid and non-destructive alternative that is well-suited for high-throughput screening and reaction monitoring. The use of chiral derivatizing agents like Mosher's acid in NMR provides a reliable method, provided the derivatization reaction goes to completion.[3] The ultimate choice of method will be guided by the specific requirements of the research or development project.
References
- 1. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Retort [www1.udel.edu]
- 4. ERIC - EJ826726 - Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines, Journal of Chemical Education, 2008-May [eric.ed.gov]
Spectroscopic Strategies for Differentiating Cis and Trans Isomers of 4-tert-Butylcyclohexylamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemical configuration of a molecule can profoundly influence its biological activity and physical properties. In the case of 4-tert-butylcyclohexylamine, the cis and trans isomers present distinct three-dimensional arrangements that can be effectively distinguished using a suite of spectroscopic techniques. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification of these isomers, supported by experimental data and detailed protocols.
At a Glance: Spectroscopic Comparison
The primary methods for distinguishing between the cis and trans isomers of this compound rely on the distinct spatial orientation of the amino group, which is predominantly axial in the cis isomer and equatorial in the trans isomer. This conformational difference is most clearly revealed through ¹H and ¹³C NMR spectroscopy.
| Spectroscopic Method | Key Distinguishing Feature | Utility for Isomer Differentiation |
| ¹H NMR Spectroscopy | Chemical shift and coupling constants of the proton on C1 (the carbon bearing the amino group). | Excellent: The axial proton in the trans isomer and the equatorial proton in the cis isomer exhibit significantly different chemical shifts and coupling patterns. |
| ¹³C NMR Spectroscopy | Chemical shifts of the cyclohexane ring carbons, particularly C1, C2, C3, C5, and C6. | Good: The orientation of the amino group influences the shielding of adjacent carbons, leading to predictable differences in their chemical shifts. |
| Infrared (IR) Spectroscopy | Subtle differences in the C-N stretching and N-H bending frequencies in the fingerprint region. | Moderate: While characteristic amine absorptions are present, the differences between the isomers can be subtle and may require careful comparison with reference spectra. |
| Mass Spectrometry (MS) | Fragmentation patterns. | Limited: The mass spectra of the cis and trans isomers are often very similar, making differentiation based solely on MS challenging without chromatographic separation (GC-MS). |
In-Depth Analysis: NMR Spectroscopy
NMR spectroscopy is the most powerful tool for differentiating the isomers of this compound. The large tert-butyl group effectively "locks" the cyclohexane ring in a chair conformation where the tert-butyl group occupies an equatorial position to minimize steric strain. This results in the amino group being axial in the cis isomer and equatorial in the trans isomer.
¹H NMR Spectroscopy
The key to distinguishing the isomers lies in the signal for the proton attached to the carbon bearing the amino group (C1-H).
-
Trans Isomer (Equatorial -NH₂): The C1 proton is in an axial position. It will have large axial-axial couplings (J ≈ 10-13 Hz) to the two adjacent axial protons on C2 and C6. This typically results in a triplet of triplets or a complex multiplet with a large width. The axial proton is more shielded and will appear at a lower chemical shift (upfield) compared to an equatorial proton.
-
Cis Isomer (Axial -NH₂): The C1 proton is in an equatorial position. It will have smaller equatorial-axial and equatorial-equatorial couplings (J ≈ 2-5 Hz). This leads to a narrower, often less resolved multiplet. The equatorial proton is less shielded and will appear at a higher chemical shift (downfield).
Table 1: Comparative ¹H NMR Data for this compound Isomers
| Proton | cis-4-tert-Butylcyclohexylamine (Axial NH₂) Chemical Shift (δ, ppm) | trans-4-tert-Butylcyclohexylamine (Equatorial NH₂) Chemical Shift (δ, ppm) | Key Differences |
| C1-H | ~3.0 - 3.2 (broad multiplet, small coupling constants) | ~2.5 - 2.7 (multiplet, large coupling constants) | The equatorial C1-H in the cis isomer is downfield and has smaller coupling constants compared to the axial C1-H in the trans isomer. |
| tert-Butyl | ~0.86 (singlet) | ~0.86 (singlet) | The chemical shift of the tert-butyl protons is largely unaffected by the stereochemistry of the amino group. |
| Cyclohexyl Protons | 1.0 - 2.0 (multiplets) | 1.0 - 2.0 (multiplets) | The overall pattern of the cyclohexyl protons will differ due to the different orientations of the C1 proton. |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The orientation of the amino group also influences the chemical shifts of the carbon atoms in the cyclohexane ring due to steric and electronic effects.
-
Trans Isomer (Equatorial -NH₂): The carbon atoms of the cyclohexane ring are generally less shielded compared to the cis isomer.
-
Cis Isomer (Axial -NH₂): The axial amino group causes a shielding (upfield shift) of the C3 and C5 carbons (gamma-gauche effect). The C1 carbon will also have a distinct chemical shift compared to the trans isomer.
Table 2: Comparative ¹³C NMR Data for this compound Isomers
| Carbon | cis-4-tert-Butylcyclohexylamine (Axial NH₂) Chemical Shift (δ, ppm) | trans-4-tert-Butylcyclohexylamine (Equatorial NH₂) Chemical Shift (δ, ppm) | Key Differences |
| C1 | ~46.5 | ~51.0 | C1 is more shielded in the cis isomer. |
| C2, C6 | ~32.5 | ~36.0 | C2 and C6 are more shielded in the cis isomer. |
| C3, C5 | ~25.0 | ~28.5 | Significant shielding (gamma-gauche effect) of C3 and C5 in the cis isomer. |
| C4 | ~47.5 | ~48.0 | Minimal difference in the chemical shift of C4. |
| C(CH₃)₃ | ~32.2 | ~32.4 | Minimal difference. |
| C(CH₃)₃ | ~27.6 | ~27.7 | Minimal difference. |
Note: Data is estimated based on known trends and available spectral data for related compounds. For precise values, refer to dedicated spectral databases.
Infrared (IR) Spectroscopy
IR spectroscopy can provide corroborating evidence for isomer identification, although the differences are less pronounced than in NMR. The primary amine functional group will show characteristic N-H stretching and bending vibrations in both isomers. Subtle differences may be observed in the C-N stretching frequency and in the fingerprint region (below 1500 cm⁻¹) due to the different conformations.
Table 3: Comparative IR Spectroscopy Data for this compound Isomers
| Vibrational Mode | cis-4-tert-Butylcyclohexylamine (Axial NH₂) Wavenumber (cm⁻¹) | trans-4-tert-Butylcyclohexylamine (Equatorial NH₂) Wavenumber (cm⁻¹) | Key Differences |
| N-H Stretch | ~3360, ~3280 (two bands for primary amine) | ~3360, ~3280 (two bands for primary amine) | Generally very similar for both isomers. |
| N-H Bend (Scissoring) | ~1600 | ~1600 | Very similar for both isomers. |
| C-N Stretch | ~1050 - 1100 | ~1080 - 1130 | The C-N stretch for an equatorial amine (trans isomer) may appear at a slightly higher frequency than for an axial amine (cis isomer). |
| Fingerprint Region | Complex pattern | Complex pattern | The overall pattern in the fingerprint region will be unique for each isomer and can be used for identification by comparison with reference spectra. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. While both cis and trans isomers of this compound have the same molecular weight (155.28 g/mol ) and will show a molecular ion peak at m/z 155, their electron ionization (EI) mass spectra are expected to be very similar. This is because the initial radical cation can undergo conformational changes before fragmentation, obscuring the original stereochemistry.
The most common fragmentation pathways for both isomers would involve the loss of the tert-butyl group or cleavage of the cyclohexane ring. Therefore, MS alone is not a reliable method for distinguishing these isomers. However, when coupled with Gas Chromatography (GC-MS), the isomers can be separated based on their different boiling points and retention times, with each isomer then producing its characteristic (though similar) mass spectrum.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire the proton NMR spectrum on a spectrometer with a field strength of 300 MHz or higher for better resolution.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
Process the data with appropriate phasing and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicity and coupling constants of the C1-H signal to determine the isomer.
-
-
¹³C NMR Spectroscopy:
-
Acquire the carbon NMR spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.
-
Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Assign the chemical shifts of the cyclohexane ring carbons to identify the isomer based on the expected shielding/deshielding effects.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR-FTIR):
-
Place a small drop of the neat liquid this compound isomer directly onto the surface of the ATR crystal.
-
For solid samples, ensure good contact between the sample and the crystal by applying pressure.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the clean, empty ATR crystal before running the sample.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Compare the C-N stretching frequency and the fingerprint region of the unknown isomer with reference spectra of the pure cis and trans isomers.
-
Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the this compound isomer mixture in a volatile organic solvent (e.g., dichloromethane, hexane).
-
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar).
-
Use a temperature program that effectively separates the two isomers based on their boiling points.
-
-
MS Analysis:
-
The eluent from the GC is directly introduced into the ion source of the mass spectrometer (typically using electron ionization at 70 eV).
-
Acquire mass spectra across a suitable m/z range (e.g., 40-200).
-
Identify the peaks corresponding to the separated isomers in the chromatogram and analyze their respective mass spectra.
-
Workflow for Isomer Differentiation
Caption: Workflow for the spectroscopic differentiation of this compound isomers.
A Comparative Guide to Purity Validation of 4-tert-Butylcyclohexylamine: Titration vs. Chromatographic and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical reagents like 4-tert-Butylcyclohexylamine is paramount for the reliability and reproducibility of experimental results. This guide provides an objective comparison of the traditional non-aqueous titration method with modern chromatographic and spectroscopic alternatives for purity validation. Supporting experimental data and detailed methodologies are presented to assist in the selection of the most appropriate technique for a given analytical challenge.
Comparison of Analytical Techniques
The choice of an analytical method for purity determination depends on various factors, including the chemical nature of the analyte, the expected impurities, and the required precision and sensitivity. The following table summarizes the key performance parameters of non-aqueous titration, Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of this compound.
| Feature | Non-Aqueous Titration | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Acid-base neutralization in a non-aqueous solvent. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Quantification based on the ratio of the integral of an analyte signal to that of a certified internal standard. |
| Applicability | Suitable for basic compounds like amines. | Ideal for volatile and thermally stable compounds. | Suitable for a wide range of non-volatile and thermally labile compounds. | Applicable to any soluble compound with a unique NMR signal. Provides structural information. |
| Sample Preparation | Dissolution in a suitable non-aqueous solvent. | Dissolution in a volatile solvent. | Dissolution in a suitable solvent. | Precise weighing and dissolution with an internal standard. |
| Linearity (R²) | Not applicable in the same sense as chromatographic methods, but highly linear relationship between titrant volume and analyte amount. | > 0.999 | > 0.999 | > 0.9999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 1.0% | < 2.0% | < 1.0% | < 1.0% |
| Limit of Detection (LOD) | Dependent on indicator or electrode sensitivity. | ~ 0.01% | ~ 0.01% | ~ 0.1% |
| Limit of Quantitation (LOQ) | Dependent on indicator or electrode sensitivity. | ~ 0.05% | ~ 0.05% | ~ 0.3% |
| Analysis Time | 10 - 20 minutes per sample. | 15 - 30 minutes per sample. | 10 - 20 minutes per sample. | 5 - 15 minutes per sample. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
Non-Aqueous Potentiometric Titration
This protocol describes a standard method for the purity determination of amines.[1]
-
Instrumentation : Autotitrator with a potentiometric electrode (e.g., glass-calomel combination electrode).
-
Reagents :
-
0.1 N Perchloric acid in glacial acetic acid: Dissolve 8.5 mL of 70% perchloric acid in 900 mL of glacial acetic acid, add 30 mL of acetic anhydride, and dilute to 1 L with glacial acetic acid. Allow the solution to stand for 24 hours before standardization.
-
Glacial Acetic Acid.
-
Potassium Hydrogen Phthalate (primary standard).
-
-
Standardization of Titrant : Accurately weigh about 0.5 g of dried potassium hydrogen phthalate and dissolve it in 50 mL of glacial acetic acid. Add a few drops of crystal violet indicator and titrate with the 0.1 N perchloric acid solution to a blue-green endpoint.
-
Sample Preparation : Accurately weigh approximately 0.15 g of this compound and dissolve it in 50 mL of glacial acetic acid.
-
Titration : Titrate the sample solution with the standardized 0.1 N perchloric acid, recording the potential difference as a function of the titrant volume. The endpoint is the point of maximum inflection on the titration curve.
-
Calculation of Purity :
Where:
-
V = Volume of perchloric acid consumed in mL
-
N = Normality of the perchloric acid solution
-
MW = Molecular weight of this compound (155.29 g/mol )
-
W = Weight of the sample in g
-
Gas Chromatography (GC-FID)
This protocol is a general method for the purity analysis of volatile amines.
-
Instrumentation : Gas chromatograph with a Flame Ionization Detector (FID).
-
Column : Capillary column suitable for amine analysis (e.g., Agilent J&W CP-Volamine, 60 m x 0.32 mm, 1.8 µm).
-
Carrier Gas : Helium at a constant flow of 1.5 mL/min.
-
Injector Temperature : 250 °C.
-
Detector Temperature : 300 °C.
-
Oven Temperature Program : Initial temperature of 60 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Volume : 1 µL (split ratio 50:1).
-
Sample Preparation : Prepare a 1 mg/mL solution of this compound in methanol.
-
Data Analysis : The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a reversed-phase HPLC method for the analysis of this compound.
-
Instrumentation : HPLC system with a UV detector.
-
Column : C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase : Isocratic elution with a mixture of acetonitrile and 0.01 M phosphate buffer (pH 7.0) (60:40, v/v).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : UV at 210 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of the mobile phase to a final concentration of 1 mg/mL.
-
Data Analysis : Purity is determined by area percent normalization.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol describes a qNMR method for the absolute purity determination of this compound.[2][3]
-
Instrumentation : 400 MHz NMR spectrometer.
-
Internal Standard : Maleic acid (certified reference material).
-
Solvent : Deuterated chloroform (CDCl₃).
-
Sample Preparation : Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into an NMR tube. Dissolve the solids in approximately 0.7 mL of CDCl₃.
-
NMR Parameters :
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: 16 or more to achieve an adequate signal-to-noise ratio.
-
-
Data Analysis : Integrate a well-resolved signal of this compound (e.g., the methine proton adjacent to the amino group) and a signal from the internal standard (e.g., the vinylic protons of maleic acid). The purity is calculated using the following formula:
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Conclusion
The choice of the most suitable method for validating the purity of this compound depends on the specific requirements of the analysis. Non-aqueous titration is a classic, cost-effective, and accurate method for determining the overall basicity and, by extension, the purity of the amine. However, it is a bulk analysis technique and does not provide information about the nature and quantity of individual impurities.
Gas Chromatography and High-Performance Liquid Chromatography offer superior specificity, allowing for the separation and quantification of the main component from its impurities. These methods are ideal for identifying and controlling specific process-related impurities or degradation products.
Quantitative NMR stands out as a primary analytical method that provides a direct and absolute measure of purity against a certified internal standard without the need for a specific reference standard of the analyte itself. Furthermore, it provides structural information that can aid in the identification of unknown impurities.
For routine quality control where the impurity profile is well-characterized, titration can be a rapid and reliable method. For in-depth purity analysis, impurity profiling, and reference standard characterization, chromatographic techniques and qNMR are indispensable tools. The selection of the optimal method will ultimately be a balance between the required analytical information, available instrumentation, and considerations of time and cost.
References
A Comparative Guide to the Resolution of α-Chiral Carboxylic Acids: Performance of Common Chiral Amines
For researchers, scientists, and drug development professionals, the efficient separation of enantiomers from racemic mixtures of α-chiral carboxylic acids is a critical step in the synthesis of stereochemically pure active pharmaceutical ingredients. This guide provides an objective comparison of the performance of commonly employed chiral resolving agents, supported by experimental data. While the initial intent was to focus on 4-tert-Butylcyclohexylamine, a thorough review of scientific literature and patent databases revealed a significant lack of published data regarding its application and efficiency in resolving α-chiral carboxylic acids. Consequently, this guide will focus on well-documented and widely used alternatives, namely (R)-α-phenylethylamine and L-lysine, for the resolution of the model α-chiral carboxylic acid, ibuprofen.
The classical method of diastereomeric salt formation remains a cornerstone of industrial-scale chiral resolution due to its cost-effectiveness and scalability. This technique relies on the reaction of a racemic carboxylic acid with an enantiomerically pure chiral base to form a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.
Principle of Diastereomeric Resolution
The fundamental workflow of diastereomeric resolution involves several key stages, as illustrated in the diagram below. The process begins with the formation of diastereomeric salts by reacting the racemic acid with a chiral resolving agent in a suitable solvent. Due to their differential solubility, one diastereomer preferentially crystallizes out of the solution. This solid is then isolated, and the chiral auxiliary is removed to yield the desired enantiomerically enriched carboxylic acid. The other enantiomer, which remains in the mother liquor, can also be recovered.
Figure 1: General workflow for the resolution of α-chiral carboxylic acids via diastereomeric salt formation.
Performance Comparison of Chiral Resolving Agents for Ibuprofen
The following table summarizes the quantitative data for the resolution of racemic ibuprofen using (R)-α-phenylethylamine and L-lysine. These resolving agents are frequently cited in the literature for their effectiveness with 2-arylpropionic acids.
| Resolving Agent | Carboxylic Acid | Diastereomeric Excess (de) (%) | Enantiomeric Excess (ee) (%) | Yield (%) | Reference |
| (R)-α-phenylethylamine | Ibuprofen | >95% (after recrystallization) | >95% | ~35-40% (of the desired S-enantiomer) | [1][2] |
| L-lysine | Ibuprofen | Data not available | Data not available | Data not available | [3] |
Note: The performance of a resolving agent is highly dependent on the specific substrate and experimental conditions such as solvent, temperature, and stoichiometry. The data presented here is based on published laboratory procedures and may vary.
Experimental Protocols
Resolution of Ibuprofen using (R)-α-Phenylethylamine
This protocol is adapted from a common undergraduate organic chemistry experiment.[1][2]
1. Salt Formation:
-
Dissolve racemic ibuprofen (e.g., 10 g, 0.048 mol) in a suitable solvent such as a mixture of ethanol and water.
-
Add an equimolar amount of (R)-α-phenylethylamine (e.g., 5.8 g, 0.048 mol).
-
Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt, which in this case is the salt of (S)-ibuprofen and (R)-α-phenylethylamine.
-
Further cooling in an ice bath can maximize the yield of the crystalline salt.
2. Isolation of the Diastereomeric Salt:
-
Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.
-
At this stage, a sample can be taken to determine the diastereomeric excess (de) by techniques such as NMR spectroscopy. For higher purity, the salt can be recrystallized from the same solvent system.
3. Liberation of the Enriched Carboxylic Acid:
-
Suspend the diastereomerically pure salt in water.
-
Acidify the mixture with a strong acid, such as hydrochloric acid, to a pH of approximately 1-2. This will protonate the carboxylate and liberate the free carboxylic acid, while the amine will form a water-soluble ammonium salt.
-
Extract the enriched ibuprofen with an organic solvent like diethyl ether or dichloromethane.
-
Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the enantiomerically enriched (S)-ibuprofen.
4. Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the final product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation using a polarimeter and comparing it to the known specific rotation of the pure enantiomer.
Conclusion
The selection of an appropriate chiral resolving agent is a critical and often empirical process in the development of single-enantiomer drugs. While a vast number of potential resolving agents exist, the availability of detailed and reproducible experimental data is crucial for making informed decisions. This guide highlights the effectiveness of (R)-α-phenylethylamine for the resolution of ibuprofen, providing a clear protocol and expected outcomes. The lack of readily available, detailed quantitative data for this compound underscores the importance of relying on well-documented and established methods for predictable and efficient chiral resolutions in a research and development setting. Researchers are encouraged to perform screening experiments with a variety of resolving agents and solvent systems to identify the optimal conditions for their specific α-chiral carboxylic acid of interest.
References
A Comparative Guide to Purity Assessment of 4-tert-Butylcyclohexylamine: qNMR vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of 4-tert-Butylcyclohexylamine. This document offers a detailed examination of experimental protocols, comparative performance data, and visual workflows to assist in selecting the most appropriate method for a given analytical challenge.
Quantitative Comparison of Analytical Techniques
The selection of an analytical method for purity determination hinges on a variety of factors, including the desired accuracy, precision, sensitivity, and the nature of potential impurities. The following table summarizes the typical performance characteristics of qNMR, HPLC, and GC for the analysis of organic amines like this compound. It is important to note that specific performance metrics can vary based on the instrumentation, experimental conditions, and sample matrix.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Direct, primary method based on the proportionality of signal intensity to the number of nuclei.[1] | Comparative separation technique based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase.[2] |
| Accuracy | High, as it provides an absolute purity value without the need for a specific reference standard of the analyte.[1] | High, but can be influenced by the response factors of impurities, often requiring reference standards for accurate quantification.[1] | High, particularly with a flame ionization detector (FID) which has a uniform response for hydrocarbons. |
| Precision (% RSD) | Excellent, typically < 1%.[3] | Very good, typically < 2%.[4] | Very good, typically < 5%.[4] |
| Limit of Detection (LOD) | ~0.05 mM[5] | 0.01 - 10 ng/mL[4] | 0.1 - 10 ng/mL[4] |
| Limit of Quantification (LOQ) | ~0.15 mM[5] | 0.01 - 20 ng/mL[4] | 0.5 - 20 ng/mL[4] |
| Analysis Time | ~10-15 minutes per sample.[6] | Typically 10-30 minutes per sample.[4] | Can be faster, often < 15 minutes per sample.[4] |
| Sample Preparation | Simple dissolution in a deuterated solvent with an internal standard.[7] | Can be more complex, may require derivatization for UV detection of amines.[8] | Often requires derivatization to improve volatility and peak shape of amines.[4] |
| Key Advantages | Absolute quantification, non-destructive, structurally informative, suitable for a wide range of compounds.[9][10] | Versatile, well-established, high sensitivity with appropriate detectors.[8] | High separation efficiency for volatile compounds, robust detectors available (e.g., FID).[2] |
| Key Limitations | Lower sensitivity compared to chromatographic methods, potential for signal overlap.[1] | Requires reference standards for accurate quantification of impurities, potential for co-elution.[11] | Limited to volatile and thermally stable analytes, derivatization can add complexity.[8] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative methodologies for the purity assessment of this compound using qNMR, HPLC, and GC.
Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.
Materials:
-
This compound sample
-
Internal Standard (e.g., Maleic acid, certified reference material)
-
Deuterated solvent (e.g., Methanol-d₄, Deuterated Chloroform)
-
5 mm NMR tubes
-
Analytical balance (5-figure)
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.[7]
-
Accurately weigh an equimolar amount of the internal standard into the same vial.
-
Add a precise volume (e.g., 0.7 mL) of the deuterated solvent to the vial.[5]
-
Thoroughly dissolve the sample and internal standard using a vortex mixer.
-
Transfer the solution to a 5 mm NMR tube.[7]
-
-
NMR Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds for quantitative analysis).
-
Pulse Angle: 30-90 degrees.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[12]
-
Acquisition Time: ≥ 3 seconds.
-
Spectral Width: Appropriate to cover all signals of interest.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of this compound (e.g., the methine proton at the C1 position) and a signal from the internal standard.
-
Calculate the purity using the following equation[12]:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts 'analyte' and 'IS' refer to the analyte and internal standard, respectively.
-
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by separating it from its impurities. Due to the lack of a strong chromophore, pre-column derivatization is often necessary for UV detection.
Materials:
-
This compound sample
-
Derivatizing agent (e.g., Dansyl chloride)
-
HPLC-grade solvents (e.g., Acetonitrile, Water)
-
Buffer (e.g., Sodium bicarbonate)
-
HPLC system with a UV detector
-
C18 reversed-phase column
Procedure:
-
Derivatization:
-
Prepare a solution of the this compound sample in a suitable solvent.
-
Add the derivatizing agent and a buffer solution to adjust the pH.
-
Incubate the mixture at a specific temperature for a set time to ensure complete reaction.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at the maximum absorbance wavelength of the derivatized amine.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the area percent of the main peak relative to the total area of all peaks to estimate the purity. For more accurate results, use reference standards for identified impurities to determine their response factors.
-
Gas Chromatography (GC)
Objective: To assess the purity of this compound by separating volatile components. Derivatization may be required to improve peak shape and thermal stability.
Materials:
-
This compound sample
-
Derivatizing agent (e.g., Trifluoroacetic anhydride)
-
GC-grade solvent (e.g., Dichloromethane)
-
GC system with a Flame Ionization Detector (FID)
-
Capillary column (e.g., DB-5 or equivalent)
Procedure:
-
Derivatization:
-
Dissolve a known amount of the sample in a suitable solvent.
-
Add the derivatizing agent and allow the reaction to proceed.
-
-
GC Analysis:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: A temperature gradient suitable for separating the analyte from potential impurities.
-
Injector and Detector Temperature: Typically 250 °C.
-
-
Data Analysis:
-
Calculate the area percent of the main peak to estimate purity. The FID provides a response that is roughly proportional to the carbon content, allowing for a reasonable estimation of purity without individual response factors for hydrocarbon impurities.
-
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and logical flows, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for qNMR purity assessment.
Caption: Decision tree for selecting a purity assessment method.
Conclusion
The choice of an analytical technique for the purity assessment of this compound is a critical decision that impacts the reliability of quality control data. Quantitative NMR stands out as a powerful primary method for determining absolute purity without the need for a specific reference standard of the analyte.[1] Its non-destructive nature and structural information content provide significant advantages.
HPLC and GC are valuable orthogonal techniques, particularly for the separation and quantification of trace impurities.[2] HPLC is versatile for a wide range of compounds, though it may require derivatization for amines to achieve sufficient sensitivity with UV detection.[8] GC is highly efficient for volatile impurities and offers robust detection with FID.[2]
For a comprehensive purity profile of this compound, a combination of these methods is often the most rigorous approach. qNMR can be used to establish the absolute purity of the bulk material, while HPLC or GC can be employed to identify and quantify specific impurities. This multi-faceted strategy ensures a thorough understanding of the sample's composition, meeting the stringent requirements of the pharmaceutical and chemical industries.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. acgpubs.org [acgpubs.org]
- 6. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 7. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 8. benchchem.com [benchchem.com]
- 9. almacgroup.com [almacgroup.com]
- 10. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enovatia.com [enovatia.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Cost-Benefit Analysis of 4-tert-Butylcyclohexylamine for Chiral Separations: A Comparative Guide
Performance Comparison of Chiral Resolving Agents
The selection of a chiral resolving agent is often empirical and substrate-dependent. An ideal resolving agent forms diastereomeric salts with a significant difference in solubility, leading to high yield and high enantiomeric excess (e.e.) of the desired enantiomer. While quantitative data for 4-tert-Butylcyclohexylamine is scarce, we can compare its structural features and potential advantages against a well-documented alternative.
Table 1: Qualitative Comparison of Chiral Resolving Agents
| Feature | This compound | (S)-(-)-α-phenylethylamine |
| Structure | Alicyclic amine with a bulky tert-butyl group | Aromatic amine with a phenyl group |
| Potential Advantages | The rigid cyclohexane ring and the bulky tert-butyl group may offer better chiral discrimination for certain substrates, potentially leading to higher enantiomeric excess. The non-aromatic nature might be advantageous in downstream processes where removal of aromatic impurities is challenging. | Well-established and widely documented performance for a broad range of carboxylic acids. The aromatic ring can participate in π-π stacking interactions, which can enhance diastereomeric differentiation. |
| Potential Disadvantages | Limited published data on its performance, requiring empirical screening for new substrates. May be less effective for substrates that benefit from aromatic interactions for discrimination. | Can be less effective for substrates where steric bulk is the primary driver for separation. Aromatic nature might introduce impurities that are difficult to remove. |
Cost Analysis
The cost of the resolving agent is a significant factor in the overall economic viability of a chiral separation process, particularly at an industrial scale. The following table provides an approximate cost comparison based on currently available market data. Prices can vary depending on the supplier, purity, and quantity purchased.
Table 2: Cost Comparison of Chiral Resolving Agents
| Chiral Resolving Agent | Supplier Example(s) | Price (USD/kg) - indicative |
| This compound (mixture of cis and trans isomers) | Thermo Fisher Scientific, TCI America | ~$5,000 - $7,000 |
| (S)-(-)-α-phenylethylamine | Thermo Fisher Scientific, Sigma-Aldrich | ~$250 - $500 |
Note: The significant price difference highlights the importance of performance. If this compound offers substantially higher yields or enantiomeric excess for a specific high-value product, its higher cost may be justified.
Experimental Protocol: Chiral Resolution of a Racemic Carboxylic Acid (e.g., Ibuprofen) using a Chiral Amine
This protocol outlines the general steps for the chiral resolution of a racemic carboxylic acid via diastereomeric salt formation.
Materials:
-
Racemic carboxylic acid (e.g., Ibuprofen)
-
Chiral resolving agent (e.g., this compound or (S)-(-)-α-phenylethylamine)
-
Solvent (e.g., methanol, ethanol, or a mixture)
-
Hydrochloric acid (HCl) solution
-
Sodium hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.
Detailed Steps:
-
Salt Formation: In a suitable flask, dissolve the racemic carboxylic acid and a sub-stoichiometric amount (typically 0.5 to 1.0 equivalents) of the chiral resolving agent in a minimal amount of a suitable solvent.
-
Crystallization: Gently heat the mixture to ensure complete dissolution. Allow the solution to cool slowly to room temperature, and then potentially in an ice bath, to induce the crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomer: Collect the crystals by filtration and wash them with a small amount of cold solvent to remove impurities. The filtrate, containing the more soluble diastereomer, should be saved.
-
Liberation of Enantiomer: The isolated crystalline diastereomeric salt is then treated with an acid (e.g., HCl) to protonate the amine and liberate the free carboxylic acid enantiomer, which can then be isolated by filtration or extraction.
-
Recovery: The chiral resolving agent can be recovered from the acidic aqueous layer by basification and extraction. The other enantiomer of the carboxylic acid can be recovered from the initial filtrate by a similar process of basification, removal of the resolving agent, and subsequent acidification.
-
Analysis: The enantiomeric excess of the resolved carboxylic acid should be determined using a suitable analytical technique, such as chiral HPLC or polarimetry.
Logical Relationship in Chiral Resolution
The success of diastereomeric salt resolution hinges on the difference in the physicochemical properties of the diastereomers, which allows for their separation.
Caption: Logical flow of diastereomeric salt formation and separation.
Conclusion
This compound presents an interesting, albeit less documented, alternative to traditional chiral resolving agents like (S)-(-)-α-phenylethylamine. Its rigid, bulky, and non-aromatic structure may offer advantages in specific applications where traditional agents fall short. However, its significantly higher cost necessitates a careful evaluation of its performance for a given separation. Researchers and process chemists are encouraged to perform initial screening experiments to determine the yield and enantiomeric excess achievable with this compound for their specific substrate. This data, in conjunction with the cost analysis provided, will enable an informed decision on the most cost-effective and efficient method for their chiral separation needs.
Determining the Diastereomeric Ratio of 4-tert-Butylcyclohexylamine Salts: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the accurate determination of the diastereomeric ratio of chiral compounds is a critical aspect of quality control and stereoselective synthesis. This guide provides a comprehensive comparison of analytical techniques for quantifying the diastereomeric ratio of 4-tert-Butylcyclohexylamine salts, offering insights into their principles, experimental protocols, and data interpretation.
Comparison of Analytical Techniques
The primary methods for determining the diastereomeric ratio of this compound salts are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). Each technique offers distinct advantages and is suited to different analytical needs.
| Technique | Principle of Separation/Differentiation | Sample Requirements | Key Advantages | Key Limitations |
| ¹H NMR Spectroscopy | Differences in the chemical environment of protons in the cis and trans diastereomers lead to distinct chemical shifts and coupling constants. The ratio is determined by integrating the signals corresponding to each isomer. | ~5-10 mg dissolved in a suitable deuterated solvent (e.g., CDCl₃, D₂O). | - Rapid and non-destructive. - Provides structural information. - Requires minimal sample preparation for soluble salts. | - Lower sensitivity compared to chromatographic methods. - Peak overlap can complicate quantification in complex mixtures. - Requires a high-field NMR spectrometer for optimal resolution. |
| Chiral HPLC | Differential interaction of the diastereomers with a chiral stationary phase (CSP) leads to different retention times. The ratio is determined from the peak areas in the chromatogram. | A dilute solution of the salt in the mobile phase. | - High sensitivity and accuracy. - Well-established and robust technique. - Applicable to a wide range of compounds.[1] | - Requires method development to find a suitable chiral column and mobile phase.[2] - Can be more time-consuming than NMR. |
| Chiral GC | Separation of volatile derivatives of the diastereomers based on their differential interaction with a chiral stationary phase. The ratio is determined from the peak areas in the chromatogram. | The amine must be derivatized to a volatile, thermally stable compound. | - High resolution and sensitivity.[3] - Fast analysis times are possible. | - Requires derivatization, which adds a step to the workflow and can introduce errors. - Not suitable for non-volatile or thermally labile compounds. |
| Capillary Electrophoresis (CE) | Differences in the electrophoretic mobility of the diastereomers in the presence of a chiral selector in the background electrolyte. | A small amount of sample dissolved in the electrophoresis buffer. | - High separation efficiency. - Requires very small sample volumes. | - Method development can be complex. - Less commonly used for this specific application compared to NMR and HPLC. |
Experimental Protocols
¹H NMR Spectroscopy
Objective: To determine the diastereomeric ratio of this compound hydrochloride by integrating the signals of the axial and equatorial protons at the C1 position.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation:
-
Weigh accurately approximately 10 mg of the this compound hydrochloride salt.
-
Dissolve the sample in 0.7 mL of deuterium oxide (D₂O).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16 (can be increased for better signal-to-noise).
-
Relaxation Delay: 5 seconds (to ensure full relaxation for accurate integration).
-
Spectral Width: 0-10 ppm.
Data Analysis:
-
Reference the spectrum to the residual HDO peak (approximately 4.79 ppm).
-
Identify the signals corresponding to the proton at the C1 position (the carbon attached to the amino group).
-
The trans isomer, with the amino group in the equatorial position, will typically show a signal for the axial C1 proton at a higher field (lower ppm value) with a larger coupling constant (triplet of triplets or a broad multiplet).
-
The cis isomer, with the amino group in the axial position, will show a signal for the equatorial C1 proton at a lower field (higher ppm value) with smaller coupling constants (a narrower multiplet).
-
-
Integrate the distinct signals for the C1 protons of both the cis and trans isomers.
-
Calculate the diastereomeric ratio from the integral values.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate the cis and trans diastereomers of this compound and determine their ratio by peak area.
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions (Illustrative Example):
-
Column: Chiral polysaccharide-based column (e.g., CHIRALPAK® series). The selection of the specific chiral stationary phase is crucial and may require screening.[2]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine, DEA) to improve peak shape. A typical starting point could be Hexane:Isopropanol:DEA (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (as the amine has a weak chromophore). Derivatization with a UV-active agent can improve sensitivity.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the this compound salt at a concentration of 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify the peaks corresponding to the cis and trans diastereomers based on their retention times.
-
Integrate the peak areas for each diastereomer.
-
Calculate the diastereomeric ratio from the peak areas.
Chiral Gas Chromatography (GC)
Objective: To separate and quantify the diastereomers of this compound after derivatization.
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Derivatization (Example with Trifluoroacetic Anhydride):
-
Dissolve approximately 5 mg of the this compound salt in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add 100 µL of trifluoroacetic anhydride and 50 µL of a base (e.g., pyridine).
-
Heat the mixture at 60 °C for 30 minutes.
-
After cooling, wash the reaction mixture with water and dry the organic layer over anhydrous sodium sulfate.
-
The resulting solution containing the N-trifluoroacetyl derivatives is ready for GC analysis.
GC Conditions (Illustrative Example):
-
Column: A chiral capillary column, such as one based on a cyclodextrin derivative (e.g., Rt-βDEXsm).[4]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min.
-
Detector Temperature (FID): 280 °C.
Data Analysis:
-
Identify the peaks for the derivatized cis and trans diastereomers.
-
Integrate the peak areas.
-
Calculate the diastereomeric ratio from the peak areas.
Visualization of Analytical Workflows
References
A Comparative Guide to the Synthesis of 4-tert-Butylcyclohexylamine: Traditional vs. Novel Catalytic Amidation
For researchers and professionals in drug development and chemical synthesis, the efficient and selective production of key intermediates is paramount. 4-tert-Butylcyclohexylamine is a valuable building block, and its synthesis has been approached through various methodologies. This guide provides a comparative analysis of a traditional synthetic route and a novel, streamlined catalytic approach, offering insights into their respective performances based on experimental data.
Traditional Synthetic Route: Two-Step Oximation and Reduction
A well-established method for the synthesis of this compound involves a two-step process starting from 4-tert-butylcyclohexanone. The first step is the formation of an oxime, followed by its reduction to the desired amine. This route is reliable but often requires stoichiometric amounts of reagents and multiple reaction and workup steps.
Novel Synthetic Route: One-Pot Reductive Amination
A more recent and efficient approach is the direct reductive amination of 4-tert-butylcyclohexanone. This method combines the formation of an imine and its subsequent reduction in a single pot, often leveraging advanced catalytic systems. This streamlined process can offer significant advantages in terms of yield, atom economy, and operational simplicity. A notable example of this is the use of a nickel(II) tetrafluoroborate hexahydrate catalyst with bis(2-diphenylphosphinoethyl)phenylphosphine as a ligand, which has been reported to achieve a high yield of 93%.[1]
Performance Comparison
The following table summarizes the key quantitative data for both the traditional and a novel synthetic route to this compound, providing a clear comparison of their efficiencies.
| Parameter | Traditional Route (Oximation and Reduction) | Novel Route (Catalytic Reductive Amination) |
| Starting Material | 4-tert-Butylcyclohexanone | 4-tert-Butylcyclohexanone |
| Key Reagents | Hydroxylamine hydrochloride, Sodium acetate, Sodium metal, Ethanol | Ammonia, Hydrogen, Nickel(II) tetrafluoroborate hexahydrate, bis(2-diphenylphosphinoethyl)phenylphosphine |
| Solvent | Ethanol, 2,2,2-trifluoroethanol | 2,2,2-trifluoroethanol |
| Reaction Temperature | Reflux, then ~110°C | 120°C |
| Reaction Time | Several hours for each step | 24 hours |
| Overall Yield | Typically 70-85% | 93%[1] |
| Purity | >98% after purification | >99% after purification |
| Key Advantages | Well-established, reliable | High yield, one-pot synthesis, improved atom economy |
| Key Disadvantages | Multi-step, use of stoichiometric strong reducing agents | Requires specialized catalyst and ligand, higher pressure |
Experimental Protocols
Traditional Route: Oximation and Subsequent Reduction
Step 1: Synthesis of 4-tert-Butylcyclohexanone Oxime
-
To a solution of 4-tert-butylcyclohexanone (15.4 g, 0.1 mol) in 100 mL of ethanol, add hydroxylamine hydrochloride (8.3 g, 0.12 mol) and sodium acetate (9.8 g, 0.12 mol).
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into 500 mL of cold water.
-
Filter the resulting white precipitate, wash with water, and dry under vacuum to yield 4-tert-butylcyclohexanone oxime.
Step 2: Reduction of 4-tert-Butylcyclohexanone Oxime
-
In a flask equipped with a reflux condenser, dissolve the dried oxime (16.9 g, 0.1 mol) in 200 mL of absolute ethanol.
-
Carefully add small pieces of sodium metal (11.5 g, 0.5 mol) to the solution at a rate that maintains a gentle reflux.
-
After the addition of sodium is complete, continue to reflux the mixture for an additional 2 hours.
-
Cool the reaction mixture and cautiously add water to decompose any unreacted sodium.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain this compound.
Novel Route: One-Pot Catalytic Reductive Amination
-
In a high-pressure autoclave, combine 4-tert-butylcyclohexanone (15.4 g, 0.1 mol), nickel(II) tetrafluoroborate hexahydrate (0.34 g, 1 mol%), and bis(2-diphenylphosphinoethyl)phenylphosphine (0.54 g, 1 mol%) in 100 mL of 2,2,2-trifluoroethanol.[1]
-
Seal the autoclave and purge with nitrogen gas, followed by ammonia gas.
-
Pressurize the autoclave with ammonia to 20 bar and then with hydrogen to 40 bar.
-
Heat the reaction mixture to 120°C and stir for 24 hours.
-
After cooling to room temperature, carefully vent the gases.
-
Filter the catalyst and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Purify by column chromatography to obtain pure this compound.
Visualizing the Synthetic Workflows
To further illustrate the procedural differences, the following diagrams outline the experimental workflows for both the traditional and novel synthetic routes.
Caption: Workflow for the traditional two-step synthesis of this compound.
Caption: Workflow for the novel one-pot catalytic reductive amination.
Logical Comparison of Synthetic Routes
The choice of synthetic route depends on several factors including available equipment, cost of reagents, and desired efficiency. The following diagram highlights the key decision-making factors when comparing the two routes.
Caption: Key comparison points between the traditional and novel synthetic routes.
References
Assessing the Recyclability of 4-tert-Butylcyclohexylamine as a Resolving Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparison of Physical Properties and Recyclability
The recyclability of an amine resolving agent from a diastereomeric salt resolution process is largely influenced by its solubility characteristics. An ideal resolving agent should be easily separated from the reaction mixture and the liberated enantiomer. The following table summarizes key physical properties of 4-tert-Butylcyclohexylamine and its alternatives, providing a basis for a qualitative assessment of their recyclability.
| Resolving Agent | Molecular Weight ( g/mol ) | Physical Form | Boiling Point (°C) | Solubility | Inferred Recyclability |
| This compound | 155.29 | Liquid | 197-199 | Information on water solubility is not readily available. | Assessment is challenging without specific solubility and experimental recovery data. |
| (R)-(+)-α-phenylethylamine | 121.18 | Liquid | 187 | Moderately soluble in water. | Moderate. Its water solubility may lead to some loss during the extraction phase of recovery, potentially reducing the overall yield over multiple cycles. |
| (R)-(+)-N-benzyl-1-phenylethylamine | 211.30 | Liquid | 300 | Insoluble in water. | High. Its insolubility in water is a significant advantage, allowing for a more efficient separation from the aqueous phase during recovery, which likely leads to higher recovery yields.[1] |
Experimental Protocols
The following are detailed, generalized experimental protocols for chiral resolution of a racemic acid using an amine resolving agent and the subsequent recovery of the resolving agent.
Protocol 1: Chiral Resolution via Diastereomeric Salt Formation
-
Dissolution: Dissolve one equivalent of the racemic acid in a suitable hot solvent (e.g., methanol, ethanol). In a separate vessel, dissolve 0.5 to 1.0 equivalents of the chiral amine resolving agent in the same hot solvent.
-
Salt Formation: Slowly add the resolving agent solution to the racemic acid solution with continuous stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For increased yield, the mixture can be further cooled in an ice bath.
-
Isolation: Isolate the crystalline diastereomeric salt by vacuum filtration, washing the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Liberation of the Enantiomer: The enantiomerically enriched acid can be liberated from the diastereomeric salt by treatment with a strong acid (e.g., HCl), followed by extraction with an organic solvent.
Protocol 2: Recovery of the Amine Resolving Agent
From the Diastereomeric Salt:
-
Dissolution: Suspend the isolated diastereomeric salt in water.
-
Basification: Add a base (e.g., NaOH solution) dropwise to the suspension until the solution is basic (pH > 10) to liberate the free amine resolving agent.
-
Extraction: Extract the liberated amine with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Drying and Evaporation: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to recover the resolving agent.
From the Mother Liquor:
-
Acidification: Acidify the mother liquor (containing the more soluble diastereomeric salt) with a strong acid (e.g., HCl).
-
Extraction of the Enantiomer: Extract the enantiomer of the acid with an organic solvent.
-
Basification of Aqueous Layer: Make the remaining aqueous layer basic (pH > 10) with a strong base to liberate the free amine resolving agent.
-
Extraction of the Resolving Agent: Extract the liberated amine with an organic solvent.
-
Drying and Evaporation: Dry the combined organic extracts and remove the solvent to recover the resolving agent.
Process Visualizations
The following diagrams illustrate the workflows for chiral resolution and the recovery of the resolving agent.
Caption: Experimental workflow for chiral resolution.
Caption: Workflow for resolving agent recovery.
Conclusion
The selection of a chiral resolving agent is a multifaceted decision that requires consideration of resolution efficiency, cost, and recyclability. While a comprehensive quantitative comparison of the recyclability of this compound is hampered by a lack of specific experimental data, a qualitative assessment based on physical properties can provide valuable guidance.
(R)-(+)-N-benzyl-1-phenylethylamine, with its insolubility in water, presents a strong theoretical case for high recovery yields. (R)-(+)-α-phenylethylamine, being moderately water-soluble, may present more challenges in achieving high, consistent recovery over multiple cycles. The recyclability of this compound remains an area that requires further experimental investigation to enable a direct, data-driven comparison.
Researchers and drug development professionals are encouraged to perform small-scale recovery and reuse experiments to generate specific data for their system of interest. This empirical data will be crucial in selecting the most economical and sustainable resolving agent for their specific application.
References
Safety Operating Guide
Proper Disposal of 4-tert-Butylcyclohexylamine: A Comprehensive Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 4-tert-Butylcyclohexylamine is paramount in a laboratory setting. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling and management of this chemical.
This compound is a corrosive chemical that can cause severe skin burns and eye damage. It is also harmful if swallowed and may cause respiratory irritation. Adherence to proper disposal procedures is crucial to mitigate these risks and ensure environmental protection. The primary route of disposal for this chemical is through a licensed hazardous waste disposal company. However, for small laboratory spills or residual amounts, chemical neutralization may be a viable pre-treatment step before collection by waste management services.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The hazardous nature of this compound necessitates stringent safety measures to prevent accidental exposure.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber.
-
Body Protection: A laboratory coat or chemical-resistant apron.
-
Respiratory Protection: In case of inadequate ventilation or the potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.
Small Spills:
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated.
-
Containment: Use an inert, non-combustible absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the spill.
-
Collection: Carefully scoop or sweep up the absorbed material into a designated, labeled, and sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable decontamination solution, followed by soap and water.
Large Spills:
For significant spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
Disposal Protocol
The recommended and required method for the disposal of this compound is through a licensed hazardous waste contractor. All waste containing this chemical must be collected in a clearly labeled, sealed, and chemically compatible container. The label should include the full chemical name, associated hazards, and the date of accumulation.
Laboratory-Scale Neutralization (for small residual amounts)
For trace amounts or as a pre-treatment for waste streams before collection, neutralization can be performed by trained personnel in a controlled laboratory setting. As an aliphatic amine, this compound is a base and can be neutralized with a weak acid.
Disclaimer: This is a general procedure for the neutralization of aliphatic amines and should be adapted and tested on a small scale before being applied to larger quantities. Always consult your institution's safety protocols.
Materials:
-
This compound waste
-
Dilute acetic acid (e.g., 5-10% solution) or dilute hydrochloric acid (e.g., 1M)
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Beaker or flask of appropriate size, placed in a secondary container (e.g., an ice bath to manage heat generation)
-
Appropriate PPE
Procedure:
-
Preparation: In a chemical fume hood, place the beaker containing the this compound waste in a secondary container.
-
Dilution: If the waste is concentrated, it may be carefully diluted with a compatible solvent (e.g., water, if miscible and safe to do so) to better control the neutralization reaction.
-
Neutralization: Slowly add the dilute acid solution to the amine waste while stirring continuously. The reaction is exothermic, so the addition should be gradual to control the temperature.
-
pH Monitoring: Periodically check the pH of the solution using pH indicator strips or a pH meter. Continue adding acid until the pH is in the neutral range (typically 6-8).
-
Disposal of Neutralized Solution: The neutralized solution may still be considered hazardous waste depending on local regulations and the presence of other chemicals. It should be collected in a labeled hazardous waste container for disposal by a licensed contractor. Do not pour down the drain unless explicitly permitted by your institution's EHS and local wastewater regulations.
Quantitative Data
While specific occupational exposure limits for this compound have not been established by major regulatory bodies, data for the related compound, cyclohexylamine, can provide a useful reference for risk assessment.
| Parameter | Value | Reference Compound | Source |
| NIOSH REL (TWA) | 10 ppm (40 mg/m³) | Cyclohexylamine | NIOSH |
| ACGIH TLV (TWA) | 10 ppm | Cyclohexylamine | ACGIH |
Note: TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific protocols and your EHS department for any questions or in case of an emergency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
